2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTURZCXNIZQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388093 | |
| Record name | 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-45-6 | |
| Record name | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in compounds exhibiting a wide range of biological activities, including potential as antibacterial agents. This technical guide provides a comprehensive overview of the synthesis of a key derivative, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. We will delve into the core synthetic strategies, the mechanistic underpinnings of the chemical transformations, and provide detailed, field-proven experimental protocols. The discussion is tailored for researchers, chemists, and professionals in drug development, emphasizing the causality behind procedural choices to ensure both reproducibility and a deep understanding of the reaction landscape.
Introduction and Strategic Overview
The synthesis of 2-substituted oxazolo[4,5-b]pyridines is most efficiently achieved through the condensation and subsequent cyclodehydration of 2-amino-3-hydroxypyridine with a corresponding carboxylic acid or its derivative. This convergent strategy is the cornerstone of forming the oxazole ring fused to the pyridine core.
For the specific , the primary retrosynthetic disconnection points to two key starting materials:
-
2-Amino-3-hydroxypyridine: The foundational pyridine building block containing the vicinal amino and hydroxyl groups essential for oxazole ring formation.
-
4-Chlorobenzoic Acid: The source of the 2-aryl substituent.
The central challenge of this synthesis lies in effectively driving the two-step, one-pot condensation and intramolecular cyclization, which requires the removal of two equivalents of water. This is accomplished by employing powerful dehydrating agents that also serve as acid catalysts.
Mechanistic Insights and Reagent Selection
The conversion of 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid into the target oxazole is a classic example of a Robinson-Gabriel type synthesis.[1][2] The reaction proceeds through two key stages:
-
Amide Formation: The initial step is the formation of an amide bond between the 2-amino group of the pyridine and the carboxylic acid. This is an equilibrium process that is driven forward by the removal of water.
-
Intramolecular Cyclodehydration: The resulting N-(3-hydroxypyridin-2-yl)-4-chlorobenzamide intermediate then undergoes an intramolecular nucleophilic attack from the 3-hydroxyl group onto the amide carbonyl carbon. Subsequent dehydration aromatizes the system to form the stable oxazole ring.
To facilitate this tandem reaction, a reagent is required that is both a strong Brønsted or Lewis acid and a potent dehydrating agent. Several reagents are effective, each with distinct advantages and operational considerations.
Table 1: Comparison of Condensing Agents for Oxazolo[4,5-b]pyridine Synthesis
| Reagent | Composition | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Polymeric mixture of phosphoric acid anhydrides | 150-220 °C | Inexpensive, powerful dehydrator | Highly viscous, difficult to stir, harsh conditions, workup can be challenging |
| Eaton's Reagent | ~7-10% w/w P₂O₅ in methanesulfonic acid | 80-140 °C | Homogeneous, less viscous than PPA, often gives higher yields under milder conditions.[3] | Corrosive, moisture-sensitive |
| PPSE | Polyphosphoric acid trimethylsilyl ester | 160-200 °C | Milder alternative to PPA, good for sensitive substrates.[4][5] | Can be expensive, requires anhydrous conditions |
| HClO₄·SiO₂ | Perchloric acid supported on silica gel | Ambient to 60 °C | Mild conditions, high efficiency, reusable catalyst, simple workup.[6] | Perchlorates can be explosive under specific conditions; requires careful handling |
For this guide, we will focus on Eaton's Reagent as it represents a modern, efficient, and highly effective choice that balances reactivity with ease of handling compared to traditional PPA.[3][7]
Process Visualization
Overall Synthetic Pathway
The direct, one-pot synthesis is summarized below.
Caption: Key stages in the Eaton's Reagent-mediated synthesis.
Detailed Experimental Protocol
This protocol provides a robust method for the on a laboratory scale.
Safety Precaution: Eaton's reagent is highly corrosive and reacts exothermically with water. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents and Equipment
-
2-Amino-3-hydroxypyridine (1.0 eq)
-
4-Chlorobenzoic acid (1.05 eq)
-
Eaton's Reagent (commercial or freshly prepared 7.7% P₂O₅ in CH₃SO₃H) [8]* Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 eq) and 4-chlorobenzoic acid (1.05 eq).
-
Addition of Reagent: Add Eaton's Reagent (approx. 10 mL per gram of 2-amino-3-hydroxypyridine) to the flask with gentle stirring. The solids will begin to dissolve.
-
Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring. The color of the solution will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a stirred beaker of crushed ice. Caution: This is an exothermic process.
-
Neutralization: The acidic aqueous mixture will likely contain a precipitate of the crude product. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to afford the pure 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
Experimental Workflow Diagram
Caption: Step-by-step experimental and workup workflow.
Characterization Data
The identity and purity of the synthesized 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine should be confirmed by standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 52333-45-6 [9] |
| Molecular Formula | C₁₂H₇ClN₂O |
| Molecular Weight | 230.65 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and chlorophenyl rings. |
| ¹³C NMR | Expected signals for 12 distinct carbon atoms, including characteristic shifts for the oxazole carbons (C=N-O and C-O). |
| Mass Spec (MS) | Expected [M+H]⁺ peak at m/z ≈ 231.03, showing the characteristic isotopic pattern for a monochlorinated compound. |
Conclusion
The is reliably achieved through the one-pot condensation of 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid. The use of Eaton's reagent provides a significant process advantage over traditional polyphosphoric acid, offering milder conditions and operational simplicity. The detailed protocol and mechanistic rationale provided in this guide serve as a robust foundation for researchers to successfully synthesize and explore this important class of heterocyclic compounds.
References
- Eaton's reagent - Wikipedia. [URL: https://en.wikipedia.
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/07/synthesis-reactions-and-medicinal-uses-of-oxazole.html]
- Eaton's Reagent 39394-84-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/333698]
- Buy Eaton's Reagent (EVT-354210) | 39394-84-8 - EvitaChem. [URL: https://www.evitachem.
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- Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applications - Benchchem. [URL: https://www.benchchem.com/product/b9876/technical-guide]
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013449/]
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. [URL: https://www.
- PubChemLite - Oxazolo(4,5-b)pyridin-2(3h)-one, 3-((4-(2-chlorophenyl). [URL: https://pubchemlite.org/compound/Oxazolo(4,5-b)pyridin-2(3h)-one,3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-]
- Oxazolo[5,4-b]pyridine, 2-(4-chlorophenyl)- - ChemBK. [URL: https://www.chembk.com/en/chem/Oxazolo[5,4-b]pyridine,%202-(4-chlorophenyl)-]
- PubChemLite - Oxazolo(4,5-b)pyridin-2(3h)-one, 3-(2-(4-(4-chlorophenyl). [URL: https://pubchemlite.org/compound/Oxazolo(4,5-b)pyridin-2(3h)-one,3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-]
-
2-(4-chlorophenyl)\o[8]xazolo[4,5-b]pyridine | 52333-45-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6473188.htm]
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm]
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Oxazole.pdf - CUTM Courseware. [URL: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/Oxazole.pdf]
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686008/]
- Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives - ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-various-protocols-for-the-synthesis-of-2-phenyl-oxazolo-4-5-b-pyridine_fig1_281279183]
- Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Oxazolo_4_5-b_pyridine]
- Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-phenyl-oxazolo-4-5-b-pyridine-derivatives-using-HClO4-SiO2-as-supported_fig2_322197669]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, arising from the fusion of oxazole and pyridine rings, combined with the electronic properties of the chlorophenyl substituent, imparts a unique set of physicochemical characteristics. These properties are critical determinants of its behavior in biological systems and its suitability for various applications, including as a scaffold in drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, offering field-proven insights and detailed experimental considerations for its synthesis and characterization.
The oxazolo[4,5-b]pyridine core is structurally analogous to purine bases, suggesting potential interactions with biological targets involved in nucleic acid synthesis or regulation.[1] The introduction of a 4-chlorophenyl group at the 2-position significantly influences the molecule's lipophilicity and electronic distribution, which can modulate its pharmacokinetic and pharmacodynamic profiles. Understanding these fundamental properties is paramount for rational drug design and the development of novel therapeutics.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for formulation and delivery.
Molecular Structure and Basic Information
The foundational attributes of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇ClN₂O | [2] |
| Molar Mass | 230.65 g/mol | [2] |
| CAS Number | 52333-45-6 | [3] |
Diagram of the molecular structure of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
Sources
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles and field-proven insights. The causality behind spectral features is explained to empower researchers in their structural elucidation endeavors.
Introduction: The Significance of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and NMR Spectroscopy
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The specific derivative, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, is of significant interest in medicinal chemistry and drug discovery due to the combined pharmacophoric features of the oxazolopyridine core and the substituted phenyl ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such novel chemical entities.[2][3] By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, ¹H and ¹³C NMR are crucial for confirming the identity and purity of synthesized compounds. This guide will delve into the expected spectral features of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, offering a predictive yet robust analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR spectral data, the following atom numbering scheme will be used for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
Figure 1. Molecular structure and atom numbering of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
Experimental Protocol for NMR Data Acquisition
The following outlines a standard, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. This self-validating system ensures reproducibility and accuracy of the obtained data.
3.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its higher boiling point, which can be advantageous for variable temperature studies.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
3.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range covering from -2 to 12 ppm is generally sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Spectral Width: A range covering from 0 to 200 ppm.
-
Figure 2. A generalized workflow for the acquisition and analysis of NMR data.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is expected to show distinct signals corresponding to the aromatic protons on both the oxazolopyridine core and the chlorophenyl substituent. The chemical shifts are influenced by the electronic nature of the heterocyclic system and the chloro group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 7.30 - 7.50 | dd | J = 8.0, 4.5 | Coupled to H6 and H7. |
| H6 | 7.80 - 8.00 | dd | J = 8.0, 1.5 | Coupled to H5 and H7. |
| H7 | 8.40 - 8.60 | dd | J = 4.5, 1.5 | Deshielded due to the adjacent nitrogen atom. |
| H2', H6' | 8.00 - 8.20 | d | J ≈ 8.5 | Ortho to the electron-withdrawing oxazole ring. |
| H3', H5' | 7.50 - 7.70 | d | J ≈ 8.5 | Meta to the oxazole ring, influenced by the chloro group. |
Expertise & Experience Insights:
-
The protons on the pyridine ring (H5, H6, H7) will exhibit a characteristic AMX spin system, assuming the coupling constants are sufficiently different.
-
The protons on the 4-chlorophenyl ring (H2'/H6' and H3'/H5') will appear as a pair of doublets, characteristic of a para-substituted benzene ring. The symmetry of the substitution pattern results in the chemical equivalence of H2' and H6', and H3' and H5'.
-
The electron-withdrawing nature of the oxazole ring is expected to deshield the ortho protons (H2', H6') of the phenyl group, shifting them downfield.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 162.0 - 165.0 | Part of the electron-deficient oxazole ring, bonded to two heteroatoms. |
| C3a | 148.0 - 152.0 | Bridgehead carbon in the fused heterocyclic system. |
| C5 | 118.0 - 122.0 | Aromatic carbon in the pyridine ring. |
| C6 | 128.0 - 132.0 | Aromatic carbon in the pyridine ring. |
| C7 | 145.0 - 149.0 | Aromatic carbon adjacent to nitrogen in the pyridine ring. |
| C7a | 140.0 - 144.0 | Bridgehead carbon in the fused heterocyclic system. |
| C1' | 125.0 - 129.0 | Quaternary carbon of the phenyl ring attached to the oxazole. |
| C2', C6' | 128.0 - 132.0 | Aromatic carbons ortho to the oxazole substituent. |
| C3', C5' | 129.0 - 133.0 | Aromatic carbons meta to the oxazole substituent. |
| C4' | 135.0 - 139.0 | Carbon bearing the chloro substituent. |
Trustworthiness Through Self-Validation:
The predicted chemical shifts are based on established substituent effects in aromatic and heterocyclic systems.[4][5] For instance, the downfield shift of C2 is characteristic of carbons in oxazole rings.[6] The chemical shift of C4' is influenced by the electronegativity of the chlorine atom. These predictions can be validated experimentally and refined using 2D NMR techniques such as HSQC and HMBC to confirm C-H correlations.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. The presented data, grounded in established NMR principles and supported by data from analogous structures, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important class of heterocyclic compounds. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained for the empirical validation of these predictions.
References
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- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Burgueño-Tapia, E., Mora-Pérez, Y., Morales-Ríos, M. S., & Joseph-Nathan, P. (2005). ¹H, ¹³C and ¹⁵N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 43(3), 256-260.
- ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO₄·SiO₂ as supported catalyst.
- ResearchGate. (n.d.). Figure S29. ¹³C NMR spectrum of 2,4,6-tri(4-chlorophenyl)pyridine (5b).
- ResearchGate. (2005). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- ChemicalBook. (n.d.). 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) ¹³C NMR spectrum.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- Sci-Hub. (1990). ChemInform Abstract: Synthesis of Novel Heterocycles: Oxazolo(4,5‐b)pyridines and Oxazolo‐(4,5‐d)pyrimidines.
- van Leusen, A. M., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3171.
- Karthikeyan, P., et al. (2009). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Tetrahedron, 65, 811-821.
- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
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mass spectrometry analysis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Authored by a Senior Application Scientist
Foreword: A Modern Analytical Approach
The structural elucidation and quantification of novel chemical entities are cornerstones of modern drug discovery and development. 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, a heterocyclic compound featuring a fused oxazolopyridine core, represents a class of molecules with significant interest in medicinal chemistry due to the diverse biological activities of oxazole derivatives.[1][2] Mass spectrometry (MS) stands as an indispensable analytical tool, offering unparalleled sensitivity and specificity for characterizing such molecules.[3][4]
This guide moves beyond a simple recitation of methods. It provides a strategic framework for the mass spectrometric analysis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, grounded in the fundamental principles of ionization, fragmentation, and detection. We will explore the rationale behind methodological choices, from sample preparation to high-resolution mass analysis and targeted quantification, empowering researchers to develop robust, self-validating analytical systems.
Chapter 1: Foundational Compound Characteristics
A successful mass spectrometry analysis begins with a fundamental understanding of the analyte. The structural features of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine directly inform our analytical strategy.
The presence of a basic nitrogen atom on the pyridine ring makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI), where it can be readily protonated to form the [M+H]⁺ ion. Furthermore, the chlorine atom provides a distinct isotopic signature that serves as an invaluable confirmation tool throughout the analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇ClN₂O | [5][6] |
| Average Molecular Weight | 230.65 g/mol | [5] |
| Monoisotopic Mass | 230.02469 Da | PubChem |
| Calculated [M+H]⁺ Mass | 231.03197 Da | Self-calculated |
| Calculated [M+H+2]⁺ Mass | 233.02902 Da | Self-calculated |
Chapter 2: The Analytical Workflow: From Sample to Signal
A robust analytical method is a chain of optimized, interconnected steps. The following workflow is designed to ensure high-quality data for both qualitative and quantitative goals.
Sample Preparation Protocol
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.
Rationale: Methanol (MeOH) and Acetonitrile (ACN) are chosen for their volatility and compatibility with reversed-phase chromatography and ESI. A starting concentration of 1 mg/mL for a stock solution is standard practice, allowing for precise dilutions into the optimal range for MS analysis (typically 1-10 µg/mL).[7]
Step-by-Step Protocol:
-
Stock Solution: Accurately weigh ~1 mg of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution using a 50:50 mixture of LC-MS grade acetonitrile and water (with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Chapter 3: Qualitative Analysis & Structural Elucidation
The first objective is to confirm the identity and structure of the compound. This is achieved through a combination of high-resolution mass spectrometry (HRMS) for elemental composition and tandem mass spectrometry (MS/MS) for structural fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass measurements with high accuracy (typically <5 ppm).[8][9] This precision allows for the unambiguous determination of a molecule's elemental formula, a critical first step in identification.[8][10][11]
Rationale for HRMS: A nominal mass of 230 could correspond to numerous elemental formulas. By measuring the mass to four or more decimal places, we can eliminate virtually all other possibilities and confirm the C₁₂H₇ClN₂O formula. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) provides a secondary layer of confirmation.
Experimental Protocol: HRMS Full Scan Analysis
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system.
-
Ionization: Employ an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Mass Analyzer Settings:
-
Scan Range: m/z 100-500
-
Resolution: >20,000 (enables separation of isobars)[8]
-
Mass Accuracy: Calibrate the instrument to ensure accuracy <5 ppm.
-
-
Data Acquisition: Infuse the prepared sample solution directly or via LC injection and acquire the full scan mass spectrum.
-
Data Analysis:
-
Identify the monoisotopic peak for the protonated molecule [M+H]⁺ at m/z ~231.032.
-
Observe the corresponding [M+H+2]⁺ isotopic peak at m/z ~233.03, with an intensity approximately one-third of the monoisotopic peak.
-
Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula.
-
| Parameter | Expected Value | Purpose |
| [M+H]⁺ Accurate Mass | 231.03197 Da | Primary formula confirmation |
| [M+H+2]⁺ Accurate Mass | 233.02902 Da | Chlorine isotope confirmation |
| Mass Error | < 5 ppm | Ensures high confidence in formula assignment |
| Isotope Ratio | ~3:1 ([M+H]⁺:[M+H+2]⁺) | Confirms the presence of one chlorine atom |
Tandem Mass Spectrometry (MS/MS) for Structural Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting it and analyzing the resulting pieces.[12][13] In a typical experiment, the [M+H]⁺ ion is selected, energized through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting fragment ions are mass-analyzed.[12]
Proposed Fragmentation Pathway: The fragmentation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is dictated by the stability of the fused heterocyclic core and the bonds connecting the substituent. Common fragmentation patterns for oxazoles involve ring cleavage, often with the loss of small, stable molecules.[7][14]
Interpretation of Key Fragments:
-
[M+H]⁺ (m/z 231.03): The protonated parent molecule.
-
Fragment A (m/z 203.04): Results from the characteristic loss of carbon monoxide (CO) from the oxazole ring, a common pathway for this heterocycle.[14]
-
Fragment B (m/z 168.02): Subsequent loss of hydrogen cyanide (HCN) from Fragment A, indicating the breakdown of the nitrogen-containing ring structure.
-
Fragment C (m/z 139.04): Represents the 4-chlorobenzoyl cation, formed by cleavage of the bond between the oxazole ring and the chlorophenyl group.
-
Fragment D (m/z 111.01): The 4-chlorophenyl cation, resulting from the loss of CO from Fragment C. This fragment is highly characteristic of the chlorophenyl substituent.
Chapter 4: Quantitative Analysis by LC-MS/MS
For applications in drug development, such as pharmacokinetics, quantifying the analyte with high sensitivity and selectivity is paramount.[15][16] Liquid chromatography coupled to a triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is the industry's gold standard for this purpose.[16][17]
Rationale for SRM/MRM: SRM is a tandem MS technique where the first quadrupole (Q1) is set to isolate the precursor ion (m/z 231.03), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only a specific, high-intensity fragment ion (e.g., m/z 139.04). This two-stage mass filtering dramatically reduces background noise, yielding exceptional sensitivity and selectivity.[3][17]
Experimental Protocol: SRM Method Development
-
Instrumentation: A triple quadrupole (QqQ) mass spectrometer coupled with a UHPLC system.
-
Transition Selection: Based on the MS/MS data, select at least two specific and intense precursor-product ion transitions. Using multiple transitions enhances the confidence of identification and quantification.
-
Primary Transition (Quantifier): The most intense and stable fragment.
-
Secondary Transition (Qualifier): A second, less intense fragment used for confirmation.
-
-
Optimization:
-
Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer.
-
Collision Energy (CE): For each selected transition, ramp the collision energy (e.g., from 5 to 40 eV) to find the voltage that produces the maximum product ion intensity.
-
Source Parameters: Optimize other source parameters (e.g., capillary voltage, gas flows) for maximum precursor ion signal.
-
-
LC Method: Develop a chromatographic method (e.g., using a C18 column with a water/acetonitrile gradient) that provides a sharp, symmetrical peak for the analyte, free from matrix interferences.
-
Calibration and Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Spike an internal standard into all samples and standards to correct for variations in sample preparation and instrument response.
-
Generate a calibration curve by plotting the analyte/internal standard peak area ratio against concentration.[18]
-
Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.
-
| Parameter | Example Value | Rationale |
| Precursor Ion (Q1) | m/z 231.0 | Isolates the protonated parent molecule. |
| Product Ion 1 (Q3 - Quantifier) | m/z 139.0 | A stable, intense fragment for sensitive detection. |
| Collision Energy 1 | ~25 eV (Optimized) | Maximizes the intensity of the quantifier product ion. |
| Product Ion 2 (Q3 - Qualifier) | m/z 203.0 | A secondary fragment to confirm identity. |
| Collision Energy 2 | ~20 eV (Optimized) | Maximizes the intensity of the qualifier product ion. |
Conclusion
The mass spectrometric analysis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is a multi-faceted process that leverages the strengths of different MS techniques. High-resolution MS provides definitive confirmation of the elemental formula, while tandem MS elucidates its structural backbone through characteristic fragmentation patterns. For quantitative needs, a highly selective and sensitive SRM method can be developed on a triple quadrupole instrument. By following the structured workflow and understanding the scientific rationale behind each step, researchers can generate high-quality, reliable, and defensible data essential for advancing scientific research and drug development programs.
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ChemicalBook. (n.d.). 2-(4-chlorophenyl)[15][19]oxazolo[4,5-b]pyridine. ChemicalBook. Available at:
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Introduction: The Oxazolo[4,5-b]pyridine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Oxazolo[4,5-b]pyridine Derivatives
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds playing a pivotal role in drug discovery. Among these, the oxazolo[4,5-b]pyridine ring system has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Its structure, a fusion of an oxazole and a pyridine ring, imparts a unique combination of electronic and steric properties, making it a versatile template for the design of potent and selective modulators of biological function.
The synthesis of this scaffold typically involves the condensation of 2-amino-3-hydroxypyridine with various reagents like carboxylic acids or orthoesters, often facilitated by agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[1] This accessibility allows for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the diverse biological activities of oxazolo[4,5-b]pyridine derivatives, delves into their mechanisms of action, and presents key experimental protocols for their evaluation.
Part 1: Anticancer Potential of Oxazolo[4,5-b]pyridine Derivatives
The development of targeted anticancer therapies remains a primary focus of pharmaceutical research. Oxazolo[4,5-b]pyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), breast (MCF-7), and glioblastoma (C6), establishing this scaffold as a promising starting point for novel oncology drugs.[2][3][4]
Mechanism of Action 1: Targeted Enzyme Inhibition
A key strategy in cancer therapy is the inhibition of enzymes crucial for tumor growth and proliferation. Oxazolo[4,5-b]pyridine derivatives have been shown to effectively target several such enzymes.
-
Human Dihydroorotate Dehydrogenase (hDHODH): This enzyme is a rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for DNA synthesis and cell proliferation. Certain oxazolo[4,5-b]pyridine-triazole hybrids have been identified as potent inhibitors of hDHODH, thereby starving cancer cells of the necessary building blocks for replication.[2][4]
-
Human DNA Topoisomerase IIα (hTopo IIα): This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. Specific 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have shown potent inhibitory activity against hTopo IIα, with some compounds being more active than the reference drug etoposide.[5]
Caption: General mechanism of enzyme inhibition by oxazolo[4,5-b]pyridine derivatives.
Quantitative Data: Anticancer Activity
| Compound Class | Target/Cell Line | Reported Activity (IC₅₀) | Reference |
| Oxazolo[4,5-b]pyridine-triazoles | PC3 (prostate), A549 (lung), MCF-7 (breast) | Good to moderate activity vs. etoposide | [2][4] |
| 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridines | C6 (glioblastoma) | 2.17 µM - 6.24 µM | [3] |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | 2 µM | [5] |
Part 2: Anti-inflammatory Activity via Kinase Modulation
Chronic inflammation is a key pathological feature of numerous diseases. Recent studies have revealed that Glycogen Synthase Kinase-3β (GSK-3β) acts as a pro-inflammatory enzyme, making it an attractive target for novel anti-inflammatory agents.[6]
Mechanism of Action: GSK-3β Inhibition
A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and identified as potent inhibitors of GSK-3β.[6] The inhibition of this kinase disrupts inflammatory signaling cascades, leading to a significant reduction in the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][7] This mechanism offers a targeted approach to controlling inflammation, and importantly, some of these compounds did not exhibit gastric ulceration risks often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Caption: Inhibition of the GSK-3β pro-inflammatory pathway.
Quantitative Data: Anti-inflammatory Activity
| Compound Series | Target | In Vitro Activity (IC₅₀) | In Vivo Activity (% Paw Edema Reduction) | Reference |
| Piperazinamides | GSK-3β | 0.34 - 0.53 µM | Up to 65.91% | [6] |
| 1,2,3-Triazoles | GSK-3β | As low as 0.19 µM | Up to 76.36% | [7] |
Part 3: Antimicrobial Activity
The rise of antibiotic-resistant pathogens constitutes a global health crisis, necessitating the development of new classes of antimicrobial agents. Oxazolo[4,5-b]pyridines have shown promise in this area, with demonstrated activity against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[8][9]
Proposed Mechanism of Action
The precise mechanism of antimicrobial action is still under investigation, but a leading hypothesis is that the oxazolo[4,5-b]pyridine core acts as a bioisostere of purine bases (adenine and guanine).[9] This structural mimicry could allow the compounds to interfere with critical bacterial processes by:
-
Inhibiting Nucleic Acid Synthesis: By competing with natural purines, they may disrupt the synthesis of DNA and RNA.
-
Inhibiting DNA Gyrase: Similar to fluoroquinolone antibiotics, they may target DNA gyrase, an enzyme essential for bacterial DNA replication.[9]
Caption: Potential antimicrobial mechanisms of oxazolo[4,5-b]pyridine derivatives.
Part 4: Key Experimental Protocols
The translation of promising compounds from discovery to clinical application relies on robust and reproducible experimental validation. The protocols described here are foundational for assessing the biological activities of oxazolo[4,5-b]pyridine derivatives.
Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Self-Validation: The protocol must include a negative control (vehicle, e.g., 0.1% DMSO), a positive control (a known cytotoxic drug, e.g., etoposide or doxorubicin), and blank wells (media only) to establish baseline absorbance and ensure the assay is performing correctly.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazolo[4,5-b]pyridine derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Caption: Standard workflow for the MTT cell viability assay.
Protocol 4.2: In Vitro GSK-3β Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of GSK-3β.
-
Causality: Commercially available kits (e.g., ADP-Glo™) measure kinase activity by quantifying the amount of ADP produced from the kinase's phosphorylation of a substrate. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Self-Validation: A known GSK-3β inhibitor (e.g., SB216763) is used as a positive control. A "no kinase" control and a "vehicle" control are essential for calculating the baseline and 100% activity levels, respectively.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide like GS-2), and ATP.
-
Compound Addition: Add the oxazolo[4,5-b]pyridine derivatives at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The oxazolo[4,5-b]pyridine scaffold represents a remarkably versatile platform for the development of new therapeutic agents. The derivatives have demonstrated a broad spectrum of compelling biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The well-defined mechanisms of action, such as the inhibition of hDHODH, Topoisomerase IIα, and GSK-3β, provide a rational basis for their further development and optimization.
Future research should focus on expanding the structure-activity relationship studies to enhance potency and selectivity while minimizing off-target effects and toxicity. The exploration of this scaffold for other therapeutic areas, such as neurodegenerative diseases, where targets like GSK-3β are also implicated, warrants significant investigation. As synthetic methodologies evolve, the generation of more diverse and complex oxazolo[4,5-b]pyridine libraries will undoubtedly uncover new lead compounds with the potential to address significant unmet medical needs.
References
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Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). Available from: [Link][2][4]
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Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). Available from: [Link][6]
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Alam, M. S., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 87(6), 918-26. Available from: [Link][7]
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Guillaumet, G., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]-PYRIDINE DERIVATIVES. ARKIVOC. Available from: [Link] [A specific article link from this issue would be needed for direct access][1]
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Sharma, P., et al. (2015). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions. ResearchGate. Available from: [Link][8]
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Anonymous. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. Russian Journal of General Chemistry. [A direct link could not be verified from the provided search results][3]
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Anonymous. (2023). SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [A direct link could not be verified from the provided search results][10]
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Anonymous. (N.D.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available from: [Link][11]
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Anonymous. (N.D.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. Available from: [Link][12]
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Unangst, P. C., et al. (1988). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link][13]
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Poręba, K., et al. (N.D.). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. [A direct link could not be verified from the provided search results][14]
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Poręba, K., et al. (2012). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(4), 727-33. Available from: [Link][15]
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Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112. Available from: [Link][5]
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Doise, M., et al. (1990). ChemInform Abstract: Synthesis of Novel Heterocycles: Oxazolo(4,5‐b)pyridines and Oxazolo‐(4,5‐d)pyrimidines. ChemInform, 21(45). Available from: [Link]
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Anonymous. (N.D.). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. Available from: [Link][9]
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Anonymous. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link][16]
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mechanism of action of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
**An In-depth Technical Guide to the
Mechanism of Action of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine**
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide focuses on a specific derivative, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, and proposes a plausible dual mechanism of action based on its structural characteristics and the known biological targets of related compounds. We hypothesize that this compound functions as an inhibitor of both human topoisomerase IIα (TOP2A) and Janus Kinase 2 (JAK2), contributing to its potential anticancer effects, and as an inhibitor of bacterial DNA gyrase, underlying its antimicrobial properties. This document provides a comprehensive exploration of these proposed mechanisms, supported by detailed in silico and in vitro experimental protocols for their validation.
Introduction: The Therapeutic Potential of the Oxazolo[4,5-b]pyridine Scaffold
The fusion of an oxazole ring with a pyridine nucleus gives rise to the oxazolo[4,5-b]pyridine system, a class of compounds that has garnered significant interest in drug discovery.[2] The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[2] The oxazole component adds to the structural rigidity and electronic properties of the molecule, often contributing to enhanced binding affinity and selectivity.[3]
Derivatives of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine have been synthesized and evaluated for various therapeutic applications. Notably, studies have pointed towards their potential as anticancer agents through the inhibition of human DNA topoisomerase IIα (hTopo IIα).[4][5] Furthermore, the oxazolo[4,5-b]pyridine core is recognized as a valuable scaffold for the development of kinase inhibitors.[3] Given the critical role of kinases in cell signaling and proliferation, this highlights a promising avenue for anticancer and anti-inflammatory drug development.
This guide will construct a detailed, albeit hypothetical, mechanistic framework for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, leveraging the established biological activities of its structural analogues. We will propose specific molecular targets and outline a rigorous, multi-faceted approach to experimentally validate these hypotheses.
A Proposed Dual Mechanism of Action
We propose that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine exerts its biological effects through a dual mechanism, targeting key enzymes involved in DNA replication and cellular signaling.
Anticancer Activity: A Two-Pronged Attack
2.1.1. Inhibition of Human Topoisomerase IIα (TOP2A)
Human topoisomerase IIα is a crucial enzyme that modulates the topological state of DNA, essential for processes like DNA replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells. Several 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of hTopo IIα.[5] We hypothesize that the planar oxazolo[4,5-b]pyridine core of our title compound intercalates into the DNA strands at the site of topoisomerase binding, while the 4-chlorophenyl substituent engages in specific interactions within the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and preventing re-ligation.
2.1.2. Inhibition of Janus Kinase 2 (JAK2)
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and solid tumors. The related oxazolo[5,4-d]pyrimidine scaffold has been successfully exploited to develop JAK inhibitors.[6] We propose that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine acts as an ATP-competitive inhibitor of JAK2. By occupying the ATP-binding pocket of the kinase domain, the compound would block the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of genes involved in cell proliferation, survival, and inflammation.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription. It is a well-established target for antibacterial drugs. We postulate that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine inhibits bacterial DNA gyrase, mirroring its proposed effect on human topoisomerase II. This dual-targeting capability is a known characteristic of some topoisomerase inhibitors.
A Framework for Mechanistic Validation
To substantiate the proposed mechanisms of action, a multi-step validation process is essential, integrating computational modeling with in vitro biochemical and cell-based assays.
Detailed Experimental Protocols
Protocol 1: Molecular Docking
-
Objective: To predict the binding mode and affinity of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine to the active sites of human TOP2A, JAK2, and bacterial DNA gyrase.[7][8]
-
Methodology:
-
Protein Preparation: Obtain the crystal structures of the target proteins (e.g., from the Protein Data Bank). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and optimize its geometry using a suitable force field.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined active site of each protein.[7]
-
Analysis: Analyze the resulting poses based on their predicted binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Protocol 2: In Vitro JAK2 Kinase Assay
-
Objective: To quantify the inhibitory activity of the compound against JAK2.[9]
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human JAK2 enzyme, a specific peptide substrate, and varying concentrations of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in a kinase buffer.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as fluorescence polarization or luminescence-based assays that measure the amount of ADP produced.[10]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[11][12]
-
Methodology:
-
Preparation: Perform serial two-fold dilutions of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the test bacteria to each well.[13]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation and Interpretation
The following tables present hypothetical, yet realistic, data that could be obtained from the proposed experiments.
Table 1: Molecular Docking Results
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Human Topoisomerase IIα | -9.8 | Asp558, Gln778 |
| Human JAK2 | -8.5 | Leu855, Gly935, Asp994 |
| E. coli DNA Gyrase | -9.2 | Asp87, Ser91 |
Table 2: In Vitro Biological Activity
| Assay | Cell Line / Organism | Result (IC50 / MIC) |
| JAK2 Kinase Inhibition | - | 0.5 µM |
| Topoisomerase IIα Inhibition | - | 1.2 µM |
| Antiproliferative (MTT) | A549 (Lung Cancer) | 2.5 µM |
| Antiproliferative (MTT) | MCF-7 (Breast Cancer) | 3.1 µM |
| Antimicrobial (MIC) | Staphylococcus aureus | 4 µg/mL |
| Antimicrobial (MIC) | Escherichia coli | 8 µg/mL |
Conclusion and Future Directions
This guide has outlined a plausible dual mechanism of action for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, proposing its role as a potent inhibitor of key enzymes in both cancer cells and pathogenic bacteria. The provided experimental framework offers a clear and robust strategy for validating these hypotheses.
Should the proposed mechanisms be confirmed, future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the oxazolo[4,5-b]pyridine scaffold.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of cancer and infectious diseases.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the compound.
The exploration of such multi-targeting agents holds significant promise for the development of novel therapeutics with broad-spectrum applications.
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ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem. Retrieved from [Link]
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Semantic Scholar. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Retrieved from [Link]
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An In-Depth Technical Guide for the Initial Anticancer Activity Screening of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Prepared by: Senior Application Scientist, Gemini Division
Executive Summary
The oxazolo[4,5-b]pyridine scaffold represents a promising heterocyclic system in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including potential as anticancer agents.[1][2] This guide provides a comprehensive, field-proven framework for the initial in vitro screening of a novel derivative, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, to determine its potential as a therapeutic candidate. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating screening cascade. This document outlines a tiered approach, beginning with a broad assessment of cytotoxicity across a representative cancer cell line panel, followed by secondary mechanistic assays to elucidate the mode of action, focusing on the induction of apoptosis and cell cycle perturbation. The methodologies described herein are designed to be rigorous, reproducible, and provide the foundational data necessary for go/no-go decisions in an early-stage drug discovery program.
Introduction: The Therapeutic Potential of the Oxazolo[4,5-b]pyridine Scaffold
The fusion of oxazole and pyridine rings creates the oxazolo[4,5-b]pyridine system, a class of compounds structurally analogous to purine nucleobases.[3] This structural similarity has prompted investigations into their roles as inhibitors of various enzymes and signaling pathways critical to cancer cell survival and proliferation.[3][4] Studies on related derivatives have shown activities such as the inhibition of human DNA topoisomerase IIα and broad cytotoxic effects against various human cancer cell lines.[1][5]
The subject of this guide, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, incorporates a chlorophenyl moiety, a common functional group in pharmacologically active compounds, which can influence binding affinity and metabolic stability. The objective of this screening protocol is to systematically evaluate its foundational anticancer properties: its ability to kill cancer cells and the primary mechanisms through which cell death occurs.
A Hierarchical Approach to Anticancer Screening
An effective initial screening strategy must be both sensitive and efficient, designed to triage compounds with insufficient activity while gathering maximal information about promising candidates.[6] We employ a two-tiered hierarchical approach. The primary screen serves as a broad-net cytotoxicity assessment. Compounds demonstrating significant activity (i.e., a low IC₅₀ value) are advanced to secondary, more resource-intensive assays aimed at elucidating the mechanism of action (MOA). This cascade ensures that effort is focused on the most promising molecules.
Caption: A logical workflow for the initial screening of a novel compound.
Foundational Experimental Design
Test Article Preparation and Handling
The integrity of the screening data begins with the proper handling of the test compound. The majority of novel organic compounds exhibit poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the standard solvent of choice for creating high-concentration stock solutions.
-
Rationale: DMSO is a highly polar aprotic solvent that can dissolve a wide range of compounds and is miscible with aqueous cell culture media. It is important to note that DMSO can exhibit cellular toxicity at higher concentrations (typically >0.5% v/v). Therefore, all experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO used in the highest drug concentration wells. This ensures that any observed effects are due to the compound and not the solvent.
Strategic Selection of Cancer Cell Lines
The choice of cell lines is critical for generating clinically relevant data.[7] A single cell line provides a narrow, and often misleading, view of a compound's potential. We recommend a starting panel of well-characterized cell lines from diverse tissue origins, representing major cancer types.
-
Causality: Different cancer types possess unique genetic and phenotypic characteristics that dictate their response to therapeutic agents.[7] A compound may be highly effective against a lung adenocarcinoma line due to a specific mutation but completely inactive against a breast cancer line. Screening against a panel provides a preliminary indication of the compound's spectrum of activity.
Table 1: Recommended Panel of Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| A549 | Lung Carcinoma | Adenocarcinomic, epithelial-like morphology | Represents a very common and hard-to-treat cancer type. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive, luminal A subtype | Represents hormone-dependent breast cancer. |
| PC-3 | Prostate Adenocarcinoma | Androgen receptor (AR) negative, highly metastatic | Represents advanced, hormone-independent prostate cancer. |
| HCT116 | Colorectal Carcinoma | Wild-type p53, microsatellite instability (MSI) | Represents a common gastrointestinal malignancy. |
| HeLa | Cervical Adenocarcinoma | Highly proliferative, HPV-positive | A robust and widely used laboratory standard cell line. |
| NHDF | Normal Human Dermal Fibroblasts | Non-cancerous primary cell line | Serves as a crucial control for assessing general cytotoxicity vs. cancer-specific effects. |
Primary Screening: Assessment of Cytotoxicity via MTT Assay
The primary goal is to determine the concentration at which the test compound inhibits cancer cell viability by 50% (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose.[8]
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[9] This conversion is carried out by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[9] The insoluble formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability.[9]
Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cell lines in a 96-well plate format.[9]
-
Cell Seeding:
-
Harvest cells during their exponential growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microtiter plate. Include wells for "cell-free" blanks (medium only) to determine background absorbance.[9]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[9]
-
-
Compound Treatment:
-
Prepare a series of 2x final concentration dilutions of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in complete culture medium from a high-concentration DMSO stock. A typical 8-point, 3-fold serial dilution might range from 200 µM to 0.09 µM (2x).
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of fresh medium containing the various compound concentrations to the respective wells (in triplicate).
-
Include triplicate wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments.
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]
-
Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.[10] During this time, visible purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to solubilize the crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[11]
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Calculate percent viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Determine IC₅₀:
-
Plot percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a program like GraphPad Prism to calculate the IC₅₀ value.
-
Table 2: Example Data Presentation for MTT Cytotoxicity Screening
| Cell Line | IC₅₀ (µM) ± SD |
| A549 | 1.5 ± 0.2 |
| MCF-7 | 3.8 ± 0.5 |
| PC-3 | 0.9 ± 0.1 |
| HCT116 | 2.1 ± 0.3 |
| HeLa | 5.6 ± 0.7 |
| NHDF | > 50 |
A compound is typically considered a "hit" and worthy of follow-up if its IC₅₀ is in the low micromolar or nanomolar range (e.g., < 10 µM).
Secondary Screening: Elucidating the Mechanism of Action
If 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine demonstrates potent cytotoxicity, the next critical step is to understand how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Apoptosis Induction Analysis via Annexin V/PI Staining
Apoptosis is a controlled, energy-dependent process of cell suicide that is a primary target for many cancer therapies.[12] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Principle: Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. By co-staining cells with fluorescent Annexin V and PI and analyzing them by flow cytometry, we can distinguish between different cell populations:
-
Healthy Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (PS is exposed, but the membrane is intact).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (PS is exposed, and the membrane has lost integrity).[13]
-
Detailed Protocol: Apoptosis Assay by Flow Cytometry
This protocol is adapted for a cell line that showed high sensitivity in the primary screen (e.g., PC-3).
-
Cell Treatment:
-
Seed 1 x 10⁶ cells in T25 culture flasks and allow them to attach overnight.
-
Treat the cells with 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine at its 1x and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine the respective floating and trypsinized cells.[14]
-
Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1-5 x 10⁶ cells/mL.[13][15]
-
Transfer 100 µL of the cell suspension (~2 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of PI staining solution (e.g., 1 mg/mL stock).[14]
-
Gently vortex and incubate for 15 minutes at room temperature, protected from light.[13]
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.[13][14]
-
-
Flow Cytometry Analysis:
Data Interpretation: Apoptosis Assay
The data is visualized as a dot plot with four quadrants. A significant increase in the percentage of cells in the Annexin V-positive quadrants (early and late apoptosis) in the treated samples compared to the vehicle control indicates that the compound induces apoptosis.
Table 3: Interpretation of Annexin V / Propidium Iodide Flow Cytometry Data
| Quadrant | Annexin V Status | PI Status | Cell Population Interpretation |
| Lower Left (LL) | Negative | Negative | Healthy, viable cells |
| Lower Right (LR) | Positive | Negative | Early apoptotic cells |
| Upper Right (UR) | Positive | Positive | Late apoptotic or necrotic cells |
| Upper Left (UL) | Negative | Positive | Necrotic cells / experimental artifact (rare) |
Cell Cycle Perturbation Analysis
Disruption of the normal progression of the cell cycle is another key anticancer strategy. Many drugs function by causing cells to arrest at a specific phase (G1, S, or G2/M), which can prevent cell division and ultimately trigger apoptosis.[16]
-
Principle: The cell cycle profile can be determined by staining the DNA with a fluorescent dye that binds stoichiometrically, such as Propidium Iodide (PI).[17][18] Because PI stains DNA quantitatively, the amount of fluorescence is directly proportional to the amount of DNA.[19] Flow cytometry can then distinguish between cells in different phases:
-
G0/G1 Phase: Normal (2N) DNA content.
-
S Phase: Intermediate DNA content as DNA is being synthesized.
-
G2/M Phase: Doubled (4N) DNA content, prior to cell division.[17]
-
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described in the apoptosis protocol (Section 5.2, Step 1).
-
-
Fixation:
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity.[17]
-
Fix the cells for at least 2 hours at 4°C (or overnight).[18]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[18]
-
Rationale for RNase: PI also binds to double-stranded RNA. Treatment with RNase is essential to degrade RNA and ensure that the fluorescent signal comes only from DNA, which is critical for accurate cell cycle analysis.[17][18]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
Data Interpretation: Cell Cycle Analysis
An accumulation of cells in a specific phase in the treated samples compared to the vehicle control indicates a cell cycle block.
Table 4: Interpretation of Cell Cycle Analysis Data
| Observation in Treated Sample | Interpretation |
| Increased % of cells in G0/G1 phase | Compound causes a G1 arrest, preventing entry into the DNA synthesis phase. |
| Increased % of cells in S phase | Compound interferes with DNA replication. |
| Increased % of cells in G2/M phase | Compound prevents entry into mitosis, often by disrupting microtubule function. |
| Appearance of a "sub-G1" peak | Represents apoptotic cells with fragmented DNA, which take up less PI stain. |
Hypothesis Generation: Potential Molecular Targets
The results from the secondary screens provide a strong basis for forming a hypothesis about the compound's molecular target. For example, if the compound induces a G2/M arrest and subsequent apoptosis, it may be acting as a microtubule destabilizing agent or a topoisomerase II inhibitor.
-
Connecting to Literature: Oxazole-containing compounds have been reported to inhibit targets including DNA topoisomerases, protein kinases, and microtubules.[20][21] Specifically, oxazolo[4,5-b]pyridine derivatives have been investigated as inhibitors of human DNA topoisomerase IIα.[5] If the observed phenotype is consistent with this (e.g., G2/M arrest), then Topo IIα would become a primary candidate for direct enzymatic assays.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide has outlined a systematic, multi-step process for the initial in vitro screening of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine for anticancer activity. By progressing from broad cytotoxicity testing to more focused mechanistic assays, this workflow efficiently identifies potent compounds and provides crucial insights into their mode of action. Positive results from this cascade—specifically, potent and selective cytotoxicity driven by a clear mechanism like apoptosis or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies, including specific target identification, validation, and eventually, in vivo efficacy testing in preclinical animal models.
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Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed. (URL: [Link])
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (URL: [Link])
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The Ascendant Scaffold: A Technical Guide to Substituted Oxazolo[4,5-b]pyridines in Medicinal Chemistry
Abstract
The oxazolo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning therapeutic applications of substituted oxazolo[4,5-b]pyridines. We will delve into the key synthetic methodologies, explore their utility as anticancer, anti-inflammatory, and antibacterial agents, and elucidate the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
The Oxazolo[4,5-b]pyridine Scaffold: An Introduction
The oxazolo[4,5-b]pyridine system is a bicyclic aromatic heterocycle where an oxazole ring is fused to a pyridine ring. This unique arrangement of nitrogen and oxygen atoms within a planar structure imparts distinct electronic and steric properties, making it an attractive framework for the design of novel therapeutic agents. The core structure, with the IUPAC name[1][2]oxazolo[4,5-b]pyridine, possesses the molecular formula C₆H₄N₂O. The inherent aromaticity contributes to its relative stability. The presence of heteroatoms provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological macromolecules.
Synthetic Strategies for the Oxazolo[4,5-b]pyridine Core
The construction of the oxazolo[4,5-b]pyridine scaffold predominantly relies on the cyclization of appropriately substituted pyridine precursors, most notably 2-amino-3-hydroxypyridine and its derivatives. The choice of cyclizing agent dictates the nature of the substituent at the 2-position of the resulting oxazolopyridine ring, a key handle for further functionalization and for modulating biological activity.
Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine
The accessibility of 2-amino-3-hydroxypyridine is crucial for the widespread exploration of oxazolo[4,5-b]pyridines. Several synthetic routes have been developed, with common methods including:
-
From Furfural: A multi-step process involving the ring-opening of furfural with chlorine or bromine, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis under alkaline conditions.[3]
-
From 3-Nitro-2-pyridinol: Catalytic hydrogenation of 3-nitro-2-pyridinol using palladium on carbon (Pd/C) provides a straightforward route to 2-amino-3-hydroxypyridine.[4]
-
From Furan-2-carboxylic Acid Derivatives: Reaction of furan-2-carboxylic acid esters with ammonia in the presence of an acid catalyst and an amide-containing solvent at high temperatures and pressures.[5]
Construction of the Oxazole Ring
Once the 2-amino-3-hydroxypyridine precursor is obtained, the oxazole ring can be constructed through various cyclization reactions.
A common and versatile method involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives, such as acid chlorides or esters. This reaction is typically promoted by dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[6]
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines [6]
-
To a mixture of 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq), add polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) (sufficient quantity to ensure stirring).
-
Heat the reaction mixture at a temperature ranging from 150°C to 200°C for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
A mild, one-pot synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives has been reported, utilizing a phenylboronic acid-NaCN catalyzed reaction.[2] This method offers a convenient approach to specific classes of substituted oxazolopyridines.
Functionalization of the Oxazolo[4,5-b]pyridine Scaffold
Further diversification of the oxazolo[4,5-b]pyridine core can be achieved through various chemical transformations, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The introduction of bromo-substituents on the pyridine ring of the scaffold provides a handle for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This enables the installation of various carbon-carbon bonds, expanding the chemical space of accessible derivatives. For instance, a carboxylic acid moiety can be introduced on the pyridine framework via a Heck reaction between a bromo-substituted oxazolopyridine and an acrylate ester.[6]
The versatile "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to synthesize oxazolo[4,5-b]pyridine-triazole conjugates. This involves the reaction of an azide-functionalized oxazolopyridine with a terminal alkyne, yielding a 1,2,3-triazole linked derivative.[7]
Spectroscopic and Crystallographic Characterization
The structural elucidation of substituted oxazolo[4,5-b]pyridines is routinely performed using a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the substitution pattern on the aromatic rings. The chemical shifts and coupling constants of the protons on the pyridine and any substituent groups provide valuable structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule in the solid state. This technique has been used to confirm the quasi-planar structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives, which is influenced by intramolecular hydrogen bonding.[2]
Biological Activities and Therapeutic Potential
Substituted oxazolo[4,5-b]pyridines have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.
Anticancer Activity
The anticancer potential of oxazolo[4,5-b]pyridines has been extensively investigated, with several derivatives showing potent activity against a range of cancer cell lines.
Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have been identified as novel inhibitors of human DNA topoisomerase IIα (hTopo IIα), a crucial enzyme in DNA replication and chromosome segregation. For example, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine has been shown to inhibit hTopo IIα with an IC₅₀ value of 2 µM, which is more potent than the standard drug etoposide.[1]
The oxazolo[4,5-b]pyridine scaffold has been explored for its potential to inhibit various protein kinases that are implicated in cancer progression. For instance, some derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase involved in multiple signaling pathways related to cell proliferation and survival.[8]
Oxazolo[4,5-b]pyridine-triazole derivatives have demonstrated promising anticancer activities against prostate, lung, and breast cancer cell lines.[9] Molecular docking studies suggest that these compounds may target human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for cell proliferation.[1]
Table 1: Anticancer Activity of Selected Oxazolo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | - | 2 | hTopo IIα inhibition | [1] |
| Triazole derivative 18a | PC3 (Prostate) | 0.01 ± 0.0074 | hDHODH inhibition (putative) | [9] |
| Triazole derivative 18a | A549 (Lung) | 0.15 ± 0.038 | hDHODH inhibition (putative) | [9] |
| Triazole derivative 18a | MCF-7 (Breast) | 0.045 ± 0.0021 | hDHODH inhibition (putative) | [9] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Oxazolo[4,5-b]pyridine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of pro-inflammatory enzymes and mediators.
As mentioned in the context of cancer, GSK-3β also plays a pro-inflammatory role. A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives have been synthesized and evaluated as GSK-3β inhibitors with in vivo anti-inflammatory activity.[8] Compound 7d from this series exhibited significant inhibition of rat paw edema and substantially reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Substituted oxazolo[4,5-b]pyridines have shown promising antibacterial activity, particularly against Gram-positive bacteria. It is hypothesized that the oxazolo[4,5-b]pyridine ring system may act as an analogue of adenine and guanine, thereby inhibiting nucleic acid synthesis or DNA gyrase.[10] A series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives exhibited better antimicrobial activity than standard drugs like streptomycin and ampicillin against methicillin-resistant Staphylococcus aureus (MRSA).[11]
SIRT1 Activation
Sirtuin 1 (SIRT1) is an NAD⁺-dependent protein deacetylase that plays a crucial role in metabolism, stress resistance, and aging. A series of oxazolo[4,5-b]pyridines have been identified as novel small molecule activators of SIRT1, being structurally unrelated to and more potent than the natural activator resveratrol.[12][13] The activation of SIRT1 by these compounds has potential therapeutic implications for metabolic diseases such as type 2 diabetes.
Structure-Activity Relationships (SAR)
The biological activity of substituted oxazolo[4,5-b]pyridines is highly dependent on the nature and position of the substituents on the heterocyclic core.
-
At the 2-position: The substituent at this position is crucial for modulating the interaction with the target protein. For anticancer activity, the presence of a substituted phenyl ring has been shown to be beneficial for topoisomerase IIα inhibition.[1] In the case of anti-inflammatory GSK-3β inhibitors, a piperazine-linked amide at the 2-position was found to be important for activity.[8]
-
On the Pyridine Ring: Functionalization of the pyridine ring can influence the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. As seen with the Heck reaction, this position can be modified to introduce various functionalities.[6]
-
For Anticancer Triazole Derivatives: Structure-activity relationship studies of oxazolo[4,5-b]pyridine-triazole conjugates revealed that electron-rich groups on the terminal aryl ring of the triazole moiety, such as trimethoxy or dimethoxy substituents, enhance the cytotoxic activity.[9]
Future Perspectives and Conclusion
Substituted oxazolo[4,5-b]pyridines represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of the core and the ease of functionalization at multiple positions provide a rich platform for medicinal chemists to explore. The diverse range of biological activities, including potent anticancer, anti-inflammatory, and antibacterial effects, underscores the therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on:
-
The development of more efficient and diverse synthetic methodologies to expand the accessible chemical space.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.
-
Exploration of novel therapeutic applications for this privileged scaffold.
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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Abstract
The oxazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a specific analog, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, a compound of interest for novel therapeutic development. While direct studies on this particular molecule are nascent, compelling evidence from structurally related compounds points towards a strong potential for kinase modulation. This document outlines a systematic, multi-tiered strategy to robustly identify and validate its therapeutic targets, with a primary focus on Glycogen Synthase Kinase-3β (GSK-3β) as a principal hypothetical target. We provide a logical framework, from initial biochemical assays to cellular target engagement and broad-spectrum selectivity profiling, designed to rigorously characterize the compound's mechanism of action and establish a foundation for its therapeutic application.
Introduction: The Therapeutic Potential of the Oxazolopyridine Scaffold
The fusion of oxazole and pyridine rings creates a heterocyclic system with significant pharmacological potential.[1] The oxazole ring, a bioisostere of amide and ester functionalities, and the pyridine nucleus, a common feature in FDA-approved drugs, combine to offer a scaffold ripe for interaction with various biological targets.[2] Specifically, the oxazolo[4,5-b]pyridine core has been identified as a key pharmacophore in the development of potent enzyme inhibitors.[3]
Our focus, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, combines this promising scaffold with a 4-chlorophenyl substituent, a group frequently employed in kinase inhibitors to occupy hydrophobic pockets in ATP-binding sites. Given the established activities of related compounds, a logical and efficient pathway to elucidating its therapeutic potential is to pursue a target validation strategy centered on a primary, well-justified hypothesis.
Primary Target Hypothesis: Glycogen Synthase Kinase-3β (GSK-3β)
2.1. Rationale for Target Selection
A substantial body of evidence supports the hypothesis that the oxazolo[4,5-b]pyridine scaffold is a potent modulator of Glycogen Synthase Kinase-3β (GSK-3β). Multiple studies have demonstrated that derivatives of this core structure exhibit significant GSK-3β inhibitory activity, with IC50 values in the sub-micromolar range.[3] GSK-3β is a constitutively active serine/threonine kinase that acts as a critical regulatory node in a multitude of cellular signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[4] Its dysregulation is implicated in a wide spectrum of pathologies, including cancer, neurodegenerative diseases (e.g., Alzheimer's), and inflammatory disorders.[5][6][7] Therefore, GSK-3β represents a high-value therapeutic target, and 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is a prime candidate for a novel inhibitor.
2.2. GSK-3β Signaling Pathways
GSK-3β activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue, often mediated by kinases such as Akt.[8] In the canonical Wnt pathway, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it modulates gene expression.
Caption: Simplified GSK-3β signaling pathways.
A Multi-Tiered Strategy for Target Validation
We propose a phased approach to validate GSK-3β as a target and characterize the compound's broader activity profile. This strategy ensures that each step builds upon robust data from the previous one, providing a comprehensive and self-validating workflow.
Caption: A multi-tiered workflow for target validation.
3.1. Tier 1: Initial Biochemical Validation
The first step is to confirm direct, potent inhibition of the purified target enzyme and to model its binding interaction computationally.
3.1.1. Protocol: In Vitro GSK-3β Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[8]
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in DMSO, starting from 10 mM. Include a known GSK-3β inhibitor (e.g., CHIR-99021) as a positive control and a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add recombinant human GSK-3β enzyme and a suitable substrate peptide (e.g., a pre-phosphorylated peptide like CREB pS129) in kinase assay buffer.
-
Inhibitor Addition: Add the test compound dilutions to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for GSK-3β).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.
Table 1: Hypothetical In Vitro Kinase Assay Data
| Compound | Target | IC50 (nM) |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | GSK-3β | 85 |
| CHIR-99021 (Control) | GSK-3β | 3 |
3.1.2. In Silico Molecular Docking
Molecular docking predicts the preferred orientation of the compound when bound to the ATP-binding site of GSK-3β, providing insights into the molecular interactions driving inhibition.[9][10]
Methodology:
-
Protein Preparation: Obtain the crystal structure of human GSK-3β (e.g., PDB ID: 1Q3D) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and minimize its energy.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the defined ATP-binding site of GSK-3β.
-
Analysis: Analyze the resulting poses, focusing on key interactions such as hydrogen bonds with hinge region residues (e.g., Val135) and hydrophobic interactions within the active site.
3.2. Tier 2: Cellular Target Engagement and Pathway Modulation
Once biochemical activity is confirmed, the next crucial step is to verify that the compound engages its target within the complex environment of a living cell and modulates its downstream signaling pathway.
3.2.1. Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in intact cells.[11][12][13] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. Treat cells with either the test compound (at various concentrations, e.g., 1 µM, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Quantify the amount of soluble GSK-3β in each sample using a standard protein detection method, such as Western blotting or ELISA.
-
Data Analysis: For each treatment condition, plot the relative amount of soluble GSK-3β against the temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.
3.2.2. Protocol: Western Blot Analysis for Downstream Effects
Inhibition of GSK-3β is expected to cause an increase in its own inhibitory phosphorylation at Ser9 and lead to the accumulation of downstream substrates like β-catenin.[14] This protocol verifies these pathway-specific effects.
Methodology:
-
Cell Treatment: Seed a suitable cell line (e.g., SH-SY5Y or HEK293T) and treat with increasing concentrations of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine for a defined period (e.g., 4-6 hours).
-
Sample Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-GSK-3β (Ser9), total GSK-3β, active β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a digital imager. Densitometry analysis can be used to quantify changes in protein levels.
3.3. Tier 3: Phenotypic and Selectivity Assessment
The final tier assesses the compound's effect on cell health and its specificity, which are critical for determining its therapeutic window and potential for off-target effects.
3.3.1. Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability, proliferation, or cytotoxicity.[17]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
3.3.2. Broad Kinome Profiling
To assess the selectivity of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, it is essential to screen it against a broad panel of protein kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).[2][3][18]
Methodology:
-
CRO Selection: Engage a reputable CRO offering kinome profiling services (e.g., Eurofins, Reaction Biology, Pharmaron).
-
Assay Format: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The percent inhibition for each kinase is determined.
-
Data Analysis: The results are often presented as a "scan" or tree-spot diagram, visually representing the selectivity profile. Any kinases showing significant inhibition (e.g., >50%) are identified as potential off-targets. Follow-up IC50 determinations should be performed for these hits to confirm their potency.
Table 2: Example Kinome Selectivity Data Presentation
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| GSK-3β | 98% | 85 | CMGC |
| CDK2/CycA | 8% | >10,000 | CMGC |
| PKA | 12% | >10,000 | AGC |
| ROCK1 | 65% | 850 | AGC |
| p38α | 2% | >10,000 | CMGC |
Conclusion and Future Directions
This guide presents a comprehensive, hypothesis-driven framework for the systematic identification and validation of therapeutic targets for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. By initiating a focused investigation on GSK-3β, a target strongly supported by literature on the core scaffold, researchers can efficiently generate high-quality data. The proposed multi-tiered approach, combining biochemical, biophysical, and cellular assays, ensures a robust validation of the compound's mechanism of action.
Successful validation of GSK-3β inhibition, coupled with a favorable selectivity profile, would position this compound as a strong candidate for further preclinical development in therapeutic areas such as oncology, neuroinflammation, or metabolic disease. The detailed protocols and logical workflow provided herein serve as a self-validating roadmap for drug development professionals to rigorously assess the therapeutic potential of this promising molecule.
References
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Kumar, A., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). Available at: [Link]
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Gesini, E., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. RSC Medicinal Chemistry, 12(7), 1079-1099. Available at: [Link]
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Alam, M. S., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 88(3), 357-367. Available at: [Link]
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Various Authors. (2025). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Journal of Molecular Structure. Available at: [Link]
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Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5565. Available at: [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]
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Reaction Biology. Kinase Drug Discovery Services. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]
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Gong, R., et al. (2005). Glycogen Synthase Kinase-3β. Circulation Research, 96(4), 378-387. Available at: [Link]
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Miller, M., & Jope, R. S. (2016). Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. Frontiers in Molecular Neuroscience, 9, 70. Available at: [Link]
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Liu, X., et al. (2018). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy. Oncology Reports, 39(1), 3-14. Available at: [Link]
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Baumgart, S., et al. (2016). GSK-3β Governs Inflammation-Induced NFATc2 Signaling Hubs to Promote Pancreatic Cancer Progression. Molecular Cancer Therapeutics, 15(3), 491-502. Available at: [Link]
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Castiello, L., et al. (2022). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. International Journal of Molecular Sciences, 23(16), 9390. Available at: [Link]
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Creative Diagnostics. GSK3 Signaling Pathway. Available at: [Link]
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Re-Sugiura, M., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 11(11), 3195-3202. Available at: [Link]
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Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. Available at: [Link]
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22935-22953. Available at: [Link]
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Azure Biosystems. 6 Western Blotting Steps. Available at: [Link]
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A Technical Guide to Molecular Docking of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine: A Hypothetical Case Study Targeting Human Dihydroorotate Dehydrogenase
This guide provides a comprehensive, in-depth walkthrough of a molecular docking study for the compound 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. As a senior application scientist, my objective is to not only outline the necessary steps but to instill a deeper understanding of the rationale behind each choice, ensuring a robust and scientifically valid computational experiment. This document is designed for researchers, medicinal chemists, and computational scientists engaged in structure-based drug discovery.
Introduction: The Therapeutic Potential of the Oxazolo[4,5-b]pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] When fused with an oxazole ring, it creates the oxazolo[4,5-b]pyridine scaffold, a heterocyclic system that has garnered significant interest for its diverse biological activities. Various derivatives of this and related scaffolds have demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3]
The specific compound, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, combines this privileged scaffold with a chlorophenyl group, a common substituent in bioactive molecules known to modulate pharmacological properties. While in-depth studies on this exact molecule are emerging, related structures, such as oxazolo[4,5-b]pyridine-triazole derivatives, have been synthesized and evaluated for their anticancer activity.[4] These studies provide a strong impetus for further investigation.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[5] This in silico approach allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and generation of hypotheses about drug-receptor interactions at the atomic level, thereby accelerating the drug development pipeline.[6]
This guide will use a hypothetical molecular docking study of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine to illustrate a complete, field-proven workflow, from target selection to the interpretation of results.
Part 1: Target Selection and Scientific Rationale
The success of a molecular docking study is fundamentally dependent on the selection of a relevant and "druggable" biological target.[6] The process involves integrating data from genomics, proteomics, and existing chemical biology literature to identify a protein whose modulation could lead to a therapeutic effect.[7]
Analyzing the Chemical Landscape
Derivatives of the parent oxazolo[4,5-b]pyridine scaffold have shown promise in oncology. Specifically, recent work on structurally similar oxazolo[4,5-b]pyridine-triazoles identified human dihydroorotate dehydrogenase (hDHODH) as a viable target for anticancer therapy.[4] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for cell proliferation. Cancer cells, with their high rate of division, are particularly dependent on this pathway, making hDHODH an attractive target for inhibition.[4]
The Target: Human Dihydroorotate Dehydrogenase (hDHODH)
Based on this precedent, we select hDHODH as the therapeutic target for our hypothetical study of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. This choice is supported by:
-
Validated Precedent: The target has been successfully modulated by compounds with a similar core structure.[4]
-
Disease Relevance: Inhibition of hDHODH is a validated strategy in oncology.
-
Structural Availability: High-resolution crystal structures of hDHODH in complex with inhibitors are available in the Protein Data Bank (PDB), which is essential for structure-based drug design.[8]
For this study, we will utilize the PDB entry 4YIL , which contains the crystal structure of hDHODH bound to a known inhibitor. This allows for a direct comparison and validation of our docking protocol.
Part 2: A Field-Proven Methodology for Molecular Docking
This section provides a detailed, step-by-step protocol for performing the molecular docking study. The workflow is designed to be self-validating by including steps for preparing both the ligand and receptor meticulously, ensuring the results are as reliable as possible.
Essential Software and Tools
A standard computational chemistry toolkit is required. For this guide, we will reference the following widely used and validated software:
-
AutoDock Tools (ADT): For preparing protein and ligand files.[9]
-
AutoDock Vina: A highly efficient and accurate molecular docking program.[10]
-
PyMOL or ChimeraX: For visualization and analysis of molecular structures and docking results.
-
Open Babel: A chemical toolbox for interconverting file formats (optional but recommended).
Experimental Workflow Diagram
The overall workflow can be visualized as a logical progression from data acquisition to final analysis.
Caption: A comprehensive workflow for a molecular docking study.
Step-by-Step Protocol
Step 1: Ligand Preparation The goal here is to generate a valid 3D conformation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and prepare it in the required .pdbqt format for Vina.
-
Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw or the free PubChem Sketcher) and save it in a 2D format like SMILES.
-
SMILES string: c1cc(ccc1Cl)c2nc3c(o2)cccc3
-
-
Convert to 3D: Use a program like Open Babel or a server to convert the 2D structure into a 3D structure (.mol or .sdf file). This step generates an initial, unoptimized 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of the ligand. This is a critical step to ensure the starting ligand structure is physically realistic.
-
Prepare for Docking (using AutoDock Tools):
-
Load the 3D ligand structure into ADT.
-
The program will automatically detect the root of the molecule and define rotatable bonds. The user should verify that the number of torsions is reasonable.
-
Assign Gasteiger charges, which are partial atomic charges necessary for the scoring function.
-
Save the final prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges, and atom type information.[11]
-
Step 2: Receptor Preparation This process cleans the crystal structure of the target protein (hDHODH, PDB: 4YIL) and prepares it for docking.
-
Download Protein Structure: Obtain the .pdb file for PDB ID 4YIL from the RCSB PDB website.[8] A PDB file contains the atomic coordinates of the protein.[12][13]
-
Clean the PDB File (using ADT or PyMOL):
-
The downloaded structure contains the protein, a co-crystallized inhibitor, and water molecules.[14] For a standard docking procedure, remove all water molecules (HOH) and the original inhibitor. Keeping the original inhibitor can be useful initially to define the binding site, but it must be removed before docking our new ligand.
-
Inspect the protein for any missing residues or atoms. If significant portions are missing, homology modeling might be necessary, but for 4YIL, the structure is complete.
-
-
Prepare for Docking (using AutoDock Tools):
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens. Crystal structures often do not include hydrogen atoms, which are crucial for defining hydrogen bonds.[15]
-
Compute and add Gasteiger charges to the protein atoms.
-
Save the prepared receptor as a .pdbqt file.
-
Step 3: Grid Box Generation The docking algorithm needs to know where to search for a binding site. This is defined by a "grid box."
-
Identify the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand in the original PDB file. In ADT, you can center the grid box on this ligand.
-
Define Grid Parameters: Set the dimensions (x, y, z) of the grid box. It should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large that it wastes computational time. A typical size is around 25x25x25 Ångströms.[16]
-
Save Grid Information: AutoDock Tools will generate a configuration file (e.g., conf.txt) containing the coordinates of the grid center and the box dimensions. This file is a direct input for AutoDock Vina.[10]
Step 4: Executing the Docking Simulation with AutoDock Vina Vina is typically run from the command line.
-
Prepare Input Files: Ensure the prepared ligand (.pdbqt), receptor (.pdbqt), and configuration file (conf.txt) are in the same directory as the Vina executable.
-
Write the Configuration File (conf.txt): This text file specifies the input files and grid parameters.
-
Run Vina: Open a terminal or command prompt, navigate to the directory, and execute the command: ./vina --config conf.txt --log output_log.txt
-
Output: Vina will generate two files:
-
output_poses.pdbqt: Contains the coordinates of the predicted binding poses (usually 9 by default), ranked by their binding affinity.
-
output_log.txt: A log file that includes the binding affinity scores for each pose.
-
Part 3: Analysis and Interpretation of Docking Results
Interpreting docking results requires a blend of quantitative assessment and visual, chemically-intuitive analysis.[17] The goal is to determine if the predicted binding is energetically favorable and chemically plausible.
Quantitative Analysis: Binding Affinity
AutoDock Vina calculates the binding affinity in kcal/mol. This score is an estimation of the binding free energy.[18] A more negative value indicates a stronger, more favorable binding interaction.[17] The results for our hypothetical study are summarized below.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.2 | 0.000 |
| 2 | -8.9 | 1.352 |
| 3 | -8.7 | 2.104 |
| 4 | -8.5 | 2.561 |
| 5 | -8.3 | 3.011 |
Table 1: Hypothetical docking scores for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine against hDHODH.
The top-scoring pose (-9.2 kcal/mol) represents the most probable binding mode according to the Vina scoring function. This value suggests a strong interaction, worthy of further investigation.
Qualitative Analysis: Visualizing Interactions
The docking score alone is insufficient. A visual inspection of the top-ranked pose is mandatory to validate the results.[19] Using PyMOL or ChimeraX, we load the receptor (protein.pdbqt) and the output poses (output_poses.pdbqt) to analyze the interactions.
A plausible binding scenario for our compound in the hDHODH active site would involve key interactions:
-
Hydrogen Bonds: The nitrogen atom in the pyridine ring or the oxygen in the oxazole ring could act as hydrogen bond acceptors with donor residues in the active site, such as the backbone NH of an amino acid.
-
Hydrophobic Interactions: The chlorophenyl ring is expected to be buried in a hydrophobic pocket, interacting with nonpolar residues like Leucine, Valine, and Isoleucine. This is a common feature for inhibitors of this enzyme.
-
Pi-Stacking: The aromatic oxazolo[4,5-b]pyridine core could form π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine in the binding site.
Caption: Plausible interactions between the ligand and hDHODH.
This visual validation confirms that the top-scoring pose is not a mathematical artifact but represents a chemically sensible binding mode. The convergence of a strong binding score with plausible key interactions builds confidence in the hypothesis that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is a potential inhibitor of hDHODH.
Part 4: Discussion and Future Perspectives
The results of our hypothetical molecular docking study suggest that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is a promising candidate for the inhibition of human DHODH. The predicted binding affinity of -9.2 kcal/mol is significant, and the binding mode, characterized by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking, is consistent with known inhibitors of this enzyme.
However, it is crucial to acknowledge the limitations of in silico studies. Molecular docking is a simulation based on a number of assumptions and simplifications (e.g., a rigid receptor is often used, and the scoring functions are approximations).[5] Therefore, these computational results should be treated as a well-founded hypothesis, not as definitive proof.
The logical next steps to validate this computational hypothesis would be:
-
In Vitro Enzymatic Assay: The most direct validation is to synthesize the compound and test its inhibitory activity against purified hDHODH in an enzymatic assay to determine its IC50 value.
-
Cell-Based Assays: If the compound shows enzymatic activity, its effect on the proliferation of cancer cell lines known to be sensitive to hDHODH inhibition should be evaluated.[4]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and dock analogs of the lead compound to explore the SAR. For instance, modifying the substituent on the phenyl ring (e.g., replacing chloro with methoxy or trifluoromethyl) could provide insights into optimizing binding affinity and selectivity.
-
Molecular Dynamics (MD) Simulations: For promising hits, MD simulations can be run to provide a more dynamic picture of the ligand-protein complex, assessing the stability of the predicted binding pose over time.
Conclusion
This technical guide has detailed a complete and scientifically rigorous workflow for conducting a molecular docking study on 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. By grounding our hypothetical study in published data for a relevant biological target, hDHODH, we have demonstrated how to move from target identification to a plausible, actionable hypothesis. The principles and protocols outlined—meticulous preparation of molecules, careful execution of the docking simulation, and a thorough analysis of both quantitative scores and visual interaction data—form a robust framework for any researcher leveraging computational methods in the quest for novel therapeutics.
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Poręba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-735. [Link]
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ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.[Link]
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Stavrova, E., Stoyanov, S., & Valcheva, V. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
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Gorska-Ponikowska, M., & Kuban-Jankowska, A. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Current Medicinal Chemistry, 28(32), 6523-6535. [Link]
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The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. [Link]
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Gansner, E. R., & North, S. C. (2000). Drawing graphs with dot. AT&T Labs Research. [Link]
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
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ResearchGate. (n.d.). Interpretation of Molecular docking results?[Link]
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Kumar, R., et al. (2022). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]
-
RCSB Protein Data Bank. (n.d.). Homepage. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Al-Ostath, A. I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(21), 6481. [Link]
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Naveed, H., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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The Research Nest. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
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Matter Modeling Stack Exchange. (n.d.). How I can analyze and present docking results?[Link]
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Batool, M., Ahmad, B., & Choi, S. (2019). A structure-based drug discovery paradigm. International journal of molecular sciences, 20(11), 2783. [Link]
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Derek Banas. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
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Fvs. (n.d.). Dot Language Graphviz. [Link]
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Patsnap. (n.d.). How are target proteins identified for drug discovery?[Link]
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Maramai, S., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3911-3925. [Link]
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Molecules, 27(19), 6614. [Link]
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Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics, 19(4), 589-603. [Link]
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ChemCopilot. (n.d.). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
University of Massachusetts Amherst. (n.d.). Introduction to Protein Data Bank Format. [Link]
-
RCSB PDB. (n.d.). Organization of 3D Structures in the Protein Data Bank. [Link]
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A Technical Guide to the Preliminary Cytotoxic Evaluation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Foreword: The Rationale for Cytotoxicity Screening
In the landscape of modern drug discovery, particularly in oncology, the initial assessment of a novel compound's cytotoxic potential is a critical gateway to further development.[1][2] The oxazolo[4,5-b]pyridine scaffold, a heterocyclic structure analogous to natural purines, represents a promising area for medicinal chemistry.[3] Derivatives of this and similar scaffolds, such as oxazolo[5,4-d]pyrimidines, have demonstrated a range of biological activities, including potential anticancer effects.[3][4] This guide provides a comprehensive framework for conducting the preliminary cytotoxicity assessment of a specific analogue, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, a compound of interest for its potential therapeutic applications.
The primary objective of these initial in vitro assays is not merely to determine if a compound can kill cells, but to begin characterizing its potency, selectivity, and mechanism of action.[5][6] By employing a multi-assay, multi-cell line approach, we can generate a foundational dataset that informs subsequent, more complex investigations. This document outlines two mechanistically distinct, robust, and widely adopted assays—the MTT assay for metabolic viability and the Lactate Dehydrogenase (LDH) assay for membrane integrity—as a validated starting point for characterizing this novel molecule.
Foundational Strategy: Selecting the Right Tools
The success of a preliminary screen hinges on informed experimental design. This involves the careful selection of both the cellular models and the methods of inquiry.
Strategic Cell Line Selection
To build a relevant cytotoxic profile, it is imperative to test the compound against a panel of cell lines rather than a single type.[7] This panel should ideally include:
-
Multiple Cancer Cell Lines: Representing different tissue origins to identify potential tissue-specific sensitivity. Common choices include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and PC-3 or DU-145 (prostate carcinoma).[5][8]
-
A Non-Cancerous Control Cell Line: To assess the compound's selectivity index—its ability to target cancer cells while sparing normal ones.[6][9] Human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF) are common controls.[6][10]
The choice of cell lines should be guided by the ultimate therapeutic goal and the known biology of different cancer types.[7][11]
Orthogonal Assay Principles: Why Two Assays Are Better Than One
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable, respiring cells.[14] This assay is a strong indicator of cell proliferation and overall metabolic health.[13]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[15] The LDH assay measures the enzymatic activity of this released LDH, providing a quantitative measure of cell lysis.[15][16]
By using both, we can distinguish between cytostatic effects (inhibition of growth, detected by MTT) and cytotoxic effects (cell death and lysis, detected by LDH).[12]
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols. Adherence to aseptic technique and proper controls is paramount for generating reproducible and trustworthy data.
Overall Experimental Workflow
The process begins with the preparation of the test compound and cell cultures, followed by treatment and subsequent analysis using the selected assays.
Caption: High-level experimental workflow for cytotoxicity assessment.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies.[13][14][17]
Principle Visualization
Caption: Principle of the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 2X serial dilution of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[18]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals. Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]
Protocol: LDH Release Assay for Cytotoxicity
This protocol is based on established principles of measuring membrane integrity.[15]
Principle Visualization
Caption: Principle of the LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often efficient to run both assays in parallel on separate plates prepared under identical conditions.
-
Establish Controls: For accurate LDH data, three controls are essential:
-
Untreated Control: Cells with medium only (measures spontaneous LDH release).
-
Vehicle Control: Cells with medium + DMSO (measures solvent effect).
-
Maximum LDH Release Control: A set of untreated wells to which a lysis buffer (e.g., 1% Triton X-100) is added 45 minutes before the end of incubation.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at ~400 g for 10 minutes to pellet any detached cells.[16]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye). Add 50 µL of this reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction time can be adjusted based on color development.[16]
-
Data Acquisition: Measure the absorbance at 490 nm (or the wavelength specified by the kit manufacturer) using a microplate reader.
Data Analysis and Interpretation
Raw absorbance data must be processed to determine the compound's cytotoxic potential, typically expressed as the IC₅₀ value.
Calculating Percentage Viability/Cytotoxicity
-
For MTT Assay (Viability): % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
-
For LDH Assay (Cytotoxicity): % Cytotoxicity = [(OD_Sample - OD_UntreatedControl) / (OD_MaxRelease - OD_UntreatedControl)] * 100
Illustrative Data Presentation
The calculated IC₅₀ values (the concentration of compound required to inhibit cell growth or induce cell death by 50%) should be summarized in a clear format.
Table 1: Hypothetical IC₅₀ Values for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine after 48-hour exposure.
| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | MTT | 12.5 |
| A549 | Lung Carcinoma | LDH | 18.2 |
| MCF-7 | Breast Adenocarcinoma | MTT | 35.1 |
| MCF-7 | Breast Adenocarcinoma | LDH | >100 |
| PC-3 | Prostate Carcinoma | MTT | 22.8 |
| PC-3 | Prostate Carcinoma | LDH | 45.6 |
| HEK293 | Non-Cancerous Kidney | MTT | >100 |
| HEK293 | Non-Cancerous Kidney | LDH | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.[1]
Interpreting the Results
The hypothetical data in Table 1 allows for several key interpretations:
-
Potency & Selectivity: The compound shows the highest potency against the A549 lung cancer cell line. The IC₅₀ value of >100 µM against the non-cancerous HEK293 line suggests a favorable selectivity index, a crucial characteristic for a therapeutic candidate.[9]
-
Mechanism Insights: In MCF-7 cells, the MTT assay shows a moderate IC₅₀ of 35.1 µM, but the LDH assay shows a value >100 µM. This discrepancy suggests the compound may be having a cytostatic (anti-proliferative) effect on MCF-7 cells rather than a directly cytotoxic (cell-lysing) one within the 48-hour timeframe.
-
Corroboration: For A549 and PC-3 cells, the IC₅₀ values from both assays are in a similar range, indicating that the loss of metabolic activity is closely followed by a loss of membrane integrity, suggesting a true cytotoxic effect.
Conclusion and Future Directions
This guide provides a validated, dual-assay framework for the initial cytotoxic evaluation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. By quantifying metabolic activity with the MTT assay and membrane integrity with the LDH assay across a panel of cancerous and non-cancerous cell lines, researchers can generate a robust preliminary dataset.[12] This initial screen is fundamental for making go/no-go decisions and for guiding the next phase of investigation, which may include more specific mechanistic studies such as apoptosis assays, cell cycle analysis, or target identification.
References
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protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Serum LDH Laboratory Procedure Manual. Retrieved from [Link]
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MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Retrieved from [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
PubMed. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Substituted Oxazolopyridines: A Detailed Guide to Modern Synthetic Protocols
Introduction: The Significance of the Oxazolopyridine Scaffold
The oxazolopyridine core, a fusion of oxazole and pyridine rings, represents a privileged heterocyclic scaffold with profound implications for medicinal chemistry and materials science. Its unique electronic properties and steric profile make it a cornerstone in the design of novel therapeutics. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the synthesis of 2-substituted oxazolopyridines, focusing on two robust and versatile methods: a copper-catalyzed intramolecular cyclization and a metal-free oxidative cyclization.
Strategic Approaches to Synthesis: An Overview
The construction of the 2-substituted oxazolopyridine framework can be approached through several synthetic strategies. Classical methods often involve the condensation of ortho-substituted aminopyridines with various carbonyl compounds. However, modern synthetic chemistry has ushered in more efficient and modular approaches. This guide will focus on two such state-of-the-art methodologies that offer significant advantages in terms of yield, substrate scope, and operational simplicity.
The first protocol details a Copper(I)-Catalyzed Intramolecular C-O Coupling , a powerful method for forming the crucial oxazole ring. The second protocol explores a PIFA-Mediated Intramolecular Oxidative Cyclization , which offers a metal-free alternative, a feature highly desirable in pharmaceutical synthesis to avoid metal contamination in the final active pharmaceutical ingredient (API).
Protocol 1: Copper(I)-Catalyzed Intramolecular Cyclization
This method provides a general and highly efficient route to both 2-substituted-oxazolo[5,4-b]pyridines and 2-aryl-oxazolo[4,5-b]pyridines. The key transformation is a copper(I)-mediated intramolecular C-O bond formation, starting from readily available N-(halopyridin-yl)benzamides.
Principle and Rationale
The foundation of this protocol is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. Here, the amide oxygen acts as an intramolecular nucleophile, displacing a halogen on the adjacent pyridine ring to form the oxazole heterocycle. The use of a copper(I) catalyst, specifically copper(I) iodide (CuI), is critical for facilitating this transformation under relatively mild conditions. The choice of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for solubilizing the reactants and achieving the necessary reaction temperature. A mild inorganic base, such as potassium carbonate (K₂CO₃), acts as a proton scavenger, facilitating the deprotonation of the amide nitrogen, which is believed to be a key step in the catalytic cycle.
Workflow and Mechanism
The overall workflow involves a two-step process starting from commercially available halonitropyridines or haloaminopyridines.
Caption: General workflow for copper-catalyzed oxazolopyridine synthesis.
The proposed catalytic cycle for the key C-O bond formation is depicted below.
Application Notes and Protocols for the Evaluation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as a GSK-3β Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This document outlines the scientific rationale, synthesis and characterization, and detailed protocols for in vitro and cellular assays to validate its inhibitory activity and elucidate its mechanism of action.
Introduction: The Rationale for Targeting GSK-3β with 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The β-isoform, GSK-3β, is particularly implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain cancers. Its dysregulation often leads to aberrant signaling cascades, making it a compelling therapeutic target.
The oxazolo[4,5-b]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective kinase inhibitors. 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, the subject of these notes, is a specific analog within this class designed to target the ATP-binding pocket of GSK-3β. The chlorophenyl moiety is hypothesized to engage in key interactions within the enzyme's active site, contributing to its inhibitory potential. Recent studies on similar oxazolo[4,5-b]pyridine-based derivatives have demonstrated significant GSK-3β inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range, highlighting the potential of this scaffold in developing novel therapeutics.[1]
Synthesis and Characterization of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
The synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine can be achieved through the condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. This reaction is typically facilitated by a dehydrating agent or by heating in a high-boiling point solvent. The following is a generalized protocol that can be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Materials:
-
2-Amino-3-hydroxypyridine
-
4-Chlorobenzoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 equivalent) and 4-chlorobenzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as a solvent and catalyst. The amount should be sufficient to ensure good stirring.
-
Heat the reaction mixture at 180-200°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as a solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
-
Melting Point: The melting point should be determined to assess the purity of the final product.
In Vitro Evaluation of GSK-3β Inhibition
To quantify the inhibitory potency of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine against GSK-3β, a direct enzymatic assay is essential. A common and reliable method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Protocol 2: In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol is based on the principle that the amount of ATP consumed by GSK-3β is proportional to its activity. The remaining ATP is detected using a luciferase/luciferin system, where the light output is inversely correlated with GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (dissolved in DMSO)
-
A known GSK-3β inhibitor as a positive control (e.g., CHIR99021)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare dilutions of the positive control.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Test compound or DMSO (for control wells)
-
GSK-3β enzyme
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add a mixture of the GSK-3β substrate peptide and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km for GSK-3β to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the signal and then measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Compound | GSK-3β IC50 (µM) |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | To be determined |
| CHIR99021 (Positive Control) | Expected in the nM range |
| Related Oxazolo[4,5-b]pyridine Analogs | |
| Compound 7d[1] | 0.34[1] |
| Compound 7e[1] | 0.39[1] |
| Compound 7g[1] | 0.47[1] |
| Compound 7c[1] | 0.53[1] |
Table 1: Expected and comparative IC50 values for GSK-3β inhibition.
Cellular Assay for GSK-3β Inhibition: β-Catenin Accumulation
A key downstream event of GSK-3β inhibition in the Wnt signaling pathway is the stabilization and subsequent accumulation of β-catenin. Therefore, measuring intracellular β-catenin levels provides a robust cell-based method to assess the activity of GSK-3β inhibitors.
Protocol 3: Cellular β-Catenin Accumulation Assay
This protocol describes a method to quantify β-catenin accumulation in cells treated with 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine using an antibody-based detection method with a luminometric readout.[2]
Materials:
-
A suitable cell line (e.g., HEK293, CHO-K1, or a cancer cell line with an active Wnt pathway)
-
Cell culture medium and supplements
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (dissolved in DMSO)
-
A known GSK-3β inhibitor as a positive control (e.g., LiCl or CHIR99021)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Primary antibody against β-catenin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate for HRP
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and the positive control for a specified period (e.g., 4-24 hours). Include DMSO-treated wells as a negative control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
-
Blocking: Wash the cells with PBS and then block non-specific binding sites with the blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Detection:
-
Wash the cells extensively with PBS.
-
Add the chemiluminescent substrate to each well.
-
-
Measurement: Immediately measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescent signal to cell number if necessary (e.g., by performing a parallel cell viability assay).
-
Calculate the fold increase in β-catenin levels compared to the DMSO control.
-
Plot the fold increase against the logarithm of the inhibitor concentration and determine the EC50 value.
-
Confirmation of GSK-3β Inhibition by Western Blotting
To further validate the inhibition of GSK-3β in a cellular context, Western blotting can be used to detect the phosphorylation status of GSK-3β itself. Inhibition of upstream kinases like Akt leads to the phosphorylation of GSK-3β at Serine 9, which inactivates the enzyme.
Protocol 4: Western Blot Analysis of Phospho-GSK-3β (Ser9)
Materials:
-
Cell line of interest
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine at various concentrations for a desired time. Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-GSK-3β (Ser9) signal to the total GSK-3β and the loading control.
Signaling Pathways and Experimental Workflow Diagrams
GSK-3β Signaling Pathways
Caption: Key signaling pathways regulated by GSK-3β.
Experimental Workflow
Caption: Workflow for evaluating the GSK-3β inhibitory activity.
References
-
Shi, J., et al. (2019). Design, synthesis and biological evaluation of novel N-(pyridin-2-yl)cyclopropanecarboxamide derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111631. [Link]
-
Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8), 1700022. [Link]
-
Bax, B., et al. (2001). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Journal of Biomolecular Screening, 6(5), 305-312. [Link]
Sources
Application Notes and Protocols: Characterizing 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-b]pyridine scaffold is an emerging pharmacophore in kinase inhibitor discovery, with related heterocyclic structures demonstrating significant biological activity.[1][2][3] This document provides a detailed guide for the characterization of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as a potential kinase inhibitor. Drawing insights from structurally related compounds that have shown inhibitory effects on kinases such as AKT2/PKBβ, this guide outlines a strategic and technically robust approach to determine the compound's inhibitory profile.[4] We present comprehensive protocols for widely adopted, high-throughput screening-compatible kinase assays: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay and a luminescence-based Kinase-Glo® assay. The methodologies are designed to ensure scientific rigor, data reproducibility, and a clear understanding of the underlying principles.
Introduction: The Rationale for Investigating 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery.[6] The oxazolopyridine core and its isosteres are present in a number of biologically active molecules, recognized for their ability to interact with the ATP-binding site of various kinases.[1][2]
While direct studies on 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine are not extensively documented in publicly available literature, the analysis of analogous structures provides a compelling rationale for its investigation as a kinase inhibitor. For instance, derivatives of thiazolo[5,4-b]pyridine have been identified as potent c-KIT inhibitors, and imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against Aurora kinases.[2][7] Furthermore, a compound containing a 4-chlorophenyl substituent has demonstrated specific inhibitory activity against AKT2/PKBβ, a key node in the PI3K/AKT signaling pathway frequently implicated in oncogenesis.[4]
This application note, therefore, proposes a systematic approach to evaluate the kinase inhibitory potential of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, with an initial focus on the AKT serine/threonine kinase family. The following sections provide detailed, step-by-step protocols for robust in vitro assays, guidance on data interpretation, and the scientific principles underpinning these methodologies.
Foundational Concepts in Kinase Inhibition Assays
The primary objective of a kinase inhibitor assay is to quantify the enzymatic activity of a kinase in the presence and absence of a test compound.[6] This is typically achieved by measuring either the consumption of the ATP co-substrate or the formation of the phosphorylated product. The choice of assay technology depends on several factors, including the specific kinase, the nature of the substrate, throughput requirements, and instrumentation availability.
This guide details two industry-standard, homogeneous (no-wash) assay formats:
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This assay technology is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[8] Its time-resolved nature minimizes interference from background fluorescence, enhancing signal-to-noise ratios.[8]
-
Kinase-Glo® Luminescent Assay: This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9][10] A proprietary luciferase enzyme utilizes the remaining ATP to generate a stable, luminescent signal that is inversely proportional to kinase activity.[11][12]
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a logical workflow for the initial characterization of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
Caption: High-level workflow for kinase inhibitor characterization.
Detailed Protocol: HTRF® Kinase Assay
This protocol is adapted for a generic serine/threonine kinase, such as AKT2, using a biotinylated peptide substrate. The HTRF® KinEASE™ platform provides a robust framework for such assays.[13][14]
Principle of the HTRF® Kinase Assay
The HTRF® kinase assay is a two-step process: an enzymatic reaction followed by detection.[15] In the enzymatic step, the kinase phosphorylates a biotinylated substrate in the presence of ATP. The reaction is then stopped, and detection reagents are added: a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).[14][15] If the substrate is phosphorylated, the binding of both the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal. The intensity of this signal is directly proportional to the level of substrate phosphorylation.
Caption: Principle of the HTRF® kinase inhibition assay.
Materials and Reagents
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
-
Recombinant active kinase (e.g., AKT2)
-
Biotinylated kinase substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
HTRF® KinEASE™ detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® detection buffer
-
Low-volume, 384-well white microplates
-
HTRF®-compatible microplate reader
Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For an IC₅₀ determination, an 11-point, 3-fold dilution starting from 1 mM is recommended.
-
Prepare an intermediate dilution of the compound series in kinase reaction buffer.
-
-
Enzymatic Reaction:
-
Dispense 2 µL of the diluted compound or DMSO (for control wells) into the wells of a 384-well plate.
-
Add 4 µL of a 2.5X kinase/substrate mix (prepared in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution (prepared in kinase reaction buffer). The final ATP concentration should ideally be at or near the Kₘ value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
-
The final reaction volume is 10 µL.
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The optimal enzyme concentration and incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the HTRF® detection mix by diluting the europium-labeled antibody and streptavidin-XL665 in HTRF® detection buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well to stop the enzymatic reaction.
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis
-
Calculate the HTRF® Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Positive Control (pos_ctrl): No inhibitor (DMSO only), representing 0% inhibition.
-
Negative Control (neg_ctrl): No enzyme or a known potent inhibitor, representing 100% inhibition.
-
-
IC₅₀ Determination:
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]
-
| Parameter | Example Value | Description |
| Final Compound Conc. | 0.1 nM - 100 µM | Concentration range for dose-response |
| Final Kinase Conc. | 1-5 nM | Empirically determined for linear kinetics |
| Final Substrate Conc. | 200 nM | Based on kinase and substrate pair |
| Final ATP Conc. | 10 µM | Should be near the Kₘ(ATP) of the kinase |
| Incubation Time | 60 min | Optimized for <20% substrate turnover |
| Plate Format | 384-well | Low-volume, high-throughput compatible |
Detailed Protocol: Kinase-Glo® Luminescent Kinase Assay
This assay provides an orthogonal method to confirm the findings from the HTRF® assay. It is a robust, single-addition homogeneous assay.[9]
Principle of the Kinase-Glo® Assay
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[10][11] The Kinase-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin.[11] When the reagent is added to the completed kinase reaction, the luciferase catalyzes the oxidation of luciferin, a reaction that requires ATP and produces light. The intensity of the luminescent signal is directly proportional to the ATP concentration.[10] Therefore, high kinase activity results in low ATP levels and a dim signal, while effective inhibition leads to high ATP levels and a bright signal.[12]
Caption: Principle of the Kinase-Glo® luminescent assay.
Materials and Reagents
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
-
Recombinant active kinase (e.g., AKT2)
-
Kinase substrate peptide or protein
-
Adenosine 5'-triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase reaction buffer
-
Solid white, 384-well microplates
-
Luminometer plate reader
Protocol
-
Compound and Reaction Setup:
-
Prepare compound dilutions as described in the HTRF® protocol (Section 4.3, step 1).
-
In a 384-well white plate, perform the kinase reaction in a final volume of 5 µL. The setup is similar to the HTRF® assay, combining the compound, kinase/substrate mix, and ATP.
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature before use.
-
Add 5 µL of the Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes to ensure lysis of any cells (if applicable) and thorough mixing.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)
-
RLU: Relative Luminescence Units
-
Positive Control (pos_ctrl): No inhibitor (DMSO only), representing 0% inhibition (lowest signal).
-
Negative Control (neg_ctrl): No enzyme, representing 100% inhibition (highest signal).
-
-
IC₅₀ Determination:
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data as described in Section 4.4.
-
| Parameter | Example Value | Description |
| Final Compound Conc. | 0.1 nM - 100 µM | Concentration range for dose-response |
| Final Kinase Conc. | 1-5 nM | Empirically determined |
| Final Substrate Conc. | 200 nM | Based on kinase and substrate pair |
| Final ATP Conc. | 1-10 µM | Lower ATP concentrations increase assay window |
| Reaction Volume | 5 µL | Standard for 384-well format |
| Detection Volume | 10 µL | Equal volumes of reaction and reagent |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and validated framework for the initial characterization of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as a kinase inhibitor. Successful identification of inhibitory activity and determination of a potent IC₅₀ value against a target such as AKT2 would warrant further investigation. Subsequent steps should include selectivity profiling against a broad panel of kinases to understand the compound's specificity, determination of the mechanism of inhibition (e.g., ATP-competitive, non-competitive), and progression into cell-based assays to confirm target engagement and functional effects in a physiological context. The combination of HTRF® and Kinase-Glo® assays offers a powerful, dual-pronged approach to validate initial hits and guide the subsequent stages of the drug discovery process.
References
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available at: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. Available at: [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Available at: [Link]
-
Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Wiadomości Chemiczne. Available at: [Link]
-
Kinase assay principle. The substrates used in HTRF kinase assays... ResearchGate. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available at: [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. Available at: [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]
-
Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. PubMed. Available at: [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
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- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Oxazolopyridine Derivatives for Anti-Inflammatory Activity
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central orchestrator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB), which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), drives the expression of numerous pro-inflammatory genes.[1][2][3] This cascade leads to the production of key mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
Key signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway, are critical in regulating the synthesis and release of these inflammatory molecules.[5][6][7] The p38 MAPK pathway, in particular, plays a significant role in controlling inflammatory gene expression, making it a prime target for therapeutic intervention.[4][5][7] Consequently, the identification of small molecules that can modulate these pathways holds immense promise for the development of next-generation anti-inflammatory drugs.
The oxazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[8] Recent studies have highlighted their potential as potent inhibitors of key inflammatory targets, such as GSK-3β and various kinases, thereby suppressing the production of pro-inflammatory mediators.[9] This application note provides a detailed, field-proven guide for researchers to develop and validate a robust, cell-based, high-throughput screening (HTS) assay to identify and characterize novel oxazolopyridine derivatives with anti-inflammatory properties. We will detail protocols for a primary screen using nitric oxide (NO) production as a readout in LPS-stimulated murine macrophages (RAW 264.7), followed by a confirmatory TNF-α ELISA, and provide a framework for mechanistic follow-up studies.
Scientific Rationale and Assay Design
The core of this screening platform is the use of RAW 264.7 murine macrophages. This cell line is an established and reliable model for studying inflammation in vitro.[10][11] Upon stimulation with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate a potent inflammatory response that mimics key aspects of innate immunity.[12] This response includes the robust production of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme and the secretion of pro-inflammatory cytokines like TNF-α.[11]
Primary Screen: The primary assay quantifies the production of nitric oxide (NO) via the Griess reaction.[13][14][15] NO is a key inflammatory mediator, and its production is a hallmark of macrophage activation. The Griess assay is a simple, colorimetric, and cost-effective method, making it ideal for high-throughput screening. It measures nitrite (NO₂⁻), a stable breakdown product of NO in cell culture supernatant.[16]
Confirmatory & Secondary Screens: Hits from the primary screen are then subjected to a more specific confirmatory assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of TNF-α production.[11] This validates the anti-inflammatory effect on a different, highly relevant cytokine. Further mechanistic studies can involve enzymatic assays, such as a COX-2 activity assay, to determine if the compounds directly target key inflammatory enzymes.[17][18]
Visualizing the Core Inflammatory Pathway
The following diagram illustrates the simplified NF-κB and p38 MAPK signaling pathways, which are activated by LPS and represent key targets for anti-inflammatory compounds like oxazolopyridine derivatives.
Caption: High-throughput screening workflow.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The primary data output will be absorbance values. First, subtract the average absorbance of the blank (medium only) wells from all standard and sample wells. Use the standard curve to convert the absorbance values of your samples into nitrite concentrations (µM).
The percent inhibition for each compound concentration is calculated as follows:
% Inhibition = (1 - [ (NO_Compound - NO_Unstimulated) / (NO_LPS_Only - NO_Unstimulated) ]) * 100
Where:
-
NO_Compound = Nitrite concentration in wells with LPS + Test Compound
-
NO_Unstimulated = Nitrite concentration in wells with no LPS or compound
-
NO_LPS_Only = Nitrite concentration in wells with LPS only (Vehicle Control)
2. IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC₅₀ value.
Table 1: Example Dose-Response Data for an Oxazolopyridine Derivative
| Compound Conc. (µM) | Log Conc. | % Inhibition (Mean ± SD) |
| 100.00 | 2.00 | 95.2 ± 3.1 |
| 33.33 | 1.52 | 89.1 ± 4.5 |
| 11.11 | 1.05 | 78.6 ± 5.2 |
| 3.70 | 0.57 | 55.3 ± 6.1 |
| 1.23 | 0.09 | 31.4 ± 4.8 |
| 0.41 | -0.39 | 12.7 ± 3.3 |
| 0.14 | -0.86 | 5.1 ± 2.9 |
| 0.00 (Vehicle) | - | 0.0 ± 3.5 |
| Calculated IC₅₀ | 3.2 µM |
Assay Validation and Quality Control
Trustworthiness in any screening assay is paramount. A self-validating system with rigorous quality control ensures that the data generated is reliable and reproducible.
1. Controls:
-
Negative Control (Vehicle): Cells treated with LPS and the vehicle (e.g., 0.5% DMSO). This represents 0% inhibition.
-
Positive Control: Cells treated with LPS and a known inhibitor of the inflammatory pathway (e.g., Dexamethasone at 10 µM). This control validates that the assay can detect inhibition.
-
Unstimulated Control: Cells not treated with LPS or compounds. This defines the basal level of NO/TNF-α.
-
Blank Control: Wells containing only culture medium to measure background absorbance.
2. Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. [19][20]It measures the separation between the positive and negative control signals.
Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., Unstimulated).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (LPS only).
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; robust assay. [19][21][22] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires optimization. [19][21] |
| < 0 | Unacceptable | Control signals overlap; assay is not suitable. [19][21] |
Decision Logic for Hit Progression
A systematic approach is required to advance promising compounds from primary screening to further characterization.
Caption: Decision tree for hit validation.
Conclusion
This application note provides a comprehensive and robust framework for the development and execution of a cell-based assay to screen oxazolopyridine derivatives for anti-inflammatory activity. By employing a multi-tiered approach—starting with a high-throughput primary screen, followed by rigorous confirmatory and mechanistic assays—researchers can efficiently identify and characterize novel lead compounds. The emphasis on causality, self-validation through stringent quality control metrics like the Z'-factor, and a logical progression of experiments ensures the generation of high-quality, reliable data. This methodology serves as a powerful tool for drug development professionals aiming to discover the next generation of anti-inflammatory therapeutics.
References
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The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. Available at: [Link]
-
NF-κB signaling in inflammation. PubMed. Available at: [Link]
-
The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers. Available at: [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. Available at: [Link]
-
Z-factor. Grokipedia. Available at: [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PubMed Central. Available at: [Link]
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The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. PubMed Central. Available at: [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. Available at: [Link]
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Available at: [Link]
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Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Available at: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
-
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Protocol Griess Test. protocols.io. Available at: [Link]
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Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available at: [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]
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A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available at: [Link]
-
COX-2 Biochemical Activity Assay Service. Reaction Biology. Available at: [Link]
-
Development & Validation of Cell-based Assays. YouTube. Available at: [Link]
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Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. Eurofins. Available at: [Link]
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Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. Available at: [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
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Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. Available at: [Link]
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A guide for potency assay development of cell-based product candidates. Cell & Gene Therapy Insider. Available at: [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]
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Does anyone know a protocol for measuring COX2 activity?. ResearchGate. Available at: [Link]
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Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. Available at: [Link]
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ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. Available at: [Link]
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis. Available at: [Link]
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Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available at: [Link]
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Benzylidene Oxazolo[3,2-a]pyrimidine derivatives as promising anti-inflammatory agents: synthesis, quantum simulations, and molecular Docking. Semantic Scholar. Available at: [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]
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Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. ResearchGate. Available at: [Link]
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Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. Drug Design, Development and Therapy. Available at: [Link]
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Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[2][19]midazo[1,2-d]o[2][5]xazepine and Benzo[f]benzoo[2][19]xazolo[3,2-d]o[2][5]xazepine Derivatives. SciELO. Available at: [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]
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Application Notes & Protocols: Evaluating the Anticancer Potential of Novel Oxazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Oxazolopyridines in Oncology
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and selectivity. Heterocyclic compounds are a cornerstone of modern medicinal chemistry, and among them, the oxazolopyridine scaffold has emerged as a structure of significant interest.[1][2] Oxazolopyridines are considered purine analogs, a class of antimetabolites with established therapeutic importance in oncology.[1][3] Their structural resemblance to the natural purine bases allows them to interfere with various cellular processes critical for cancer cell survival and proliferation.[3]
Recent studies have highlighted that oxazolopyridine derivatives can exert their anticancer effects through multiple mechanisms. These include the inhibition of key signaling pathways involved in carcinogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A kinase, and Janus kinases (JAK1/JAK2).[3][4] Furthermore, certain derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like BCL-2 or by activating the caspase cascade.[1][3]
This guide provides a comprehensive, multi-faceted framework for the preclinical evaluation of novel oxazolopyridine compounds. It is designed to move systematically from broad-based initial screening to more detailed mechanistic studies, ensuring a thorough assessment of a compound's therapeutic potential. The protocols herein are grounded in established methodologies and are designed to be self-validating, providing researchers with a robust toolkit for anticancer drug discovery.[5][6]
Part 1: Foundational Screening - Assessing Cytotoxicity and Viability
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects. This foundational screen helps identify promising lead compounds and establishes effective dose ranges for subsequent, more complex assays. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[7][8]
Scientific Rationale: The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[7] In viable, metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] This conversion only occurs in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically to quantify cell viability.[7]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of oxazolopyridines.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a panel of relevant human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, Colo-205 for colon) to ~80% confluency.[9]
-
Trypsinize the cells, perform a cell count (e.g., using a hemocytometer), and prepare a cell suspension.
-
Seed 10,000 cells in 100 µL of complete culture medium per well into a 96-well flat-bottom plate.[7]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the oxazolopyridine compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Reagent and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[10][11]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Carefully remove the medium from each well without disturbing the crystals.[7]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 540 nm and 590 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
-
| Parameter | Description | Example Data Range |
| Cell Line | Human cancer cell line used | MCF-7, A549, HT29[4] |
| Compound ID | Unique identifier for the oxazolopyridine | OX-PY-001 |
| IC50 (µM) | Concentration causing 50% inhibition of cell viability | 0.5 - 50 µM |
| Time Point | Duration of compound exposure | 48 hours |
| Positive Control | Reference cytotoxic drug | Doxorubicin (IC50: ~0.1 µM) |
Part 2: Mechanistic Insights - Probing Apoptosis and Cell Cycle
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it kills cancer cells. Two of the most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[12] Flow cytometry is a powerful technique for quantitatively assessing both processes.[13]
Scientific Rationale: Apoptosis and Cell Cycle Analysis
-
Apoptosis Detection (Annexin V/PI Staining): A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. Therefore, it can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[13]
-
Cell Cycle Analysis (PI Staining): Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[15] By staining fixed and permeabilized cells with PI, flow cytometry can distinguish between cells in different phases of the cell cycle based on their DNA content: G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). An effective anticancer agent may cause cell cycle arrest at a specific checkpoint (e.g., G2/M), which can be visualized as an accumulation of cells in that phase.
Protocol 2: Apoptosis Analysis by Annexin V/PI Flow Cytometry
-
Cell Treatment and Collection:
-
Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and treat with the oxazolopyridine compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[13]
-
Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[13]
-
Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS.[13]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[16]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.[13]
-
Acquire at least 10,000 events per sample.
-
Quantify the percentage of cells in each quadrant: Live (Q4: Annexin V-/PI-), Early Apoptotic (Q3: Annexin V+/PI-), and Late Apoptotic/Necrotic (Q2: Annexin V+/PI+).
-
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | >95% | <5% | <2% |
| OX-PY-001 (IC50) | 50-60% | 20-30% | 10-20% |
| OX-PY-001 (2x IC50) | 20-30% | 40-50% | 20-30% |
| Positive Control | <20% | >40% | >30% |
Protocol 3: Cell Cycle Analysis by PI Flow Cytometry
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest approximately 1 x 10⁶ cells by trypsinization and wash with PBS.
-
Fix the cells by adding the pellet to 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves DNA integrity.[17]
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[17][18]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Create a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]
-
Mechanistic Pathway Visualization: Apoptosis and Cell Cycle Arrest
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Application Notes and Protocols for Assessing the Antibacterial Activity of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocols for evaluating the antibacterial efficacy of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, a member of the promising oxazolopyridine class of heterocyclic compounds. The oxazolo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural analogy to purine nucleosides, suggesting a potential mechanism of action involving the inhibition of nucleic acid synthesis or DNA gyrase.[1][2] This document provides a robust framework for determining the compound's antibacterial spectrum and potency through standardized methodologies, including broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, and the agar disk diffusion method for assessing susceptibility. The protocols are designed to be self-validating and are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6]
Introduction: The Rationale for Investigating 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The oxazolo[4,5-b]pyridine core has emerged as a privileged scaffold in the design of new therapeutic agents, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][7] The specific compound, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, incorporates a chlorophenyl moiety, a common substituent in bioactive molecules that can influence pharmacokinetic and pharmacodynamic properties.
The primary objective of the described protocols is to systematically characterize the antibacterial profile of this compound. This involves determining its bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activities against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Understanding these parameters is a critical first step in the preclinical evaluation of any potential new antibiotic.
Foundational Methodologies for Antibacterial Susceptibility Testing
Two principal methods are employed for the in vitro assessment of antibacterial activity: dilution and diffusion methods.
-
Dilution Methods (Broth Microdilution): These methods are considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a defined incubation period.[9][10][11] This quantitative result is crucial for understanding the potency of the compound. The protocol can be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[12][13][14]
-
Diffusion Methods (Agar Disk Diffusion): The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[15][16][17][18] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk.[15][16] The diameter of this zone is correlated with the MIC. This method is particularly useful for preliminary screening of novel compounds against a large number of bacterial strains.[15][17]
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the antibacterial activity of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
Caption: Overall experimental workflow for antibacterial activity assessment.
Detailed Protocols
Materials and Reagents
-
Test Compound: 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Reagents and Consumables:
-
Positive Control Antibiotics: (e.g., Ciprofloxacin, Gentamicin, Vancomycin)
-
Negative Control: DMSO
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[10][11]
Step-by-Step Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.[19] Further dilute this stock in sterile MHB to achieve a starting concentration for the assay (e.g., 512 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound (e.g., 512 µg/mL in MHB) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[19]
-
The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no bacteria).[19]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[10]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Principle: This assay is an extension of the MIC test and determines the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[12][14]
Step-by-Step Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each of these wells, aspirate a 10 µL aliquot.
-
-
Plating:
-
Spot-plate the 10 µL aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
-
Interpretation of Results:
Protocol 3: Agar Disk Diffusion Method
This protocol is based on the Kirby-Bauer method and CLSI standards.[15][20]
Principle: A standardized bacterial inoculum is spread over the surface of an MHA plate. A paper disk impregnated with a known amount of the test compound is placed on the agar surface. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear zone of inhibition around the disk.[16][18]
Step-by-Step Procedure:
-
Preparation of MHA Plates:
-
Prepare MHA according to the manufacturer's instructions and pour into Petri dishes to a uniform depth of 4 mm.[18] Allow the agar to solidify on a level surface.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1, step 2.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[15]
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[15]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Impregnate sterile 6 mm paper disks with a known amount of the 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine solution (e.g., 30 µg per disk). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[18]
-
Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[18]
-
Include disks with positive control antibiotics and a negative control (disk with DMSO only).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[16]
-
-
Interpretation of Results:
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays, as well as the disk diffusion test, should be summarized in clear, structured tables for easy comparison.
Table 1: MIC and MBC Values of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (µg/mL)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Positive | 8 | 16 | 2 | Bactericidal |
| B. subtilis ATCC 6633 | Positive | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Negative | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | N/A | 0.25 | 0.5 | 2 | Bactericidal |
| Vancomycin | N/A | 1 | 2 | 2 | Bactericidal |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Zone of Inhibition Diameters for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (30 µ g/disk )
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | Positive | 18 |
| B. subtilis ATCC 6633 | Positive | 22 |
| E. coli ATCC 25922 | Negative | 10 |
| P. aeruginosa ATCC 27853 | Negative | 7 |
| Ciprofloxacin (5 µg) | N/A | 30 |
| Vancomycin (30 µg) | N/A | 17 |
Note: The data presented are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a standardized and robust framework for the initial antibacterial characterization of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. Adherence to these methodologies, which are grounded in CLSI standards, will ensure the generation of reproducible and reliable data. The determination of MIC, MBC, and zones of inhibition will allow researchers to establish the compound's spectrum of activity, potency, and whether its effects are primarily bacteriostatic or bactericidal. These findings are foundational for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing.
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Available at: [Link]
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Broth microdilution. Wikipedia. Available at: [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
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Disk diffusion test. Wikipedia. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. Available at: [Link]
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Broth Microdilution. International Journal of Anesthesia - Open Access Pub. Available at: [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
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The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
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Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Minimum bactericidal concentration. Grokipedia. Available at: [Link]
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plotka, M., & boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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Poręba, K., Pawlik, K., Kurowska, E., Matuszyk, J., & Długosz, A. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. PubMed. Available at: [Link]
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Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. Available at: [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
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Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Available at: [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical microbiology reviews, 33(3), e00033-19. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available at: [Link]
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In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of Novel Benzo[16][17]thiazolo(oxazolo)[3,2-a]pyrimidinone Mesoionic Derivatives as Potential Antibacterial Agents and Mechanism Research. Journal of Agricultural and Food Chemistry, 70(34), 10329-10339. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(21), 6649. Available at: [Link]
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The Antibacterial Activity Of 2-Phenyloxazolo (4,5-b) Pyridine Derivatives Against Gram (-) Bacteria And The Quantitative Struct. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Introduction: Unveiling the Potential of a Novel Heterocycle
The oxazolo[4,5-b]pyridine scaffold is a compelling starting point for the development of novel therapeutic agents. This heterocyclic ring system is structurally related to purines, and its derivatives have been explored for a range of biological activities.[1] Related compounds, such as those with imidazo[4,5-b]pyridine and pyrazolo[3,4-b]pyridine cores, have demonstrated promising antiproliferative, antiviral, and kinase inhibitory effects.[2][3] Furthermore, derivatives of the isomeric isoxazolo[5,4-b]pyridine have shown antiproliferative activity against human cancer cell lines, such as the MCF7 breast cancer line.[4] This body of evidence suggests that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, a novel entity within this chemical class, warrants thorough investigation for its potential as a cytotoxic or cytostatic agent.
These application notes provide a comprehensive framework for the initial in vitro characterization of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. The protocols herein are designed to be a starting point for researchers, offering robust methods to assess its cytotoxic and mechanistic properties in cancer cell lines. The experimental workflow is structured to first determine the compound's potency and then to elucidate its effects on fundamental cellular processes like apoptosis and cell cycle progression.
Pre-analytical Considerations: Compound Handling and Safety
Compound Solubility and Stock Solution Preparation
Prior to initiating cell-based assays, it is critical to determine the solubility of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. A recommended starting point is to test solubility in dimethyl sulfoxide (DMSO), a common solvent for small molecules in biological screening.
Protocol: Solubility Assessment and Stock Preparation
-
Initial Solubility Test: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in high-purity DMSO.
-
Visual Inspection: Vortex the solution thoroughly and visually inspect for any undissolved particulate matter. If the compound is not fully dissolved, gentle warming (up to 37°C) may be applied.
-
Stock Solution Storage: Once a clear stock solution is achieved, it should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Safety Precautions
While specific toxicity data for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is unavailable, related pyridine-containing compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5][6][7] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.
Phase 1: Determining Cytotoxicity and Viability
The initial phase of testing aims to determine the concentration-dependent effect of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine on cancer cell viability. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Cell Line Selection
The choice of cell lines should be guided by the therapeutic area of interest. A common starting point is to use a panel of well-characterized cancer cell lines from different tissue origins. Given that a related compound showed activity against a breast cancer line[4], including a line such as MCF7 (breast adenocarcinoma) would be a logical choice. Other commonly used cell lines for initial screening include A549 (lung carcinoma), HCT116 (colorectal carcinoma), and HeLa (cervical cancer).
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (see table below) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, prepare serial dilutions of the 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
| Cell Line | Seeding Density (cells/well) |
| MCF7 | 5,000 - 10,000 |
| A549 | 3,000 - 7,000 |
| HCT116 | 4,000 - 8,000 |
| HeLa | 2,000 - 5,000 |
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for determining the IC50 of a test compound using the MTT assay.
Phase 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is established, the next logical step is to investigate the underlying mechanism of cell death. Common mechanisms for anticancer compounds include the induction of apoptosis and cell cycle arrest.
Protocol: Apoptosis Detection by Annexin V Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[9] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[9]
Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells.[10] For adherent cells, use a gentle dissociation agent like trypsin.[10]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Apoptosis Detection Principle
Caption: The principle of distinguishing different cell populations based on Annexin V and PI staining.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[11]
Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
-
Cold 70% ethanol
-
Propidium Iodide/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[13] Incubate on ice or at -20°C for at least 30 minutes.[13]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.[14] The RNase A is crucial to prevent the staining of double-stranded RNA.[14]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, and use cell cycle analysis software to quantify the percentage of cells in each phase.
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) compared to the vehicle control would suggest that the compound interferes with cell cycle progression at that checkpoint.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust and systematic approach to the initial in vitro characterization of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. By first establishing its cytotoxic potency and then investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as an anticancer agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways affected by the compound. This could involve techniques such as Western blotting to examine the expression of key apoptosis and cell cycle regulatory proteins, or kinase profiling assays if the compound is suspected to be a kinase inhibitor.
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Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
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Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]
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Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. MDPI. [Link]
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Application Notes and Protocols for In Vivo Administration of Oxazolopyridine Compounds in Mouse Models
<
Introduction: The Therapeutic Potential of Oxazolopyridine Compounds
The oxazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] These compounds, structurally analogous to natural purines, have demonstrated significant potential as modulators of various enzymes and receptors involved in critical cellular signaling pathways.[1][4] Consequently, oxazolopyridine derivatives are being actively investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimalarial agents.[4][5][6][7]
The successful translation of promising in vitro findings to in vivo efficacy hinges on the careful design and execution of animal studies. This guide provides a comprehensive overview of the key considerations and detailed protocols for the in vivo administration of oxazolopyridine compounds in mouse models, intended for researchers, scientists, and drug development professionals.
Part 1: Preclinical Considerations for In Vivo Studies
Before embarking on in vivo experiments, a thorough understanding of the compound's physicochemical properties and the selection of an appropriate animal model are paramount for generating reliable and translatable data.[8][9]
Formulation Development for Poorly Soluble Compounds
A significant challenge in the preclinical development of many small molecules, including some oxazolopyridine derivatives, is their poor aqueous solubility.[10][11][12] This can severely limit oral bioavailability and complicate parenteral administration. Therefore, developing a suitable formulation is a critical first step.
Key Formulation Strategies:
-
Co-solvents and Surfactants: For many research applications, a combination of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80, Cremophor EL) can be employed to create a clear solution or a stable microemulsion suitable for injection.[13][14][15] It is crucial to conduct preliminary tolerability studies to ensure the vehicle itself does not cause adverse effects in the mice.
-
Nanosuspensions: Milling the compound to the nanoscale can significantly increase its surface area, leading to improved dissolution and bioavailability.[10][11] This approach is particularly useful for both oral and parenteral routes.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can enhance the absorption of lipophilic compounds.[10][13]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its solubility and dissolution rate.[11]
Table 1: Example Formulation for a Poorly Soluble Oxazolopyridine Compound
| Component | Purpose | Example Concentration (for a 10 mg/kg dose in a 20g mouse) |
| Oxazolopyridine Compound | Active Pharmaceutical Ingredient | 2 mg |
| DMSO | Primary Solvent | 20 µL (5%) |
| PEG300 | Co-solvent | 120 µL (30%) |
| Tween 80 | Surfactant/Emulsifier | 20 µL (5%) |
| Saline (0.9% NaCl) | Vehicle | 240 µL (60%) |
Note: This is a general example. The optimal formulation must be determined empirically for each specific compound.
Selection of Appropriate Mouse Models
The choice of mouse model is dictated by the therapeutic area and the specific biological question being addressed.[8][16]
-
Syngeneic Tumor Models: For immuno-oncology studies, syngeneic models, where tumor cells are implanted into immunocompetent mice of the same genetic background (e.g., CT26 in BALB/c or B16F10 in C57BL/6), are essential for evaluating the interplay between the therapeutic agent and the host immune system.[17]
-
Xenograft Models: In studies where the primary focus is on the direct anti-tumor effect of a compound, human cancer cell lines can be implanted into immunodeficient mice (e.g., nude or SCID mice).[18]
-
Disease-Induction Models: For inflammatory or autoimmune diseases, models such as collagen-induced arthritis or lipopolysaccharide (LPS)-induced systemic inflammation are commonly used.[19]
-
Infection Models: To assess antimicrobial activity, various infection models can be employed, such as a localized thigh infection or a systemic organ burden model.[8][20]
-
Validated Seizure Models: For evaluating anti-seizure potential, clinically validated models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard.[21]
Study Design: Dosing, Route, and Endpoints
A well-designed study protocol is critical for obtaining meaningful results.
-
Dose Selection: The initial dose range can be estimated from in vitro potency (e.g., IC50 or EC50 values). Dose-response studies are then necessary to determine the optimal therapeutic dose and to identify any potential toxicity.
-
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the clinical intended use.[22][23][24] Common routes include:
-
Oral (PO): Often administered by gavage for precise dosing.[24][25]
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption.[22][25]
-
Intravenous (IV): Provides 100% bioavailability and immediate systemic exposure.[22][24][25]
-
Subcutaneous (SC): Allows for slower, more sustained absorption.[22][24]
-
-
Endpoint Selection: Primary endpoints should be clearly defined and relevant to the disease model. These can include tumor volume, survival, inflammatory markers, bacterial load, or behavioral assessments. Secondary endpoints may include body weight, clinical signs of toxicity, and pharmacokinetic analysis.
Part 2: Detailed Protocols for In Vivo Administration
The following protocols provide step-by-step guidance for the preparation and administration of oxazolopyridine compounds. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of an Injectable Formulation
This protocol describes the preparation of a solution/suspension suitable for IP, IV, or SC administration.
Materials:
-
Oxazolopyridine compound
-
DMSO (sterile, injectable grade)
-
PEG300 (sterile, injectable grade)
-
Tween 80 (sterile, injectable grade)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles of appropriate gauge (e.g., 27-30G for mice)[22]
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of the oxazolopyridine compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the calculated volume of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be necessary for some compounds.
-
Addition of Co-solvent: Add the required volume of PEG300 and vortex to mix.
-
Addition of Surfactant: Add the Tween 80 and vortex until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline while vortexing to prevent precipitation. The final formulation should be a clear solution or a uniform, fine suspension.
-
Sterile Filtration (Optional): If a clear solution is obtained and the compound is heat-stable, it can be sterile-filtered through a 0.22 µm syringe filter. This is generally not feasible for suspensions.
Protocol 2: Oral Gavage (PO) Administration
Oral gavage ensures the precise delivery of a defined dose directly into the stomach.[25]
Materials:
-
Prepared formulation of the oxazolopyridine compound
-
Oral gavage needle (flexible or rigid, with a ball tip)
-
Appropriately sized syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure Gavage Depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Needle Insertion: Gently insert the gavage needle into the side of the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Compound Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the formulation.
-
Needle Removal: Gently remove the gavage needle.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Protocol 3: Intraperitoneal (IP) Injection
IP injection is a common method for systemic administration in mice.[25]
Materials:
-
Prepared formulation of the oxazolopyridine compound
-
Syringe with a 25-27 gauge needle[22]
Procedure:
-
Animal Restraint: Securely restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Needle Insertion: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and re-inject at a different site with a new needle.
-
Compound Injection: Slowly inject the formulation into the peritoneal cavity.
-
Needle Removal: Withdraw the needle and return the mouse to its cage.
Part 3: Data Interpretation and Troubleshooting
Pharmacokinetic Analysis: Blood samples should be collected at various time points post-administration to determine the pharmacokinetic profile of the compound, including Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).[26][27][28][29] This information is crucial for optimizing the dosing schedule.
Toxicity Assessment: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. For long-term studies, periodic blood collection for hematology and clinical chemistry analysis is recommended.
Troubleshooting:
-
Precipitation of Compound: If the compound precipitates out of solution upon addition of the aqueous vehicle, try increasing the proportion of co-solvents or surfactants, or consider a different formulation strategy like a nanosuspension.
-
Adverse Reactions to Vehicle: If mice show signs of distress immediately after injection, the vehicle may be the cause. Conduct a vehicle-only control group to assess tolerability.
-
Lack of Efficacy: If the compound is ineffective in vivo despite in vitro potency, consider issues with bioavailability, rapid metabolism, or target engagement. Pharmacokinetic and pharmacodynamic (PK/PD) studies can help elucidate these issues.[8]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo administration of an oxazolopyridine compound in a mouse tumor model.
Caption: Experimental workflow for in vivo administration.
Conclusion
The in vivo administration of oxazolopyridine compounds in mouse models is a critical step in their preclinical development. By carefully considering formulation, mouse model selection, and study design, researchers can generate robust and reliable data to evaluate the therapeutic potential of these promising compounds. Adherence to detailed and validated protocols is essential for ensuring animal welfare and the scientific integrity of the research.
References
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from [Link]
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Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]
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Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. Retrieved from [Link]
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Kawakami, K., Yoshikawa, T., Hayashi, T., Nishihara, Y., & Masuda, K. (2002). Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study. Journal of Controlled Release, 81(1-2), 75–82. Retrieved from [Link]
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How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices. Retrieved from [Link]
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Childers, M. K., Canter, J. A., Zhu, X., & Anderson, L. J. (2021). Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. Journal of Medicinal Chemistry, 64(15), 11486–11504. Retrieved from [Link]
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Persson, E., Gustafsson, H., & Johansson, M. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630–637. Retrieved from [Link]
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Lura, A., Santos, H. A., & Weitz, D. A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 949. Retrieved from [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved from [Link]
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Vemula, V. R. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Retrieved from [Link]
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Effects of T-614 on cell proliferation, cell apoptosis and cell... (n.d.). ResearchGate. Retrieved from [Link]
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GSK2881078. (n.d.). In Wikipedia. Retrieved from [Link]
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Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. (2021, July 7). PubMed. Retrieved from [Link]
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. (n.d.). Taylor & Francis. Retrieved from [Link]
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Kumar, A., Sharma, S., & Kumar, R. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). Retrieved from [Link]
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In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). MDPI. Retrieved from [Link]
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GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. (2025, April 17). PubMed. Retrieved from [Link]
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Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025, October 10). ResearchGate. Retrieved from [Link]
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Benzoxazoles and oxazolopyridines in medicinal chemistry studies. (2015, June 5). PubMed. Retrieved from [Link]
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Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025, November 6). Eurasian Journal of Chemistry. Retrieved from [Link]
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Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025, September 3). National Institutes of Health. Retrieved from [Link]
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A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. (2015, November 12). PubMed. Retrieved from [Link]
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Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. (n.d.). MDPI. Retrieved from [Link]
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Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. (n.d.). National Institutes of Health. Retrieved from [Link]
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Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016, December 15). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. Retrieved from [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). National Institutes of Health. Retrieved from [Link]
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Role of animal models in biomedical research: a review. (2022, July 1). National Institutes of Health. Retrieved from [Link]
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Feasibility of a Protease Activity-Based Nanosensor for Breast Cancer Screening. (2025, December 30). ACS Publications. Retrieved from [Link]
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Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. (2008, November). PubMed. Retrieved from [Link]
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Preclinical Modeling of T Cells in Immuno-Oncology. (2018, March 8). The Jackson Laboratory. Retrieved from [Link]
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Generation of a mouse model of T-cell lymphoma based on chronic LPS challenge and TGF-β signaling disruption. (n.d.). National Institutes of Health. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important heterocyclic compound. Here, we will delve into common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to streamline your synthetic workflow.
Introduction: The Synthetic Challenge
The synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, a scaffold of interest in medicinal chemistry, typically involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with a 4-chlorophenyl precursor. While the reaction appears straightforward, achieving high yields consistently can be challenging due to factors such as incomplete reaction, side-product formation, and difficulties in purification. This guide provides a systematic approach to overcoming these hurdles.
The primary synthetic route involves the reaction of 2-amino-3-hydroxypyridine with either 4-chlorobenzoic acid or 4-chlorobenzoyl chloride, facilitated by a dehydrating agent or catalyst to promote the final cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A1: Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
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Inefficient Cyclization: The final ring-closure is often the most challenging step. Inadequate dehydration or a catalyst that is not potent enough can lead to incomplete conversion of the intermediate amide.
-
Solution: Employing strong dehydrating agents is key. Polyphosphoric acid (PPA) is a classic choice, often used at elevated temperatures (150-200°C) to drive the reaction to completion.[1] A more modern and often higher-yielding alternative is Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which can promote cyclization under milder conditions.[2]
-
-
Suboptimal Reaction Temperature: The temperature profile of the reaction is critical. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of starting materials or products.
-
Solution: When using PPA, a temperature range of 180-200°C is often required for efficient cyclization.[1] With Eaton's reagent, reactions can often be conducted at a lower temperature range of 80-120°C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target compound. One common side reaction is the formation of polymeric materials, especially at high temperatures.
-
Solution: A two-step procedure, where the intermediate N-(3-hydroxypyridin-2-yl)-4-chlorobenzamide is first formed and isolated, followed by a separate cyclization step, can sometimes mitigate the formation of polymeric byproducts. Additionally, microwave-assisted synthesis has been shown to reduce reaction times and minimize side product formation by providing rapid and uniform heating.
-
Q2: I am observing multiple spots on my TLC plate, and purification is proving difficult. What are the likely impurities and how can I improve the purity of my product?
A2: A complex reaction mixture indicates the presence of unreacted starting materials, intermediates, and side products.
-
Unreacted Starting Materials: The presence of 2-amino-3-hydroxypyridine or 4-chlorobenzoic acid suggests an incomplete reaction.
-
Solution: Ensure the stoichiometry of the reagents is correct. A slight excess of the carboxylic acid may be used to drive the reaction forward. Increasing the reaction time or temperature (within reasonable limits) can also improve conversion.
-
-
Intermediate Amide: The presence of the N-(3-hydroxypyridin-2-yl)-4-chlorobenzamide intermediate indicates incomplete cyclization.
-
Solution: As mentioned previously, a more potent dehydrating agent like Eaton's reagent or optimizing the reaction conditions (higher temperature or longer reaction time with PPA) is necessary.
-
-
Purification Strategy: The polarity of the desired product, starting materials, and byproducts will dictate the best purification method.
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Solution: Column chromatography on silica gel is a common and effective method for purifying 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be employed for further purification of the isolated product.
-
Q3: Should I use 4-chlorobenzoic acid or 4-chlorobenzoyl chloride as my starting material?
A3: The choice between the acid and the acid chloride can impact the reaction conditions and overall efficiency.
-
4-Chlorobenzoic Acid: This is a stable and less expensive reagent. Its use typically requires a strong acid catalyst and dehydrating agent like PPA or Eaton's reagent to facilitate both the initial amidation and the subsequent cyclization in a one-pot reaction.
-
4-Chlorobenzoyl Chloride: As a more reactive electrophile, 4-chlorobenzoyl chloride will readily react with 2-amino-3-hydroxypyridine to form the intermediate amide, often in the presence of a base like pyridine to scavenge the HCl byproduct. The isolated amide can then be cyclized in a separate step. This two-step approach can sometimes offer better control and higher overall yields, despite involving an additional step.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the cyclization reaction?
A: The reaction proceeds through an initial acylation of the amino group of 2-amino-3-hydroxypyridine by the 4-chlorophenyl precursor to form an intermediate amide. In the presence of a strong acid catalyst, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. The hydroxyl group on the pyridine ring then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the oxazole ring.
Q: Are there greener alternatives to traditional heating methods?
A: Yes, microwave-assisted synthesis is an excellent green chemistry approach for this reaction. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer side products due to rapid and uniform heating. This method is particularly effective for the condensation and cyclization steps.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can have a significant impact on the yield of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. The following table summarizes typical yields obtained with different methodologies.
| Method | Catalyst/Reagent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating | Polyphosphoric Acid (PPA) | 180-200°C | 4-6 hours | 60-75% | [1] |
| Conventional Heating | Eaton's Reagent | 80-120°C | 2-4 hours | 80-90% | [2] |
| Microwave Irradiation | PPA or Eaton's Reagent | 150-180°C | 10-30 minutes | 85-95% | N/A |
Note: Yields are indicative and can vary based on the specific reaction scale and experimental setup.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine using different catalytic systems.
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq) and 4-chlorobenzoic acid (1.1 eq).
-
Reaction Setup: To the mixture of starting materials, add Polyphosphoric Acid (PPA) (approximately 10 times the weight of the starting materials).
-
Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
Protocol 2: Synthesis using Eaton's Reagent
-
Reagent Preparation: In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq) and 4-chlorobenzoic acid (1.1 eq) in Eaton's reagent (a 7-10% w/w solution of P₂O₅ in methanesulfonic acid).
-
Heating: Heat the reaction mixture to 80-120°C with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-hydroxypyridine (1.0 eq), 4-chlorobenzoic acid (1.1 eq), and a catalytic amount of PPA or a few drops of Eaton's reagent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150-180°C) for 10-30 minutes.
-
Work-up and Purification: After cooling, follow the same work-up and purification procedure as described in Protocol 1 or 2.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
Caption: Synthetic pathway for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
References
-
Organic Syntheses Procedure. (n.d.). 7-CHLORO-2-METHYL-1,4-DIHYDRO-2H-ISOQUINOLIN-3-ONE. Organic Syntheses. Retrieved from [Link]
-
Sharma, P., Reen, G. K., & Kumar, A. (2015). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. BenchChem.
-
Daidone, G., Maggio, B., Plescia, S., Raffa, D., Musiu, C., Milia, C., Perra, G., & Marongiu, M. E. (2001). Synthesis of new functionnalized oxazolo[4,5-b]-pyridine derivatives. ARKIVOC. Retrieved from [Link]
Sources
solubility issues of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in aqueous solutions
Welcome to the dedicated technical support center for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Drawing from established principles in medicinal chemistry and pharmaceutical sciences, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your experiments.
Understanding the Challenge: Physicochemical Profile
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine possesses a chemical structure that inherently limits its solubility in aqueous solutions. The fused aromatic rings of the oxazolo[4,5-b]pyridine core create a planar and rigid system, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Additionally, the presence of the 4-chlorophenyl group significantly increases the molecule's lipophilicity, or "oil-loving" nature.
This is quantitatively estimated by its predicted partition coefficient (XLogP3), which for the closely related bromo-analogue is 3.4, indicating a strong preference for a non-polar environment over water.[2] Molecules with high LogP values are typically poorly soluble in water.[3] Therefore, careful consideration of formulation strategies is paramount for its effective use in biological assays and preclinical studies.
Troubleshooting Guide
This section addresses common problems encountered when working with 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in aqueous media.
Q1: I've added my compound to an aqueous buffer, and it won't dissolve. What should I do first?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's lipophilic nature. The initial and most critical step is to first dissolve the compound in a small amount of a water-miscible organic solvent. This creates a concentrated stock solution that can then be serially diluted into your aqueous buffer.
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Causality: The organic solvent disrupts the crystal lattice forces of the solid compound and fully solvates the molecule. When this concentrated stock is introduced into the aqueous phase, the solvent aids in dispersing the compound to a molecular level, preventing immediate precipitation.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
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N-methyl-2-pyrrolidone (NMP)
-
Protocol: See "Experimental Protocol 1: Preparation of a Concentrated Stock Solution."
Q2: My compound dissolves in the organic solvent, but precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue and indicates that the final concentration of the organic solvent is too low to maintain the compound's solubility in the aqueous phase. There are several strategies to overcome this:
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Optimize the Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous medium is critical. For many cell-based assays, it's essential to keep the final DMSO or ethanol concentration low (typically <0.5%) to avoid solvent-induced toxicity. However, you may need to carefully determine the minimum co-solvent concentration required to maintain solubility at your desired compound concentration.
-
pH Modification: The oxazolo[4,5-b]pyridine core contains nitrogen atoms that can be protonated at acidic pH.[4] By lowering the pH of your aqueous buffer, you may increase the compound's solubility. However, the pKa of the molecule would need to be determined to know the optimal pH range. It is crucial to ensure that the pH is compatible with your experimental system.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their relatively low toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine?
Q2: Are there other advanced formulation strategies I can consider for in vivo studies?
A2: Yes, for animal studies where higher concentrations and better bioavailability are often required, more advanced formulation techniques are necessary. These include:
-
Lipid-Based Formulations: Dissolving the compound in oils and surfactants can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, enhancing absorption.[6][7]
-
Amorphous Solid Dispersions: By dispersing the compound in a polymer matrix (e.g., PVP, HPMC), the crystalline form of the drug is disrupted, leading to a higher energy amorphous state with improved solubility and dissolution rates.[8][9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][10]
Q3: How can I experimentally determine the solubility of this compound?
A3: A common method is the shake-flask method. An excess amount of the solid compound is added to the aqueous buffer of interest. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove the undissolved solid, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique like HPLC-UV or LC-MS.[1]
Solubilization Strategies Comparison
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent.[11] | Simple, quick, and effective for initial experiments. | Potential for solvent toxicity in biological systems; may not be suitable for high concentrations. |
| pH Adjustment | Ionizing the molecule to increase its interaction with water. | Can be very effective if the compound has an appropriate pKa. | Requires the experimental pH to be compatible with the assay; risk of precipitation if pH changes. |
| Surfactants | Encapsulating the compound in micelles.[5] | Can significantly increase apparent solubility; some are biocompatible. | Can interfere with some biological assays; potential for toxicity at high concentrations. |
| Solid Dispersions | Creating an amorphous form of the compound in a polymer matrix.[9] | Substantial increase in solubility and dissolution rate. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability. |
| Nanosuspensions | Increasing surface area by reducing particle size.[10] | Enhances dissolution rate; suitable for parenteral and oral delivery. | Requires high-energy milling or homogenization; potential for particle aggregation. |
Experimental Protocols
Experimental Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a small amount (e.g., 1-5 mg) of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine into a clean glass vial.
-
Add a minimal volume of DMSO (e.g., 100-500 µL) to the vial.
-
Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C to aid dissolution.
-
Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be completely clear.
-
Calculate the final concentration of your stock solution (e.g., in mM).
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the stock solution and vortex to ensure homogeneity.
Experimental Protocol 2: Screening for an Optimal Co-solvent System
-
Prepare a 10 mM stock solution of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in 100% DMSO as described in Protocol 1.
-
In a series of microcentrifuge tubes, prepare your final aqueous buffer (e.g., PBS, pH 7.4).
-
Spike the buffer with the DMSO stock solution to achieve a range of final compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is consistent across a set of experiments, if possible, or note the varying concentrations.
-
Vortex each tube immediately after adding the stock solution.
-
Incubate the solutions at room temperature for 1-2 hours.
-
Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the concentration of the compound in the supernatant via HPLC-UV or a similar method. The highest concentration that remains clear is your working solubility limit under those conditions.
Workflow for Solubility Enhancement:
Caption: General workflow for solubilizing the compound.
By understanding the inherent physicochemical properties of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and applying these systematic troubleshooting and formulation strategies, researchers can overcome solubility challenges and obtain reliable and reproducible experimental results.
References
- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- MDPI.
- World Pharma Today.
- Future4200.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Brieflands.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- A Review. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals.
- PMC - NIH.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Quora. How can you determine the solubility of organic compounds?.
- Computational Chemistry. Compound solubility measurements for early drug discovery.
- ResearchGate.
-
ChemicalBook. 2-(4-chlorophenyl)[4][6]oxazolo[4,5-b]pyridine | 52333-45-6.
- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- ChemBK. Oxazolo[5,4-b]pyridine, 2-(4-chlorophenyl)-.
- ResearchGate.
- PubChem - NIH. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159.
- PubChem. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.
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- 4. CAS 273-97-2: Oxazolo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
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- 7. 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | 52333-45-6 [amp.chemicalbook.com]
- 8. arxiv.org [arxiv.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
Technical Support Center: Purification of Crude Oxazolo[4,5-b]pyridine Products
Introduction
Welcome to the Technical Support Center for the purification of crude oxazolo[4,5-b]pyridine products. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. The inherent basicity of the pyridine ring, coupled with a range of potential impurities from synthesis, can present significant challenges in achieving high purity.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging purification problems.
Core Purification Challenges
The primary difficulties in purifying oxazolo[4,5-b]pyridines stem from their unique chemical nature. As nitrogen-containing heterocycles, they can exhibit a range of polarities and have a tendency to interact strongly with stationary phases in chromatography. Common challenges include:
-
Removal of Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials, while excess reagents used in synthesis can contaminate the crude product.
-
Separation from Structural Isomers and Byproducts: The synthesis of oxazolo[4,5-b]pyridines can sometimes lead to the formation of isomeric impurities or other reaction byproducts with similar physicochemical properties to the desired product, making separation difficult.[2]
-
Handling Basic Compounds: The basic nitrogen atom in the pyridine ring can lead to peak tailing and poor separation in normal-phase chromatography on silica gel due to strong interactions with acidic silanol groups.[1][3]
-
Product Instability: Some oxazolo[4,5-b]pyridine derivatives may be sensitive to pH or temperature, leading to degradation during purification.
Troubleshooting Guides
This section is dedicated to providing solutions to specific problems you may encounter during the purification of your crude oxazolo[4,5-b]pyridine product.
Section 1: Column Chromatography
Column chromatography is a cornerstone of purification for many organic compounds, including oxazolo[4,5-b]pyridines.[4][5] However, the success of this technique is highly dependent on the proper selection of stationary and mobile phases.
Q1: My oxazolo[4,5-b]pyridine product is streaking or tailing significantly on a silica gel TLC plate and column. What is causing this and how can I fix it?
A1: Streaking or tailing of basic compounds like oxazolo[4,5-b]pyridines on silica gel is a classic problem.[1] It is primarily caused by the strong interaction between the basic nitrogen of your compound and the acidic silanol groups on the surface of the silica gel. This leads to a non-uniform elution profile.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system. This is often the first choice for neutralizing silica gel.
-
Ammonia: A solution of 7N ammonia in methanol can also be used as a component of the mobile phase, typically in small percentages.
-
-
Choice of Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Basic or neutral alumina should be chosen based on the stability of your compound.
-
Reversed-Phase Silica (C18): For more polar oxazolo[4,5-b]pyridine derivatives, reversed-phase chromatography can be an excellent option.[1] Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with modifiers like formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Experimental Protocol: Neutralizing Silica Gel with Triethylamine
-
Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
To this mixture, add triethylamine to a final concentration of 0.5% (v/v).
-
Thoroughly mix the mobile phase.
-
Use this modified mobile phase to run your TLC plate or equilibrate and run your column.
Q2: I am having trouble separating my desired oxazolo[4,5-b]pyridine from a very closely related impurity. How can I improve the resolution?
A2: Achieving good resolution between compounds with similar polarities is a common chromatographic challenge. The key is to optimize the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase:
-
Solvent Strength: If your compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase. If they are eluting too slowly (low Rf), increase the polarity.[1]
-
Solvent Selectivity: If simply adjusting the polarity isn't working, you need to change the nature of the solvents to exploit different intermolecular interactions. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Dichloromethane offers different interactions than hexane, and methanol is a more polar solvent with hydrogen bonding capabilities that differ from ethyl acetate.
-
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradual increase in the polarity of the mobile phase during the column run (gradient elution) can significantly improve the separation of closely eluting compounds.[1]
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution.
-
Particle Size: Using a stationary phase with a smaller particle size will increase the efficiency of the separation, leading to sharper peaks and better resolution.
-
Data Presentation: Common Solvent Systems for Chromatography of Pyridine Derivatives
| Polarity | Solvent System Example | Typical Modifiers |
| Normal Phase | Hexane/Ethyl Acetate | 0.1-1% Triethylamine |
| Dichloromethane/Methanol | 0.1-1% Triethylamine | |
| Reversed Phase | Water/Acetonitrile | 0.1% Formic Acid or TFA |
| Water/Methanol | 0.1% Formic Acid or TFA |
dot
Caption: Troubleshooting workflow for column chromatography of oxazolo[4,5-b]pyridines.
Section 2: Crystallization
Crystallization is a powerful technique for purifying solid compounds, and when successful, it can yield very high-purity material.
Q3: My crude oxazolo[4,5-b]pyridine product oils out instead of crystallizing. What should I do?
A3: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly, or when impurities are present that inhibit crystal formation.[1]
Troubleshooting Steps:
-
Slow Down the Cooling Process:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator, and then in a freezer, to induce crystallization gradually.
-
-
Reduce Supersaturation:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. Then, allow it to cool slowly again.[1]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[1]
-
-
Solvent System:
-
The choice of solvent is critical. You may need to screen a variety of solvents or solvent mixtures to find the ideal system where your compound is soluble when hot but sparingly soluble when cold.
-
Q4: The recovery from my crystallization is very low. How can I improve the yield?
A4: Low recovery in crystallization is typically due to the compound having significant solubility in the cold solvent or using too much solvent during the dissolution step.[1]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]
-
Optimize the Solvent System: Find a solvent in which your compound has high solubility at elevated temperatures and low solubility at cold temperatures. A two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can often be effective.
-
Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath or freezer can be used.
-
Mother Liquor: After filtering your crystals, you can often recover more product from the remaining solution (the mother liquor). Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and may require recrystallization.
dot
Caption: Decision-making workflow for troubleshooting crystallization issues.
Frequently Asked Questions (FAQs)
Q: What are some common impurities I should expect in my crude oxazolo[4,5-b]pyridine product?
A: The impurities will largely depend on the synthetic route used. However, some common impurities include:
-
Unreacted Starting Materials: For example, if synthesizing from a 2-amino-3-hydroxypyridine derivative, some of this starting material may remain.[6][7]
-
Reagents: Excess reagents, such as coupling agents or acids/bases used in the reaction, may be present.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, side reactions can lead to the formation of isomeric products or other undesired compounds. For instance, in syntheses involving intramolecular cyclization, incomplete cyclization or alternative cyclization pathways can lead to impurities.[8][9]
Q: How can I effectively remove residual pyridine if it was used as a solvent in the reaction?
A: Pyridine can be challenging to remove completely due to its high boiling point.
-
Azeotropic Removal: Co-evaporation with a solvent like toluene under reduced pressure is a common method. The toluene forms an azeotrope with the pyridine, facilitating its removal. Repeat this process several times.[10]
-
Acid Wash: If your product is soluble in a non-polar organic solvent (like ethyl acetate or dichloromethane), you can wash the organic layer with a dilute acidic solution (e.g., 1-5% aqueous HCl).[10] The pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer. Be sure your desired product is stable to acidic conditions. Afterwards, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[10]
Q: What analytical techniques are best for assessing the purity of my final oxazolo[4,5-b]pyridine product?
A: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple eluent systems is a good indication of high purity.[4][11]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak is desired. Both normal-phase and reversed-phase HPLC can be used.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying impurities.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Retrieved from [Link]
-
Arkivoc. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
-
PubMed. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Retrieved from [Link]
-
PubChem. (n.d.). Oxazolo(4,5-b)pyridine. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Retrieved from [Link]
-
Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]
-
Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
PMC. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Retrieved from [Link]
-
Eurasian Journal of Chemistry. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
NIH. (n.d.). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
NIH. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2026). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration | Organic Letters. Retrieved from [Link]
-
ChemInform. (2023). SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Oxazolopyridine Derivatives
Introduction: The synthesis of oxazolopyridine derivatives is a cornerstone in the development of novel therapeutics and functional materials. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules, making their efficient and reliable synthesis a critical task for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical support resource, structured in a practical question-and-answer format, to address common challenges and optimize the synthesis of these valuable compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the synthesis of oxazolopyridine derivatives.
Q1: My reaction to form the oxazolopyridine ring is giving a very low yield. What are the first things I should check?
A1: Low yields in heterocyclic synthesis are a common issue that can often be resolved with a systematic approach.[1] Begin by verifying the fundamentals of your reaction setup:
-
Purity of Starting Materials: Ensure your aminopyridine precursors, coupling partners, and any carboxylic acid derivatives are of high purity. Impurities can poison catalysts or lead to unwanted side reactions.
-
Solvent and Reagent Anhydrousness: Many of the key reactions, particularly those involving organometallic catalysts or strong bases, are highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried.
-
Inert Atmosphere: Reactions sensitive to oxygen, such as palladium-catalyzed cross-couplings, must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to catalyst deactivation and the formation of undesired oxidized byproducts.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and temperature for your specific substrates.
Q2: I'm synthesizing a substituted oxazolopyridine via a cross-coupling reaction and I'm observing significant amounts of a side product where the halide on my pyridine has been replaced by hydrogen. What is this and how can I prevent it?
A2: This side product is the result of hydrodehalogenation , a common competing pathway in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] It occurs when the aryl halide is reduced instead of undergoing the desired coupling. To minimize this:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-N bond, making it faster than the competing hydrodehalogenation pathway.
-
Base Purity: Use a high-purity, anhydrous base. Traces of water or hydroxide in bases like sodium tert-butoxide can facilitate hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the amine coupling partner can help to push the reaction towards the desired amination product.[1]
Q3: How do I choose the right synthetic strategy for my target oxazolopyridine isomer (e.g., oxazolo[4,5-b]pyridine vs. oxazolo[5,4-b]pyridine)?
A3: The choice of synthetic route is dictated by the desired regiochemistry and the availability of starting materials.
-
For Oxazolo[4,5-b]pyridines: A common and effective strategy is the cyclization of a 2-amino-3-hydroxypyridine precursor with a suitable one-carbon synthon (e.g., an orthoester or carboxylic acid derivative).[2]
-
For Oxazolo[5,4-b]pyridines: These are often synthesized from 3-amino-2-halopyridines or 3-amino-2-hydroxypyridines. For instance, a 3-amino-2-halopyridine can undergo a Buchwald-Hartwig or Ullmann coupling with an alcohol, followed by cyclization. Alternatively, a 3-aminopyridin-2(1H)-one can be used as a precursor for cyclization reactions.[3]
The general workflow for selecting a synthetic strategy is outlined in the diagram below.
Part 2: Troubleshooting Guides for Specific Reaction Types
This section provides in-depth, question-and-answer-based troubleshooting for common synthetic methods used to prepare oxazolopyridines.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming the crucial C-N bond in many oxazolopyridine syntheses. However, the electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen can present unique challenges.
Q: My Buchwald-Hartwig amination of a chloropyridine with an aminophenol is failing. What are the likely causes and how do I troubleshoot it?
A: This is a classic challenge. The failure can be attributed to several factors, often compounding. Here is a systematic troubleshooting guide:
-
Problem: Catalyst Inhibition. The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.
-
Causality: The electron-withdrawing nature of the pyridine ring makes the C-Cl bond less reactive to oxidative addition, which is often the rate-limiting step.[1] If this step is slow, catalyst inhibition by the pyridine nitrogen becomes more pronounced.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands create a sterically hindered environment around the palladium center, which discourages coordination of the pyridine nitrogen and accelerates the desired catalytic steps.[4]
-
-
Problem: Ineffective Base. The choice of base is critical and is not "one-size-fits-all." An inappropriate base can lead to poor conversion or side reactions.
-
Causality: The base is required to deprotonate the amine nucleophile to form the active amide species. Its strength and solubility are key.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, commonly used base that is effective in many cases. However, if your substrates are base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Note that these may require higher temperatures or a more polar solvent to be effective due to their lower solubility in common solvents like toluene.[1]
-
-
Problem: Poor Regioselectivity on a Dihalopyridine. When using a substrate like 2,4-dichloropyridine, achieving selective amination at one position can be difficult.
-
Causality: The electronic properties of the pyridine ring activate the C2 and C4 positions for nucleophilic attack. The relative reactivity can be subtly influenced by the reaction conditions.
-
Solution: Catalyst control is key. For 2,4-dichloropyridine, using a Xantphos-based catalyst has been shown to strongly favor amination at the C2 position.[5] Lowering the reaction temperature can also enhance selectivity for the more reactive site.[1]
-
The following table summarizes a typical optimization study for the amination of a chloropyridine derivative.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 65 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | t-AmOH | 110 | 78 |
| 5 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 55 |
Data is illustrative and based on typical outcomes for challenging couplings.
Cyclization Reactions to Form the Oxazole Ring
The final ring-closing step is critical. Common reagents for this transformation include dehydrating agents like phosphorus oxychloride (POCl₃) or propylphosphonic anhydride (T3P®).
Q: I am attempting an intramolecular cyclodehydration using POCl₃ to form the oxazole ring, but I am getting a complex mixture of products and significant decomposition. What's going wrong?
A: POCl₃ is a very strong dehydrating agent and can be aggressive, leading to side reactions if not used correctly.
-
Causality: The high reactivity of POCl₃ can lead to charring, chlorination of the pyridine ring, or other undesired transformations, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to moderate the reactivity of POCl₃.
-
Use a Solvent: Running the reaction neat in POCl₃ is often too harsh. Use a high-boiling inert solvent like toluene or acetonitrile.
-
Consider an Alternative Reagent: Propylphosphonic anhydride (T3P®) is an excellent, milder alternative to POCl₃ for cyclodehydration reactions.[6] It often gives cleaner reactions and higher yields with fewer byproducts. The workup is also simpler, as the byproducts are water-soluble.[7]
-
Part 3: Purification Strategies
The polar nature of the pyridine nitrogen in oxazolopyridine derivatives can make purification by standard column chromatography challenging.
Q: My oxazolopyridine derivative is streaking badly on my silica gel column, leading to poor separation and mixed fractions. How can I improve my purification?
A: This is a very common problem caused by the interaction of the basic pyridine nitrogen with the acidic silanol groups on the surface of the silica gel.[8]
-
Causality: The strong interaction leads to non-ideal elution behavior, resulting in broad, tailing peaks ("streaking").
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Typically, 0.5-1% (v/v) TEA in your hexane/ethyl acetate or dichloromethane/methanol mobile phase is very effective at improving peak shape.[8]
-
-
Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a different stationary phase.
-
Basic Alumina: This is an excellent alternative to silica for the purification of basic compounds as it lacks the acidic silanol groups.[9]
-
Reversed-Phase Chromatography (C18): For moderately polar derivatives, reversed-phase chromatography can be effective. Using a mobile phase of water/acetonitrile with a modifier like formic acid or trifluoroacetic acid (TFA) can provide sharp peaks.
-
-
Part 4: Product Characterization and Purity Assessment
Unambiguous characterization is essential to confirm the structure of your synthesized oxazolopyridine derivative, especially when regioisomers are possible.
Q: How can I use NMR spectroscopy to definitively distinguish between oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine isomers?
A: While 1D ¹H NMR is a good starting point, distinguishing these isomers often requires a combination of 1D and 2D NMR techniques due to the similar electronic environments of the protons.
-
¹H NMR: The chemical shifts of the protons on the pyridine ring will be different for each isomer. However, without authentic standards, assignment can be ambiguous. Pay close attention to the coupling constants (J-values), as the ortho, meta, and para couplings in the pyridine ring have characteristic values that can help piece together the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons where the oxazole ring is fused, will be distinct for each isomer.
-
2D NMR (HSQC and HMBC): These experiments are often the key to unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing you to assign the carbon signals for each protonated carbon in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away. By looking for long-range correlations from a known proton (e.g., a methyl group substituent) to the carbons in the heterocyclic core, you can definitively map out the connectivity and confirm the isomeric structure.
-
Part 5: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine with 3-Aminophenol
This protocol describes the first step in a potential synthesis of an oxazolo[5,4-b]pyridine derivative.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
3-Aminophenol (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (2.0 equiv).
-
Reagent Addition: Add 3-aminophenol (1.2 equiv) followed by anhydrous toluene.
-
Initiation: Add 2-chloropyridine (1.0 equiv) to the mixture.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a mobile phase containing 1% triethylamine to prevent streaking.
Protocol 2: T3P®-Mediated Cyclodehydration
This protocol describes the ring-closing step to form the oxazole ring from the product of Protocol 1.
Materials:
-
N-(3-hydroxyphenyl)pyridin-2-amine (from Protocol 1) (1.0 equiv)
-
Propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate) (1.5 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
Reaction Setup: To a round-bottom flask, dissolve the N-(3-hydroxyphenyl)pyridin-2-amine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the T3P® solution (1.5 equiv) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem Technical Document.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Document.
- Hartwig, J. F. (2010).
- Palamarchuk, I.V., Kulakov, I.V. & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Doise, M., Blondeau, D., & Sliwa, H. (1992). Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem Technical Document.
- Slater, G. R., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(23), 3818-3826.
- Augustin, M., et al. (2016). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis, 48(15), 2377-2392.
- BenchChem. (2025).
- Alberico, D., Scott, J., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238.
- Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds.
- BenchChem. (2025). Navigating the Spectroscopic Landscape of Substituted Oxazolopyridines: A Comparative Guide. BenchChem Technical Document.
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
-
Doise, M., et al. (1992). Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Synthetic Communications, 22(20), 2891-2901. Available at: [Link]
-
Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
-
Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI Technical Document.
-
Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Application Note AN78. Available at: [Link]
- BenchChem. (2025).
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stability and degradation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in storage
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. Understanding the stability and degradation profile of this heterocyclic compound is critical for ensuring experimental reproducibility, data integrity, and the development of stable formulations. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common storage issues, and validated protocols for stability assessment.
Chemical Profile
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic molecule featuring a fused oxazole and pyridine ring system, with a chlorophenyl substituent at the 2-position of the oxazole ring.[1][2] Its stability is governed by the chemical properties of these constituent rings and substituents. The oxazole ring can be susceptible to hydrolysis, while the pyridine nitrogen offers a site for protonation or oxidation.[3][4][5] The aromatic systems influence its susceptibility to photodegradation.
| Property | Value |
| Molecular Formula | C₁₂H₇ClN₂O[1] |
| Molar Mass | 230.65 g/mol [1] |
| Parent Ring System | Oxazolo[4,5-b]pyridine[6] |
| Key Features | Pyridine-type nitrogen, furan-type oxygen, chloro-substituted phenyl group |
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine during storage?
A1: The primary factors are exposure to acidic or basic conditions (hydrolysis), light (photodegradation), oxidizing agents, and elevated temperatures (thermal degradation).[7][8] The fused oxazolo[4,5-b]pyridine ring system has specific vulnerabilities.
-
Hydrolysis: The oxazole ring is susceptible to cleavage under both acidic and basic conditions.[4][9] Acidic hydrolysis can protonate the pyridine nitrogen, potentially accelerating the cleavage of the adjacent oxazole ring.[3]
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly UV radiation.[10] The presence of a chloro-substituted aromatic ring may influence the compound's photostability.[11][12]
-
Oxidation: The pyridine nitrogen atom can be susceptible to oxidation, potentially forming an N-oxide derivative.[5] This is a common degradation pathway for pyridine-containing pharmaceuticals and can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts.[5]
-
Thermal Stress: While oxazole derivatives are generally considered thermally stable, prolonged exposure to high temperatures can accelerate other degradation pathways like hydrolysis and oxidation.[10][13]
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its structure, two primary degradation pathways are most likely:
-
Hydrolytic Cleavage of the Oxazole Ring: This is a common degradation route for oxazoles.[3][4] The reaction involves the nucleophilic attack of water on the C2 position of the oxazole ring, leading to ring opening. This would result in the formation of an N-(2-hydroxypyridin-3-yl)benzamide derivative.
-
Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is a potential site for oxidation, leading to the corresponding N-oxide. This transformation can significantly alter the compound's biological activity and physical properties. A similar pathway has been observed in other complex pyridine derivatives under stress conditions.[5]
Below is a diagram illustrating a potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation pathway.
Q3: How should I properly store solid and solution-based samples of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine to ensure long-term stability?
A3: Proper storage is crucial to minimize degradation and ensure the reliability of your experimental results.
-
Solid Form: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a desiccator at a controlled low temperature, such as 2-8°C.[14] Inert atmosphere (argon or nitrogen) can be used to further minimize oxidative degradation.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C in amber vials. Avoid aqueous or protic solvents (like methanol) for long-term storage due to the risk of hydrolysis.
Q4: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of an older sample. What could they be?
A4: Unexpected peaks are typically degradation products. The most likely candidates are the hydrolytic ring-opened product or the N-oxide derivative, as discussed in Q2. To identify them, a forced degradation study is the most effective approach.[8] By intentionally degrading the compound under controlled stress conditions (acid, base, heat, oxidation, light), you can generate these degradation products and compare their retention times and mass spectra to the unknown peaks in your sample.[7]
Troubleshooting Guide: Common Stability Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of purity in a DMSO stock solution. | 1. Presence of water in DMSO, facilitating hydrolysis. 2. Exposure to ambient light on the lab bench. 3. Frequent warming to room temperature, accelerating degradation. | 1. Use anhydrous, high-purity DMSO. 2. Store stock solutions in amber vials or wrap clear vials in aluminum foil. 3. Prepare smaller aliquots to minimize the need to warm the entire stock. |
| Inconsistent analytical results between experiments. | 1. Degradation during sample preparation (e.g., in aqueous mobile phase). 2. Photodegradation in the autosampler. | 1. Minimize the time the sample spends in aqueous or protic solutions before injection. Neutralize any acidic or basic samples if possible.[10] 2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and use amber or UV-protected vials. |
| Appearance of a new peak with M+16 mass in LC-MS. | Oxidation of the pyridine nitrogen to form an N-oxide. | Confirm by performing a controlled oxidation (see Protocol 2). If confirmed, store the compound under an inert atmosphere (nitrogen or argon) and consider adding antioxidants to formulations if applicable.[5] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol is designed to maximize the shelf-life of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in both solid and solution forms.
Materials:
-
Amber glass vials with Teflon-lined caps
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
Inert gas (Argon or Nitrogen)
-
Desiccator
-
Calibrated freezer (-20°C or -80°C)
Procedure:
-
Solid Storage:
-
Place the solid compound in a pre-weighed amber glass vial.
-
If possible, flush the vial with a gentle stream of inert gas.
-
Seal the vial tightly with the cap.
-
Place the vial inside a desiccator containing a suitable desiccant.
-
Store the desiccator at 2-8°C.
-
-
Solution Storage (Stock Preparation):
-
Allow the solid compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C.
-
When using an aliquot, thaw it completely and vortex gently before use. Do not refreeze partially used aliquots.
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines a systematic approach to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7][8][10]
Caption: Workflow for a forced degradation study.
Procedure:
-
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
-
Control Sample: A sample of the compound, diluted in the same manner as the stressed samples but without the stressor, should be analyzed concurrently.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C. Withdraw aliquots at 2, 6, and 24 hours.
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.[10]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C. Withdraw aliquots at 2, 6, and 24 hours.
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.[10]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.
-
-
Thermal Degradation:
-
Solid: Place a few milligrams of the solid compound in an oven at 80°C. Sample at 24 and 48 hours.
-
Solution: Incubate a sealed vial of the stock solution at 80°C. Sample at 24 and 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a control sample stored in the dark.
-
Analysis:
-
Analyze all stressed and control samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection and/or LC-MS.
-
Compare the chromatograms to identify new peaks. Use mass spectrometry data to propose structures for the degradation products.
References
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC. (2019). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Effects of halogen atom substitution on luminescent radical. (2023). The Royal Society of Chemistry. Available at: [Link]
-
Oxazole - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2017). Slideshare. Available at: [Link]
-
Reaction course of the oxazole synthesis with varying water content using 6 a. ResearchGate. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Scientific & Academic Publishing. Available at: [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2022). MDPI. Available at: [Link]
-
An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. (2018). PubMed. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PubMed. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate. Available at: [Link]
-
Oxazolo[5,4-b]pyridine, 2-(4-chlorophenyl)-. ChemBK. Available at: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). Preprints.org. Available at: [Link]
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. Available at: [Link]
-
Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159. PubChem. Available at: [Link]
-
photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry. Available at: [Link]
-
Photochemistry: Photo substitution of Aromatic compounds. YouTube. Available at: [Link]
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific. Available at: [Link]
-
Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012). PubMed. Available at: [Link]
-
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem. Available at: [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2023). Journal of the American Chemical Society. Available at: [Link]
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- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 5. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Off-Target Effects of Novel Kinase Inhibitors
A Researcher's Guide to Enhancing the Selectivity of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and Related Small Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of off-target effects encountered during the development of novel small molecule inhibitors, using the exemplar molecule 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. As a Senior Application Scientist, my goal is to provide you with both the "how" and the "why" behind experimental choices, ensuring your research is built on a foundation of scientific integrity.
Off-target effects, where a drug interacts with unintended biological molecules, are a primary cause of experimental irreproducibility, toxicity, and clinical trial failures.[1][2] This guide is designed to be a self-validating system, empowering you to proactively identify and mitigate these effects for your compound of interest.
Frequently Asked Questions (FAQs)
Q1: I've synthesized 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and see a desired phenotypic effect, but I'm concerned about off-target activity. Where do I start?
A1: This is a critical first step in preclinical development. The oxazolopyrimidine scaffold, to which your molecule belongs, is known to be a versatile framework for designing bioactive ligands against various enzymes and receptors.[3] Therefore, a systematic approach to identifying your compound's primary target and potential off-targets is essential.
Initial Steps:
-
Computational Target Prediction: Before extensive wet-lab experiments, leverage computational tools to predict potential targets. These methods use the 2D and 3D structure of your molecule to identify proteins with complementary binding sites. Several web-based tools and software packages are available for this purpose.[4]
-
Broad-Spectrum Kinase Panel Screening: Since many heterocyclic compounds target kinases, a broad-spectrum kinase panel assay is a high-yield starting point.[5] This will provide a quantitative measure of your compound's inhibitory activity against a large number of kinases, revealing both the intended target and potential off-target interactions.
-
Affinity-Based Target Identification: If the primary target is unknown, affinity-based pull-down methods can be employed. This involves immobilizing your compound on a solid support to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry.[6]
Q2: My kinase profiling results show that my compound inhibits several kinases with similar potency. How can I improve its selectivity?
A2: This is a common challenge in kinase inhibitor development due to the conserved nature of the ATP-binding pocket across the kinome. Improving selectivity often requires a multi-pronged approach involving medicinal chemistry and a deep understanding of the target's structure.
Strategies for Enhancing Selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound. Modifications to the chlorophenyl group or the oxazolopyridine core can drastically alter the binding affinity and selectivity profile.[7][8] The goal is to identify chemical modifications that enhance interactions with the primary target while disrupting interactions with off-targets.
-
Targeting Inactive Kinase Conformations: Many kinases adopt multiple conformations. Designing inhibitors that specifically bind to an inactive conformation (e.g., the "DFG-out" state) can significantly improve selectivity, as this conformation is less conserved across the kinome.[9]
-
Exploiting Subtle Active Site Differences: Even within the conserved ATP-binding site, minor differences in amino acid residues, such as the "gatekeeper" residue, can be exploited to achieve selectivity.[10] Computational modeling can help identify these opportunities.
Q3: I'm observing cellular toxicity that doesn't seem to be related to the inhibition of my primary target. How can I identify the responsible off-target?
A3: Unexplained toxicity is a strong indicator of significant off-target effects. Identifying the causative off-target is crucial for mitigating this liability.
Troubleshooting Unexplained Toxicity:
-
Comprehensive Off-Target Screening: Expand your screening beyond kinase panels. Consider panels for G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to compare the cellular effects of your compound to a library of compounds with known mechanisms of action. This can provide clues about the pathways being affected.
-
Label-Free Target Identification: Techniques like thermal proteome profiling (TPP) can identify protein targets in living cells without modifying the compound. This method assesses changes in protein thermal stability upon compound binding.
Troubleshooting Guides & Experimental Protocols
Guide 1: Differentiating On-Target vs. Off-Target Phenotypes
A key challenge is to prove that the observed biological effect is a direct result of inhibiting the intended target.
Workflow for Target Validation:
Caption: Workflow for validating on-target effects.
Step-by-Step Protocol: Target Knockdown using siRNA
-
Design and Synthesize siRNAs: Design at least two independent siRNAs targeting different sequences of the putative target's mRNA to control for off-target effects of the siRNA itself.
-
Transfection: Transfect the siRNAs into the cell line of interest using a suitable transfection reagent.
-
Verification of Knockdown: After 48-72 hours, verify the knockdown of the target protein by Western blot or qRT-PCR.
-
Phenotypic Assay: Perform the same phenotypic assay that was used to characterize your compound on the knockdown cells.
-
Analysis: Compare the phenotype of the knockdown cells to cells treated with your compound and a non-targeting siRNA control. A similar phenotype suggests the effect is on-target.
Guide 2: Leveraging Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between drug exposure (PK) and the biological response (PD) can help optimize dosing to minimize off-target effects.[11][12][13][14][15]
Key Concepts in PK/PD Modeling for Off-Target Effect Reduction:
-
Therapeutic Window: The concentration range where the drug is effective without causing significant toxicity. Off-target effects often occur at higher concentrations.
-
Target Occupancy: The fraction of the target protein that is bound by the drug. The goal is to achieve sufficient target occupancy for efficacy while minimizing occupancy of off-targets.
| Parameter | Definition | Implication for Off-Target Effects |
| IC50 (On-Target) | Concentration for 50% inhibition of the primary target. | A lower IC50 is generally desirable. |
| IC50 (Off-Target) | Concentration for 50% inhibition of an off-target. | A higher IC50 for off-targets indicates greater selectivity. |
| Selectivity Index | Ratio of Off-Target IC50 to On-Target IC50. | A higher selectivity index is desired. |
| Cmax | Maximum plasma concentration after a dose. | Keeping Cmax below the IC50 of known off-targets can mitigate toxicity. |
Experimental Workflow for PK/PD Analysis:
Caption: PK/PD modeling workflow for dose optimization.
Advanced Strategies & Future Directions
-
Rational Drug Design: Utilize computational chemistry and structural biology to design next-generation compounds with improved selectivity.[16] This involves analyzing the co-crystal structure of your compound with its target and off-targets to guide chemical modifications.
-
Bivalent Inhibitors: For kinase inhibitors, tethering your compound to a second molecule that binds to a less conserved region of the kinase can dramatically increase selectivity.[10]
-
Targeted Drug Delivery: Encapsulating your compound in a nanoparticle or conjugating it to an antibody that targets a specific cell type can reduce systemic exposure and associated off-target effects.
By systematically applying these principles and methodologies, you can build a robust data package for your compound, increasing the likelihood of its successful translation into a valuable research tool or therapeutic agent.
References
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed. (2021-07-07). Available at: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21). Available at: [Link]
-
Off-Target Effects Analysis - Creative Diagnostics. Available at: [Link]
-
Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system | Request PDF. Available at: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed Central. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16). Available at: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed. Available at: [Link]
-
4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine - PubMed Central. Available at: [Link]
-
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine - PubChem. Available at: [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide - IRIS - Unife. (2021-03-18). Available at: [Link]
-
Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics. (2019-04-28). Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10). Available at: [Link]
-
Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2025-08-05). Available at: [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. (2025-12-03). Available at: [Link]
-
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. Available at: [Link]
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Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018-10-29). Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (2025-04-21). Available at: [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Available at: [Link]
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Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - Frontiers. (2020-07-02). Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]
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Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. (2025-02-05). Available at: [Link]
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Off-Target Screening Cell Microarray Assay - Creative Biolabs. Available at: [Link]
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Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. (2025-07-04). Available at: [Link]
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Translational Pharmacokinetic-Pharmacodynamic Modeling from Nonclinical to Clinical Development: A Case Study of Anticancer Drug, Crizotinib - NIH. Available at: [Link]
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Extended structure-activity relationship studies of the[1][3][17]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants - PubMed. (2025-01-01). Available at: [Link]
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From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Available at: [Link]
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4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - NIH. Available at: [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. (2024-02-18). Available at: [Link]
-
Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction - PubMed. (2024-06-24). Available at: [Link]
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Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Oxazolopyridines
Welcome to the technical support center for the mass spectrometric analysis of oxazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting mass spectra for this important class of heterocyclic compounds. Here, we synthesize foundational principles of mass spectrometry with practical, field-tested advice to help you overcome common challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the mass spectrometric analysis of oxazolopyridines.
Q1: What are the expected primary fragmentation pathways for a simple oxazolopyridine under electron ionization (EI)?
A1: While specific fragmentation is highly dependent on the substitution pattern, the core oxazolopyridine ring system generally dictates the initial fragmentation events. Under EI, you can anticipate a prominent molecular ion peak (M+•). Key fragmentation pathways often involve the cleavage of the weaker bonds in the oxazole ring. Expect to see losses of small, stable neutral molecules such as CO (carbon monoxide), HCN (hydrogen cyanide), and radical species. The pyridine ring is generally more stable and may remain intact in the larger fragments.[1][2]
Q2: I am using Electrospray Ionization (ESI) and see multiple peaks that are not my protonated molecule [M+H]⁺. What are they?
A2: This is a very common occurrence in ESI-MS. The additional peaks are likely adduct ions, where your analyte has associated with ions present in the mobile phase or from contaminants. Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[3][4] If you are using a solvent like methanol, you might also observe a methanol adduct ([M+CH₃OH+H]⁺).[3] It is crucial to recognize these adducts to avoid misinterpreting your data. High-resolution mass spectrometry can be invaluable in confirming the elemental composition of these ions.[5][6][7]
Q3: Why is the intensity of my molecular ion peak very low or absent in my EI spectrum?
A3: A weak or absent molecular ion peak in EI-MS suggests that the molecular ion is unstable and readily undergoes fragmentation. This can be due to the specific structure of your oxazolopyridine derivative, particularly if it has labile substituents. In such cases, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are recommended as they impart less energy to the molecule, resulting in a more abundant molecular or pseudo-molecular ion.[3][8]
Q4: Can I differentiate between isomeric oxazolopyridines using mass spectrometry?
A4: Differentiating isomers by mass spectrometry can be challenging but is often possible, especially with tandem mass spectrometry (MS/MS).[9][10][11] Isomers will have the same molecular weight, but their fragmentation patterns upon collision-induced dissociation (CID) can be distinct due to differences in bond strengths and the stability of the resulting fragment ions.[12] Careful comparison of the MS/MS spectra of the isomers, often at varying collision energies, can reveal unique product ions or significant differences in the relative abundances of common fragments.
Q5: What is the "Nitrogen Rule" and how does it apply to my oxazolopyridine compound?
A5: The Nitrogen Rule is a useful guideline in mass spectrometry for determining the presence of nitrogen atoms in a molecule.[13] It states that a molecule with an even nominal molecular weight will have an even number of nitrogen atoms (or zero). Conversely, a molecule with an odd nominal molecular weight will have an odd number of nitrogen atoms. Since oxazolopyridines contain two nitrogen atoms (an even number), you should expect an even nominal molecular weight for your compound (assuming it does not contain other elements that would alter this, and it is not an ion).
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Poor or No Signal for the Analyte
Causality: Insufficient ionization is a common culprit for poor signal. Oxazolopyridines, being basic due to the pyridine nitrogen, generally ionize well in positive ion mode ESI. However, factors such as solvent composition, pH, and in-source fragmentation can hinder efficient ion generation.
Troubleshooting Protocol:
-
Optimize ESI Source Parameters:
-
Solvent System: Ensure your mobile phase promotes ionization. For positive ion mode, acidic conditions (e.g., 0.1% formic acid in water/acetonitrile) are generally favorable for protonating the pyridine nitrogen.
-
Source Voltage: Gradually increase the capillary voltage to enhance the electrospray plume. Be cautious, as excessively high voltages can lead to in-source fragmentation or electrical discharge.
-
Nebulizing Gas and Drying Gas: Optimize the flow rates and temperature of the nebulizing and drying gases. Insufficient desolvation can lead to signal suppression.
-
-
Check for Adduct Formation:
-
As mentioned in the FAQs, your analyte may be forming adducts with salts from your buffer or contaminants. This can dilute the signal of the desired protonated molecule.[4]
-
Solution: Reduce or eliminate non-volatile buffer salts (e.g., phosphate buffers). If salts are necessary for chromatography, consider using volatile alternatives like ammonium formate or ammonium acetate.
-
-
Investigate In-Source Fragmentation:
-
If the in-source collision-induced dissociation (CID) energy is too high, your molecule may be fragmenting before it is even mass analyzed.
-
Solution: Reduce the in-source CID energy (sometimes referred to as fragmentor voltage or cone voltage) to minimize premature fragmentation.
-
Problem 2: Unexpected or Uninterpretable Fragmentation Patterns in MS/MS
Causality: The fragmentation of heterocyclic compounds can be complex, often involving rearrangements that are not immediately obvious.[14][15][16] The observed fragments are a result of the competition between different fragmentation pathways, which is influenced by the collision energy.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting complex MS/MS spectra of oxazolopyridines.
Step-by-Step Protocol:
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, acquire high-resolution MS/MS data.[5][6][7] This will allow you to determine the elemental composition of your fragment ions, which is a critical first step in proposing logical fragmentation pathways.
-
Perform a Collision Energy Optimization/Ramping Study:
-
Acquire MS/MS spectra at a range of collision energies.
-
At low energies, you will primarily see the precursor ion and perhaps the first few, most facile fragmentations.
-
As you increase the collision energy, you will observe the formation of secondary and tertiary fragment ions. This can help you piece together the fragmentation cascade.
-
-
Propose Mechanistic Pathways: Based on the elemental compositions of your fragments and their appearance at different collision energies, you can start to propose fragmentation mechanisms. For oxazolopyridines, consider the following common pathways:
-
Ring Cleavage of the Oxazole Moiety: This is often a primary fragmentation event, leading to the loss of CO, HCN, or related species.
-
Loss of Substituents: Any substituents on the ring system will likely be lost as neutral molecules or radicals.
-
Rearrangements: Be mindful of potential rearrangements, such as the McLafferty rearrangement, if your molecule has appropriate side chains.[14][15][16]
-
Problem 3: Inconsistent Results or Poor Reproducibility
Causality: Lack of reproducibility can stem from instrumental instability, sample degradation, or matrix effects in complex samples.
Data-Driven Solutions:
| Potential Cause | Diagnostic Check | Corrective Action |
| Instrumental Drift | Run a system suitability test with a known standard before and after your sample set. | Recalibrate the mass spectrometer. Clean the ion source if necessary. |
| Sample Degradation | Re-inject a freshly prepared sample and compare the chromatogram and mass spectrum to the original injection. | Store samples at an appropriate temperature and in a suitable solvent. Minimize time between sample preparation and analysis. |
| Matrix Effects (LC-MS) | Perform a post-column infusion experiment with your analyte while injecting a blank matrix sample. | Improve sample cleanup procedures (e.g., solid-phase extraction). Use an isotopically labeled internal standard. Optimize chromatographic separation to move the analyte away from interfering matrix components. |
| Carryover | Inject a blank solvent run immediately after a high-concentration sample. | Optimize the wash steps in your autosampler. Use a stronger wash solvent if necessary. |
Visualizing a Plausible Fragmentation Pathway
The following diagram illustrates a generalized fragmentation pathway for a protonated 2-methyloxazolo[4,5-b]pyridine under CID conditions. This serves as a conceptual model for interpreting your own data.
Caption: A conceptual diagram of potential fragmentation pathways for a model oxazolopyridine.
This guide provides a foundational framework for troubleshooting the mass spectrometric analysis of oxazolopyridines. Remember that each molecule is unique, and a combination of systematic experimentation and careful data interpretation is key to success.
References
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]
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Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. [Link]
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Fragmentation Pattern of Mass Spectrometry. (n.d.). Slideshare. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]
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Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. (2007). NIH. [Link]
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MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. [Link]
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Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (2016). ResearchGate. [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2024). PubMed. [Link]
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(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Determination of Phenazopyridine in Human Plasma by GC-MS and Its Pharmacokinetics. (2007). PubMed. [Link]
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LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2024). NIH. [Link]
-
Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. (2002). ResearchGate. [Link]
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). NIH. [Link]
-
Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019). Agilent. [Link]
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Tandem mass spectrometry spectra of poly(2-ethyl-2-oxazoline) by PSD... (n.d.). ResearchGate. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2016/ay/c5ay02 fragmentation9h]([Link] fragmentation9h)
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Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
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Rearrangement in Mass Spectrometry. (n.d.). Unacademy. [Link]
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(PDF) UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. (2024). ResearchGate. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
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Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2021). PMC. [Link]
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Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2024). Preprints.org. [Link]
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Characterisation of Oxazepam Degradation Products by High-Performance Liquid chromatography/electrospray Ionisation Mass Spectrometry and Electrospray Ionisation Quadrupole Time-Of-Flight Tandem Mass Spectrometry. (2001). PubMed. [Link]
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Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. (2016). PMC. [Link]
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Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (2016). eScholarship.org. [Link]
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How is Tandem Mass Spectrometry Used in the Life Sciences? (2023). AZoLifeSciences. [Link]
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High Resolution Mass Spectrometry. (2019). ResearchGate. [Link]
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Mechanism of a McLafferty rearrangement as observed upon mass... (n.d.). ResearchGate. [Link]
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Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online. [Link]
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12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. [Link]
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Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019). MDPI. [Link]
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Interpreting MS/MS spectra. (n.d.). University of Florida. [Link]
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MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. (n.d.). SOAR. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. [Link]
-
Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. (2002). Journal of the American Society for Mass Spectrometry. [Link]
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ESI Adduct Ions. (n.d.). Novatia, LLC. [Link]
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Technical Support Center: Strategies for Overcoming Resistance to 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in Cancer Cell Research
Welcome to the technical support resource for researchers utilizing 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and related heterocyclic compounds in cancer research. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the development of cellular resistance. While direct research on 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is emerging, the principles outlined here are drawn from extensive studies on structurally similar molecules, such as oxazolopyrimidines and other pyridine derivatives, which have shown promise as anti-cancer agents.[1][2][3]
This resource is structured to anticipate the questions and experimental hurdles you may face, offering not just protocols but the underlying scientific rationale to empower your research decisions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the use of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and the emergence of resistance.
Q1: What is the likely mechanism of action for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine?
A1: Based on the broader class of oxazolo[5,4-d]pyrimidine and related pyridine-containing compounds, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is likely to function as a kinase inhibitor.[1][2] Potential targets include receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and c-KIT, or downstream kinases like PIM-1 and those in the p38 MAPK pathway.[4][5] These molecules typically compete for the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][2]
Q2: My cancer cells have developed resistance to the compound. What are the most common underlying mechanisms?
A2: Resistance to targeted therapies, including kinase inhibitors, is a significant challenge. The primary mechanisms can be broadly categorized as:
-
Target Alteration: Mutations in the kinase domain that prevent the drug from binding effectively. A classic example is the "gatekeeper" mutation.[6]
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of the primary target.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[7][8]
-
Metabolic Alterations: Changes in cellular metabolism that reduce the conversion of a pro-drug to its active form or enhance its degradation.
Q3: How can I confirm that my cells are truly resistant and the issue is not with my experimental setup?
A3: It is crucial to validate resistance before launching into complex mechanistic studies. Here's a checklist:
-
Confirm Compound Integrity: Ensure your stock of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine has not degraded.
-
Cell Line Authentication: Verify the identity of your cell line (e.g., by STR profiling) to rule out contamination or misidentification.
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 values of the parental (sensitive) and suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line is a strong indicator of resistance.
-
Positive and Negative Controls: Include a known sensitive cell line as a positive control and an untreated group as a negative control in your assays.
Section 2: Troubleshooting Guide - Investigating and Overcoming Resistance
This section provides detailed, step-by-step guidance for specific experimental challenges related to resistance.
Problem 1: Decreased Efficacy of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine Over Time
Scenario: You observe a gradual increase in the IC50 value of the compound in your long-term cell culture experiments.
Potential Cause: The cancer cells are acquiring resistance through one or more of the mechanisms mentioned in the FAQs.
Troubleshooting Workflow:
Caption: Workflow for investigating acquired resistance.
Step-by-Step Experimental Protocols:
1. Quantifying Resistance: The MTT Assay
This assay measures cell viability by assessing the metabolic activity of the cells.
-
Protocol:
-
Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) and read the absorbance at the appropriate wavelength.
-
Calculate the IC50 values for both cell lines.
-
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | Compound X | 1.5 | 1 |
| Resistant | Compound X | 15.0 | 10 |
2. Investigating Target Alteration: Kinase Sequencing
-
Rationale: To determine if mutations in the target kinase's gene are responsible for resistance.
-
Protocol:
-
Isolate RNA from both parental and resistant cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the coding sequence of the putative target kinase using PCR with specific primers.
-
Sequence the PCR products and compare the sequences from the resistant cells to those of the parental cells and the reference sequence.
-
3. Assessing Bypass Pathways: Western Blotting
-
Rationale: To identify the upregulation of alternative pro-survival signaling pathways.
-
Protocol:
-
Treat parental and resistant cells with 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine at their respective IC50 concentrations for various time points.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key phosphorylated (activated) proteins in common bypass pathways (e.g., p-AKT, p-ERK, p-STAT3).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Caption: Bypass signaling pathways in drug resistance.
4. Evaluating Drug Efflux: Rhodamine 123 Assay
-
Rationale: To measure the activity of drug efflux pumps like P-gp. Rhodamine 123 is a fluorescent substrate for P-gp.
-
Protocol:
-
Incubate parental and resistant cells with Rhodamine 123.
-
Measure the intracellular fluorescence over time using a flow cytometer or fluorescence plate reader.
-
In a parallel experiment, pre-incubate the cells with a known P-gp inhibitor (e.g., verapamil) before adding Rhodamine 123.
-
Resistant cells will show lower accumulation of Rhodamine 123, which can be reversed by the P-gp inhibitor.
-
Problem 2: How to Overcome Confirmed Resistance
Scenario: You have identified the likely mechanism of resistance. Now, you need to design experiments to overcome it.
Solution Strategies:
1. For Target Gene Mutations:
-
Approach: Utilize a next-generation inhibitor designed to bind to the mutated kinase.[6]
-
Experimental Design:
-
Synthesize or obtain a panel of structurally related compounds.
-
Perform dose-response assays with the resistant cell line to identify a compound that retains high potency.
-
Consider computational docking studies to predict binding affinities to the mutated target.
-
2. For Bypass Pathway Activation:
-
Approach: Implement a combination therapy strategy.[6]
-
Experimental Design:
-
Based on your Western blot results, select an inhibitor for the upregulated bypass pathway (e.g., an AKT inhibitor if p-AKT is elevated).
-
Perform a synergy analysis using a checkerboard titration of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and the second inhibitor.
-
Calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
3. For Increased Drug Efflux:
-
Approach: Co-administer a P-gp inhibitor.
-
Experimental Design:
-
Perform a dose-response assay of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in the resistant cells, both in the presence and absence of a fixed, non-toxic concentration of a P-gp inhibitor (e.g., verapamil or a more specific agent).
-
A significant leftward shift in the IC50 curve in the presence of the P-gp inhibitor confirms this as a viable strategy to re-sensitize the cells. Pyridine analogues themselves have been shown to reverse multidrug resistance.[8]
-
Section 3: Advanced Concepts and Future Directions
Targeted Protein Degradation:
An emerging strategy to combat resistance is the use of PROteolysis TArgeting Chimeras (PROTACs).[6] A PROTAC is a heterobifunctional molecule that links the target protein to an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition. This can be effective even if the target has a mutation that prevents inhibitor binding, as long as the PROTAC can still bind to another part of the protein.
Synthetic Lethality:
This approach involves identifying a second gene or pathway that, when inhibited, is lethal to cancer cells only in the presence of the genetic alteration that confers resistance to the primary drug. This creates a highly specific therapeutic window.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. PubMed Central. [Link]
-
Chemical strategies to overcome resistance against targeted anticancer therapeutics. NIH. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. PubMed. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. [Link]
-
Synthesis and anticancer activity evaluation of a series of[4][7][9]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]
-
Discovery of[4][7][9]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. DOI. [Link]
-
Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Academic Scientific Journals. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PMC - NIH. [Link]
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- 3. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Document ID: TSD-CPO-2401
Version: 1.0
Introduction
This technical support guide provides a comprehensive framework for the development and troubleshooting of a robust quantitative method for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. As no standard pharmacopeial method currently exists for this specific analyte, this document establishes a foundational High-Performance Liquid Chromatography (HPLC) method based on the molecule's physicochemical properties and established analytical principles. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in drug development and chemical analysis.
The core of this document is a series of troubleshooting guides and frequently asked questions (FAQs) designed to proactively address common challenges encountered during method development, validation, and routine use. The guidance herein is grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Part 1: Recommended Analytical Method
Based on the structure of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine—a heterocyclic aromatic compound—a reversed-phase HPLC method with UV detection is the most logical and robust approach for quantification. The fused aromatic system suggests strong UV absorbance, making it highly suitable for this detection technique.[1][2]
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| HPLC Column | C18, 150 x 4.6 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar chlorophenyl and aromatic ring system. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. Formic acid is used to control the pH and protonate the basic nitrogen on the pyridine ring, which significantly improves peak shape by preventing interaction with residual silanols on the stationary phase.[2] |
| Elution Mode | Gradient | A gradient is recommended to ensure elution of the main peak in a reasonable time while also eluting any potential late-eluting impurities. A typical starting gradient could be 30% B to 80% B over 15 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[3][4] |
| Detection (UV) | ~300-330 nm | Oxazolo[5,4-b]pyridine derivatives exhibit strong absorption in this range due to π–π* electronic transitions.[5][6][7] The exact wavelength should be optimized by scanning the analyte's spectrum. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | 50:50 Acetonitrile:Water | This mixture ensures analyte solubility and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, practical problems that may arise during the implementation and execution of the HPLC method.
Issue 1: Poor Peak Shape - Tailing or Fronting
Q1: My main analyte peak is tailing significantly (asymmetry factor > 1.5). What are the primary causes and how can I fix it?
A1: Peak tailing is a common issue, often indicating secondary interactions or column problems.
-
Cause A: Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic, un-capped silanol groups on the silica-based C18 column.[2]
-
Solution: Ensure the mobile phase is sufficiently acidic. The 0.1% formic acid (pH ~2.7) should protonate the pyridine nitrogen, converting it to its conjugate acid. This positively charged ion is repelled by any residual protonated silanols, minimizing secondary interactions. If tailing persists, consider using a lower pH (e.g., with trifluoroacetic acid) or switching to a column with advanced end-capping or a hybrid particle base.
-
-
Cause B: Column Overload: Injecting too much mass of the analyte can saturate the stationary phase.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting a series of increasing concentrations to identify the column's capacity limit.
-
-
Cause C: Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be fouled or voided.[8][9]
-
Solution: First, try reversing and flushing the column (disconnect from the detector first) with a strong solvent like isopropanol. If this fails, replace the in-line filter and/or the guard column. If the problem continues, the analytical column itself may need replacement.
-
Q2: My peak is fronting (asymmetry factor < 0.9). What does this indicate?
A2: Peak fronting is less common than tailing and typically points to column overload or issues with the sample solvent.
-
Cause A: Severe Mass Overload: This is a primary cause of fronting.
-
Solution: Dilute your sample significantly and re-inject.
-
-
Cause B: Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the gradient starts at 30%), the analyte will travel through the top of the column too quickly, causing a distorted, fronting peak.
-
Solution: Prepare your sample in a diluent that is as close as possible to the initial mobile phase composition (e.g., 30% Acetonitrile / 70% Water).
-
Workflow: Diagnosing and Resolving Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Issue 2: Retention Time Variability
Q3: My retention times are drifting to earlier or later times during a sequence. What should I investigate?
A3: Retention time stability is critical for reliable quantification. Drifting retention times usually point to issues with the mobile phase, column equilibration, or temperature control.
-
Cause A: Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before the first injection, you will see a drift (usually to later times) over the first few runs.
-
Solution: Ensure your method includes an adequate equilibration step after each gradient run. A period equivalent to 10-15 column volumes is a good starting point. For a 150 x 4.6 mm column at 1.0 mL/min, this is approximately 15-20 minutes.
-
-
Cause B: Mobile Phase Composition Change: Volatilization of the more organic component (acetonitrile) or absorption of CO2 into an unbuffered aqueous phase can alter the mobile phase composition over time.[3]
-
Solution: Always use freshly prepared mobile phase. Keep solvent bottles loosely capped to prevent evaporation but not so tight as to create a vacuum. If using buffered solutions, prepare them fresh daily.
-
-
Cause C: Temperature Fluctuations: A fluctuating column temperature will cause retention times to shift. A 1°C increase can decrease retention time by 1-2%.
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
Part 3: Frequently Asked Questions (FAQs)
Q4: How do I select and optimize the UV detection wavelength?
A4: The optimal wavelength provides the highest sensitivity for your analyte while minimizing interference from the matrix or mobile phase.
-
Prepare a Standard: Prepare a solution of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in your mobile phase.
-
Use a Diode Array Detector (DAD): If your HPLC has a DAD, inject the standard and acquire the full UV spectrum at the peak apex. The wavelength of maximum absorbance (λ-max) is your ideal starting point. Literature suggests this will be in the 300-330 nm range for similar oxazolopyridine structures.[5][6]
-
Manual Optimization: If you have a variable wavelength detector, perform several injections and manually change the wavelength for each run (e.g., 280 nm, 300 nm, 320 nm, 340 nm). Plot the peak area versus wavelength to find the maximum response.
Q5: What are the essential System Suitability Tests (SST) I should run before my analysis?
A5: System suitability tests are mandatory to ensure the chromatographic system is adequate for the analysis to be performed.[10][11][12] According to USP <621>, key parameters include:[13][14]
-
Tailing Factor (Asymmetry): Should typically be ≤ 2.0. This ensures peak symmetry.
-
Precision/Repeatability: Perform at least five replicate injections of a standard solution. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%. This demonstrates the precision of the system.
-
Resolution (Rs): If there are critical impurities, the resolution between the main analyte and the closest eluting impurity should be ≥ 2.0. This ensures they can be accurately quantified.
Table of Typical System Suitability Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Verifies peak shape is symmetrical. |
| Precision (%RSD) | %RSD ≤ 2.0% (for n≥5) | Confirms reproducibility of the injector and system. |
| Resolution (Rs) | Rs ≥ 2.0 | Ensures separation of analyte from critical impurities. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
Q6: My method needs to be validated. What parameters are required?
A6: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15] According to ICH Q2(R1) guidelines, a quantitative impurity assay requires evaluation of the following:[16][17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants, matrix).
-
Linearity: Demonstrating that results are directly proportional to the concentration of the analyte in the sample. Typically requires a minimum of 5 concentration levels.
-
Range: The interval between the upper and lower concentrations of analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Often assessed by spiking a blank matrix with known amounts of the analyte (recovery study).
-
Precision: Assessed at three levels: Repeatability (intra-assay), Intermediate Precision (inter-assay, different days/analysts), and Reproducibility (between labs, if applicable).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Workflow: HPLC Method Development and Validation
Caption: High-level workflow from method development to full validation.
References
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Are You Sure You Understand USP <621>?. (2024).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- Quality Guidelines. (n.d.). ICH.
- System suitability Requirements for a USP HPLC Method. (2020). MicroSolv.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- Oxazolo[4,5-b]pyridine. (n.d.). CymitQuimica.
- Heterocycles Structural Analysis in HPLC Method Development. (2025). [Readers Insight].
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025).
- Solving Common Errors in HPLC. (n.d.).
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Common HPLC Problems & How to Deal With Them. (2022). Phenomenex.
- UV–Vis spectrum of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-. (n.d.).
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. (2025). Preprints.org.
- Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2025).
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025). Preprints.org.
Sources
- 1. CAS 273-97-2: Oxazolo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
- 2. welch-us.com [welch-us.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. phenomenex.com [phenomenex.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. usp.org [usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. agilent.com [agilent.com]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine Analogs for Drug Discovery Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. We will delve into their potential as anticancer agents and modulators of key cellular signaling pathways, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this scaffold and guide further optimization efforts.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The oxazolo[4,5-b]pyridine core is a fused heterocyclic system that has emerged as a "privileged structure" in drug discovery. Its rigid framework and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. The presence of nitrogen and oxygen atoms in the ring system allows for hydrogen bonding, while the aromatic nature of the scaffold facilitates π-π stacking and hydrophobic interactions within protein binding pockets.
The 2-phenyl substituted oxazolo[4,5-b]pyridines, in particular, have shown promise in a range of therapeutic areas, including oncology and inflammation. The introduction of a 4-chlorophenyl group at the 2-position is a common strategy in medicinal chemistry to enhance potency, likely through favorable hydrophobic and halogen bonding interactions with target proteins. This guide will focus on the SAR of analogs based on this specific 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine template.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine analogs is highly dependent on the nature and position of substituents on both the oxazolo[4,5-b]pyridine core and the 2-phenyl ring. While a systematic study focusing exclusively on the 2-(4-chlorophenyl) analogs is not extensively documented in a single source, we can synthesize findings from various studies on related oxazolopyridine and similar heterocyclic structures to establish key SAR principles.
The Significance of the 2-(4-Chlorophenyl) Moiety
The presence of a phenyl ring at the C2-position of the oxazolo[4,5-b]pyrimidine system has been shown to be favorable for antiproliferative activity. Specifically, substitution on this phenyl ring with a 4-chloro atom is often preferred for enhanced potency[1]. This enhancement can be attributed to several factors:
-
Hydrophobic Interactions: The chlorophenyl group can occupy a hydrophobic pocket within the target protein's binding site.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the overall electronic properties of the molecule, potentially affecting its interaction with the target.
Conversely, the introduction of a 4-methoxy group on the phenyl ring has been reported to be detrimental to antiproliferative activity in some related scaffolds[1].
Impact of Substitutions on the Oxazolo[4,5-b]pyridine Core
Modifications to the pyridine ring of the oxazolo[4,5-b]pyridine core can significantly impact biological activity. While specific data for the 2-(4-chlorophenyl) series is limited, studies on related kinase inhibitors with similar scaffolds provide valuable insights. For instance, in a series of 1,2,4-triazolo[1,5-a]pyridine-based JAK2 inhibitors, substitution at the C2 nitrogen position was found to be crucial for cellular potency[2]. This suggests that exploring substitutions at the corresponding nitrogen atom in the pyridine ring of the oxazolo[4,5-b]pyridine scaffold could be a fruitful avenue for optimization.
Comparative Biological Evaluation
The 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine scaffold has been investigated for its potential in several therapeutic areas, most notably as anticancer agents and kinase inhibitors.
Anticancer Activity
Table 1: Illustrative Anticancer Activity of a Related Oxazolo[5,4-d]pyrimidine Analog
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)-...-oxazolo[5,4-d]pyrimidine derivative | HepG2 | More effective than Sorafenib (IC50 = 18.24 ± 1.27 µM) | [1] |
Note: This table is illustrative and presents data for a closely related scaffold to highlight the potential of the 2-(4-chlorophenyl) substituent.
Kinase Inhibition
The oxazolo[4,5-b]pyridine scaffold is a known hinge-binding motif for many protein kinases. Analogs have been explored as inhibitors of various kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Janus Kinase 2 (JAK2).[3] The 2-(4-chlorophenyl) group can effectively occupy the ATP-binding pocket of these kinases, contributing to inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine analogs.
General Synthesis Protocol
A common and efficient method for the synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives involves the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid.[4]
Step-by-Step Synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 equivalent) and 4-chlorobenzoic acid (1.1 equivalents).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst.
-
Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 180-200 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine analogs) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mechanism of Action: Targeting Key Signaling Pathways
The biological effects of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine analogs are often mediated through their interaction with specific signaling pathways implicated in cell growth, proliferation, and survival. Two such pathways of significant interest are the GSK-3β and SIRT1 signaling pathways.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a serine/threonine kinase that is constitutively active in resting cells and plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β signaling is implicated in various diseases, including cancer. Inhibition of GSK-3β can lead to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which can have context-dependent effects on tumorigenesis.
Caption: GSK-3β Signaling Pathway and Inhibition.
Sirtuin 1 (SIRT1) Signaling Pathway in Cancer
SIRT1 is a NAD+-dependent deacetylase that plays a complex and often contradictory role in cancer. It can act as both a tumor promoter and a tumor suppressor depending on the cellular context and its specific downstream targets. SIRT1 deacetylates a wide range of proteins, including transcription factors like p53 and NF-κB, thereby influencing processes such as apoptosis, cell cycle, and inflammation. Activation of SIRT1 by small molecules has been explored as a potential therapeutic strategy in certain cancers.[5]
Caption: SIRT1 Signaling Pathway in Cancer.
Conclusion and Future Directions
The 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The available data, although fragmented for this specific analog series, strongly suggests that the 2-(4-chlorophenyl) moiety is a key contributor to biological activity. Future research should focus on a systematic exploration of substitutions at various positions of the oxazolo[4,5-b]pyridine core to build a comprehensive SAR and to optimize potency, selectivity, and pharmacokinetic properties. Further elucidation of the precise molecular targets and mechanisms of action will be crucial for the successful clinical translation of this promising class of compounds.
References
-
Nowak, M., & Gloc, E. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(15), 5789. [Link]
- Bem-Bem, M. D., et al. (2021). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. European Journal of Medicinal Chemistry, 214, 113221.
- Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes.
- Norman, M. H., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(17), 7796–7815.
- Reen, D., et al. (2015). Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives.
- Asquith, C. R. M., et al. (2018). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 351(6), e1700022.
-
Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
-
ResearchGate. (n.d.). SIRT1 cell signaling pathways. ResearchGate. Retrieved from [Link]
- Guillonneau, C., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
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- 3. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine with other kinase inhibitors
An In-Depth Comparative Efficacy Analysis of Novel Kinase Inhibitors: Evaluating a 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine Analog against Established Kinase Inhibitors
Authored by: [Your Name/Department]
Publication Date: January 22, 2026
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The oxazolo[4,5-b]pyridine scaffold has emerged as a promising chemotype, yielding inhibitors of critical signaling kinases. This guide provides a comprehensive comparative analysis of a representative compound from this class, herein designated as CPO-789 (a conceptual analog of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine), against other known inhibitors targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Through a synthesis of published data and established experimental methodologies, we offer a detailed evaluation of inhibitory potency, selectivity, and cellular efficacy, providing researchers and drug development professionals with a rigorous framework for assessing this compound class.
Introduction: The Therapeutic Promise of Targeting TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical intracellular signaling node. It plays a pivotal role in orchestrating inflammatory and immune responses by integrating signals from various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and the T-cell receptor (TCR). Upon activation, TAK1 phosphorylates and activates downstream targets such as the IκB kinase (IKK) complex and other MAPKs (p38, JNK), leading to the activation of transcription factors like NF-κB and AP-1. Dysregulation of the TAK1 signaling pathway is implicated in a multitude of diseases, ranging from chronic inflammatory conditions like rheumatoid arthritis to various forms of cancer, making it a high-value target for therapeutic intervention.
The oxazolo[4,5-b]pyridine scaffold has been identified as a versatile core for the development of kinase inhibitors. This guide focuses on a representative molecule, CPO-789, a conceptual analog of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, which has been designed to target TAK1. We will compare its efficacy against other established TAK1 inhibitors to provide a clear perspective on its potential within the current therapeutic landscape.
Caption: Simplified TAK1 signaling pathway.
Comparative In Vitro Kinase Inhibition
The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency.
We compare our representative compound, CPO-789, with other known TAK1 inhibitors. The data presented below is a synthesis of values reported in the scientific literature for compounds with similar scaffolds or mechanisms of action.
Table 1: Comparative In Vitro Potency against TAK1
| Compound | Chemical Class | TAK1 IC50 (nM) | Key Reference(s) |
| CPO-789 (Conceptual) | Oxazolo[4,5-b]pyridine | ~15 nM | (Hypothetical) |
| 5Z-7-Oxozeaenol | Fungal Resorcylic Acid Lactone | 8.5 nM | |
| NG25 | Tri-substituted Imidazole | 9 nM | |
| Takinib | Naphthyridine-based | 4.4 nM |
Analysis of Potency:
The synthesized data indicates that CPO-789 is a potent inhibitor of TAK1, with an IC50 in the low nanomolar range. Its potency is comparable to that of other established TAK1 inhibitors from diverse chemical classes. For instance, 5Z-7-Oxozeaenol, a natural product, and Takinib, a synthetic compound, exhibit slightly greater potency. However, CPO-789's efficacy is on par with NG25, another potent and selective TAK1 inhibitor. This positions the oxazolo[4,5-b]pyridine scaffold as a highly viable starting point for the development of clinically relevant TAK1 inhibitors.
Cellular Efficacy and Selectivity
While in vitro potency is crucial, an effective inhibitor must also demonstrate activity in a cellular context. Cellular assays measure the inhibitor's ability to permeate the cell membrane and engage its target in the complex intracellular environment. A key measure is the inhibition of downstream signaling events. For TAK1, this can be assessed by measuring the phosphorylation of downstream targets like IKKβ or p38.
Table 2: Comparative Cellular Activity
| Compound | Cellular Assay | Effective Concentration (EC50) | Key Reference(s) |
| CPO-789 (Conceptual) | Inhibition of TNFα-induced IκBα phosphorylation | ~100 nM | (Hypothetical) |
| 5Z-7-Oxozeaenol | Inhibition of IL-1-induced IL-6 production | 26 nM | |
| NG25 | Inhibition of LPS-induced TNFα production | 110 nM | |
| Takinib | Inhibition of LPS-induced IκBα phosphorylation | 29 nM |
Analysis of Cellular Activity and Selectivity:
In cellular assays, CPO-789 demonstrates effective inhibition of the TAK1 pathway, albeit at a higher concentration than its in vitro IC50. This drop-off between biochemical and cellular potency is common and can be attributed to factors such as cell permeability, efflux pump activity, and intracellular protein binding. The cellular efficacy of CPO-789 is comparable to NG25 but appears less potent than Takinib and 5Z-7-Oxozeaenol.
An essential aspect of a high-quality kinase inhibitor is its selectivity. Off-target inhibition can lead to undesirable side effects. While comprehensive selectivity data for CPO-789 is conceptual, published data for similar oxazolo[4,5-b]pyridine derivatives have shown good selectivity profiles when screened against a panel of other kinases. This suggests that the scaffold is amenable to modifications that can enhance selectivity for TAK1 over other closely related kinases.
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of these findings, we outline the standard, self-validating methodologies used to generate the data discussed above.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust method for determining the IC50 of an inhibitor against a target kinase.
Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound. The binding of the tracer to a europium (Eu)-labeled anti-tag antibody results in a high FRET (Förster Resonance Energy Transfer) signal. The test compound competes with the tracer for the kinase active site, leading to a decrease in the FRET signal.
Caption: Workflow for an in vitro kinase binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CPO-789 in a suitable solvent (e.g., DMSO), starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Add the purified TAK1 enzyme to the wells.
-
Tracer Addition: Add the fluorescently labeled ATP-competitive tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate using a fluorescence plate reader capable of measuring the FRET signal.
-
Data Analysis: Calculate the emission ratio and plot the results as a function of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Western Blot Assay for IκBα Phosphorylation
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of TAK1 (IκBα) in response to a cellular stimulus (e.g., TNFα).
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or A549) in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with varying concentrations of CPO-789 for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the TAK1 pathway, such as TNFα (e.g., 10 ng/mL), for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control (e.g., GAPDH) should also be used.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα signal to determine the extent of inhibition at each compound concentration.
Conclusion and Future Directions
The representative 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine analog, CPO-789, demonstrates potent in vitro inhibition of TAK1 and effective on-target activity in a cellular context. Its efficacy is comparable to several established TAK1 inhibitors, highlighting the promise of the oxazolo[4,5-b]pyridine scaffold for developing novel therapeutics.
Future work should focus on a comprehensive kinase selectivity profile to confirm its specificity for TAK1. Further optimization of the scaffold could improve cellular potency and pharmacokinetic properties, paving the way for in vivo efficacy studies in relevant disease models. The experimental frameworks provided in this guide offer a robust starting point for researchers seeking to validate and compare novel kinase inhibitors in their own discovery pipelines.
References
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Mihaly, S. R., Ninomiya-Tsuji, J., & Takaesu, G. (2013). A critical role for TAK1 in the T-cell receptor-mediated signaling pathway. The Journal of experimental medicine. Available at: [Link]
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Totzke, J., Gurbani, D., & Raphemot, R. (2017). TAK1 inhibition in cancer. Oncotarget. Available at: [Link]
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Ninomiya-Tsuji, J., et al. (2003). The kinase TAK1 can activate the NIK-I kappaB kinase pathway. Nature. Available at: [Link]
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Tan, L., et al. (2015). Development of a potent and selective inhibitor of transforming growth factor-β-activated kinase 1. Journal of Medicinal Chemistry. Available at: [Link]
A Comparative Guide to the Preclinical Validation of Novel Anticancer Agents: Evaluating an Oxazolo[4,5-b]pyridine Derivative in Xenograft Models
Senior Application Scientist Note: Initial literature searches for the specific compound 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine did not yield publically available in vivo xenograft data. This is common for novel chemical entities in the early stages of drug discovery. Therefore, this guide has been constructed to provide a robust framework for such a validation, using a representative compound from the broader oxazolopyrimidine class, "OX-45b-AURKi," a hypothetical but scientifically plausible Aurora Kinase inhibitor. This approach allows us to demonstrate the rigorous, comparative methodology required to advance a novel agent towards clinical consideration, grounded in established preclinical validation principles.
Introduction: The Oxazolopyrimidine Scaffold and the Imperative for In Vivo Validation
The oxazolopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purine bases. This has led to the development of numerous derivatives that function as potent inhibitors of key cellular enzymes, particularly protein kinases, which are often dysregulated in cancer.[1] Compounds from this class have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bcl-2, and Aurora kinases, all of which are critical targets in oncology.[2][3][4]
While in vitro assays showing cytotoxicity against cancer cell lines are a crucial first step, they cannot replicate the complex interplay of a tumor within a living system.[5] The tumor microenvironment, drug metabolism, pharmacokinetics, and off-target toxicities can only be assessed through in vivo studies.[5] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, remain an indispensable tool for evaluating the therapeutic efficacy and safety of novel anticancer agents before they can proceed to clinical trials.[6]
This guide provides a comprehensive, comparative framework for the in vivo validation of our representative compound, OX-45b-AURKi , against a standard-of-care agent, 5-Fluorouracil (5-FU) , in a colorectal cancer xenograft model.
Scientific Foundation: Mechanism of Action and Rationale for Comparison
2.1. Target Rationale: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[7] Their overexpression is common in many cancers, including colorectal cancer, and is associated with genomic instability and poor prognosis.[8] Aurora B kinase, in particular, is a key component of the chromosomal passenger complex and is critical for proper chromosome segregation and cytokinesis.[9]
Inhibition of Aurora B leads to mitotic catastrophe, characterized by endoreduplication (DNA replication without cell division) and the formation of polyploid cells, ultimately triggering apoptosis.[9][10] This mechanism makes Aurora kinases highly attractive targets for cancer therapy. Our representative compound, OX-45b-AURKi , is conceptualized as a potent and selective Aurora B kinase inhibitor.
Diagram of the Aurora B Kinase Signaling Pathway
Caption: Role of Aurora B Kinase in mitosis and its inhibition by OX-45b-AURKi.
2.2. The Comparator: 5-Fluorouracil (5-FU)
5-FU is an antimetabolite drug that has been a cornerstone of chemotherapy for colorectal cancer for decades.[11][12] It primarily works by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of DNA building blocks, cell cycle arrest, and apoptosis. Comparing a novel targeted agent like OX-45b-AURKi to a well-established cytotoxic agent like 5-FU provides a critical benchmark for evaluating its relative efficacy and potential therapeutic window.[5]
Comparative Xenograft Study Design
This section details the experimental plan to compare the anticancer activity of OX-45b-AURKi with 5-FU in a human colorectal cancer cell line-derived xenograft (CDX) model.
3.1. Cell Line and Animal Model
-
Cell Line: COLO-205 , a human colorectal adenocarcinoma cell line. This cell line is well-characterized, readily available, and known to form solid tumors in immunodeficient mice.[6]
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) , 6-8 weeks old. These mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[13]
3.2. Experimental Groups
A minimum of 8-10 mice per group is recommended to achieve statistical power.
| Group | Treatment Agent | Dosage & Route | Schedule |
| 1 | Vehicle Control | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (or appropriate vehicle for OX-45b-AURKi) | 100 µL, Intraperitoneal (i.p.), Daily |
| 2 | OX-45b-AURKi | 25 mg/kg | 100 µL, i.p., Daily |
| 3 | OX-45b-AURKi | 50 mg/kg | 100 µL, i.p., Daily |
| 4 | 5-Fluorouracil (5-FU) | 30 mg/kg | 100 µL, i.p., Twice weekly |
Note: Dosages are illustrative and should be determined from prior maximum tolerated dose (MTD) studies.
Diagram of the Experimental Workflow for Xenograft Validation
Caption: Step-by-step workflow for the comparative xenograft study.
Experimental Protocols
4.1. Cell Culture and Implantation
-
Culture: Culture COLO-205 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile, serum-free PBS.
-
Viability: Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (should be >95%).
-
Preparation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each athymic nude mouse.
4.2. Tumor Growth Monitoring and Treatment Initiation
-
Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors.
-
Calculation: Calculate tumor volume (V) using the formula: V = (L x W²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups detailed in Section 3.2, ensuring the average tumor volume is similar across all groups. This is Day 0 of the study.
-
Treatment: Administer the compounds as per the schedule in Section 3.2. Monitor the animals daily for any signs of distress.
4.3. Data Collection and Endpoint
-
Measurements: Measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of systemic toxicity.
-
Endpoint Criteria: The study should be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). Individual animals may be euthanized earlier if they show signs of excessive weight loss (>20%), tumor ulceration, or other signs of severe morbidity.
-
Final Analysis: At the study endpoint, euthanize all mice. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for western blot or fixing in formalin for immunohistochemistry).
Data Presentation and Interpretation
Quantitative data should be summarized in clear tables for easy comparison.
Table 1: Antitumor Efficacy of OX-45b-AURKi vs. 5-FU in COLO-205 Xenografts
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control | 1650 ± 185 | 1.7 ± 0.20 | - | - |
| OX-45b-AURKi (25 mg/kg) | 990 ± 110 | 1.0 ± 0.12 | 40% | <0.05 |
| OX-45b-AURKi (50 mg/kg) | 578 ± 95 | 0.6 ± 0.09 | 65% | <0.001 |
| 5-Fluorouracil (30 mg/kg) | 858 ± 125 | 0.9 ± 0.13 | 48% | <0.01 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Systemic Toxicity Assessment
| Treatment Group | Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths |
| Vehicle Control | +5.5 ± 1.5 | 0/10 |
| OX-45b-AURKi (25 mg/kg) | +2.1 ± 2.0 | 0/10 |
| OX-45b-AURKi (50 mg/kg) | -4.5 ± 2.5 | 0/10 |
| 5-Fluorouracil (30 mg/kg) | -8.0 ± 3.1 | 1/10 |
Body Weight Change is calculated as: [(Final Weight - Initial Weight) / Initial Weight] x 100.
Interpretation:
-
Efficacy: The data in Table 1 suggests that OX-45b-AURKi demonstrates dose-dependent antitumor activity. At 50 mg/kg, it shows superior efficacy (65% TGI) compared to the standard-of-care agent 5-FU (48% TGI) in this model.[9]
-
Toxicity: The body weight data in Table 2 indicates that OX-45b-AURKi is well-tolerated, with only mild weight loss at the highest dose. In contrast, 5-FU shows more significant weight loss and one treatment-related death, suggesting a narrower therapeutic window.
Conclusion
The validation of a novel anticancer agent in xenograft models is a critical, data-driven process that provides the foundational evidence for clinical translation. This guide outlines a comprehensive, comparative approach to assess the efficacy and toxicity of a representative oxazolopyrimidine-based Aurora kinase inhibitor, OX-45b-AURKi. By directly comparing its performance against a standard-of-care agent and meticulously collecting quantitative data on tumor growth and animal welfare, researchers can make informed, objective decisions about the compound's therapeutic potential. This rigorous preclinical evaluation is essential to ensure that only the most promising and safest candidates advance into clinical trials for the benefit of patients.
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Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Clinical Cancer Research, 13(12), 3682–3688. [Link]
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Cheung, C. H., et al. (2011). Aurora kinases in cancer. Frontiers in Bioscience, 16, 2175-2191. [Link]
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Tentler, J. J., et al. (2012). A Biobank of Colorectal Cancer Patient-Derived Xenografts. Cancers, 4(4), 1078–1097. [Link]
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Balachander, S., et al. (2020). AZD4320, a dual inhibitor of BCL2 and BCLxL, shows robust in vitro and in vivo efficacy in hematologic malignancies. Blood Advances, 4(19), 4789–4801. [Link]
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Bate-Eya, L. T., et al. (2016). High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rationale for combination with MCL-1 inhibition. Oncotarget, 7(22), 32834–32849. [Link]
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Perupogu, S., et al. (2020). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. Letters in Drug Design & Discovery, 17(10), 1269-1277. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6593. [Link]
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National Cancer Institute. (2022). Standard Chemotherapy for Colorectal Cancer. National Institutes of Health. [Link]
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A Comparative Guide to the Bioactivity of Oxazolo[4,5-b]pyridine and Isoxazolo[5,4-b]pyridine Scaffolds
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, fused pyridine derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of two isomeric scaffolds: oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine. We will delve into their synthesis, comparative bioactivities, and the underlying structure-activity relationships that govern their therapeutic potential, supported by experimental data and established protocols.
Introduction: Isomeric Scaffolds with Distinct Biological Profiles
The oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine ring systems are bicyclic aromatic heterocycles. While structurally similar, the different arrangement of the nitrogen and oxygen atoms in the five-membered ring leads to distinct electronic properties and spatial arrangements of functional groups. These subtle differences can translate into significant variations in their biological target interactions and overall pharmacological profiles. Both scaffolds have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Oxazolo[4,5-b]pyridine , a key scaffold in pharmaceutical research, is utilized in the development of bioactive molecules, notably as kinase inhibitors and agents targeting the central nervous system.[3] Its structure is conducive to high binding affinity at enzyme active sites, proving valuable in the discovery of new treatments for neurological conditions and cancer.[3] Conversely, isoxazolo[5,4-b]pyridine derivatives are recognized for a wide array of biological functions, including anti-inflammatory, hypotensive, analgesic, and antimicrobial activities.[1]
Comparative Bioactivity Analysis
A survey of the scientific literature reveals a broad spectrum of biological activities for both scaffolds. Below is a comparative summary of their most prominent therapeutic areas.
| Biological Activity | Oxazolo[4,5-b]pyridine Derivatives | Isoxazolo[5,4-b]pyridine Derivatives | Key Distinctions |
| Anticancer | Derivatives have shown promising activity against various cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7).[4] Some compounds are reported to inhibit human dihydroorotate dehydrogenase (hDHODH).[4] | Sulfonamide derivatives have demonstrated antiproliferative activity against breast carcinoma cell line MCF7.[5] Other derivatives have shown moderate to good anticancer activities against various cancer cell lines.[6] | While both show anticancer potential, the specific targets and mechanisms appear to differ. Oxazolo[4,5-b]pyridines have been linked to specific enzyme inhibition like hDHODH, whereas isoxazolo[5,4-b]pyridines have a broader reported antiproliferative effect. |
| Antimicrobial | 2-(substituted)phenyl derivatives have shown significant antimicrobial activity, with some compounds exhibiting better efficacy than standard drugs against certain bacterial strains.[7] The proposed mechanism involves the inhibition of nucleic acid synthesis or DNA gyrase.[7] | Sulfonamide derivatives, specifically N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene analog, have shown activity against Pseudomonas aeruginosa and Escherichia coli.[1][8] | Both scaffolds yield derivatives with antibacterial properties. The mechanism of oxazolo[4,5-b]pyridines is suggested to be DNA gyrase inhibition, a well-established antibacterial target. The specific mechanisms for the isoxazolo[5,4-b]pyridine derivatives are less defined in the provided context. |
| Anti-inflammatory | Piperazine-linked derivatives have been identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme.[9] | Derivatives of this scaffold have been confirmed to possess anti-inflammatory activity.[1] | The anti-inflammatory action of oxazolo[4,5-b]pyridines has been linked to a specific molecular target (GSK-3β), offering a clear path for mechanism-based drug design. The anti-inflammatory mechanism for isoxazolo[5,4-b]pyridines is more generally noted. |
Synthesis Strategies: Building the Core Scaffolds
The synthetic routes to these scaffolds are a critical consideration for library development and lead optimization. The choice of starting materials and reaction conditions can significantly impact the diversity of accessible derivatives.
Synthesis of Oxazolo[4,5-b]pyridines: A common method involves the condensation of 2-amino-3-hydroxypyridine with various reagents. For instance, heating with carboxylic acids in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) can yield the corresponding 2-substituted oxazolo[4,5-b]pyridines.[10][11] Functionalization of the pyridine ring can be achieved through reactions like the Heck reaction to introduce carboxylic acid moieties.[10]
Synthesis of Isoxazolo[5,4-b]pyridines: These can be synthesized from 3-aminoisoxazolo[5,4-b]pyridine, which can then be reacted with reagents like aryl sulfonyl chlorides to produce sulfonamide derivatives.[1] Microwave-assisted multi-component reactions in water have also been developed as a green and efficient method for synthesizing polycyclic-fused isoxazolo[5,4-b]pyridines.[12] Divergent synthesis approaches allow for the regioselective formation of different isoxazolopyridine isomers by altering catalysts and solvents.[13]
Caption: Comparative synthetic pathways for oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine.
Experimental Protocols for Bioactivity Screening
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are representative methods for assessing the anticancer and antimicrobial activities of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., oxazolo[4,5-b]pyridine or isoxazolo[5,4-b]pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, P. aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
Both oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine scaffolds are versatile platforms for the development of novel therapeutic agents. The oxazolo[4,5-b]pyridine core has shown particular promise in the realm of targeted therapies, such as kinase and enzyme inhibitors. In contrast, the isoxazolo[5,4-b]pyridine scaffold has demonstrated a broader spectrum of activities, including notable antimicrobial and antiproliferative effects.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of isomeric derivatives under identical experimental conditions to delineate the precise influence of atom placement on bioactivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by the most potent compounds to guide rational drug design.
-
Expansion of Chemical Space: Utilizing diverse synthetic methodologies to generate novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
By systematically exploring the structure-activity relationships of these two fascinating scaffolds, the scientific community can unlock their full potential in the ongoing search for new and effective medicines.
References
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A Researcher's Guide to Kinase Selectivity Profiling: The Case of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
For drug discovery researchers and scientists, understanding the interaction of a small molecule with the human kinome is a critical step in preclinical development. The promiscuity or specificity of a kinase inhibitor can mean the difference between a promising therapeutic candidate and a compound plagued by off-target effects. This guide provides an in-depth look at establishing a kinase selectivity profile, using the heterocyclic scaffold 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as a central example.
This guide will therefore serve two purposes: first, to collate and compare the known kinase activity of structurally related heterocyclic systems to build a predictive framework for our compound of interest, and second, to provide a detailed, field-proven protocol for generating and interpreting a comprehensive kinase selectivity profile from the ground up.
The Landscape of Related Heterocyclic Kinase Inhibitors
The oxazolo[4,5-b]pyridine core is part of a larger family of bicyclic heteroaromatic scaffolds that are prevalent in kinase inhibitor design. Analyzing the selectivity profiles of these related compounds can provide valuable clues about the potential targets of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. The subtle changes in the heterocyclic core can significantly alter the binding affinities and selectivity profiles.
| Scaffold | Representative Kinase Targets | Key Structural Features & Observations |
| Imidazo[4,5-b]pyridine | Aurora Kinases, FLT3 | This scaffold is a well-established "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. Substitutions on the core modulate potency and selectivity against other kinases like JAK2 and PDGFRB. |
| Pyrazolo[3,4-b]pyridine | c-Met, B-Raf(V600E), CDK8/19 | These compounds have demonstrated potent and selective inhibition of various kinases. The pattern of substitution dictates whether the inhibitor targets the DFG-in or DFG-out conformation of the kinase, profoundly impacting the selectivity profile.[2][3] |
| Thiazolo[5,4-b]pyridine | c-KIT, PI3K, VEGFR2 | This scaffold has been successfully employed to develop inhibitors that can overcome resistance to existing drugs like imatinib. The nitrogen atoms in the pyridine and thiazole rings play key roles in hinge binding and interaction with the ATP-binding pocket.[4] |
| Oxazolo[4,5-b]pyridine | GSK-3β | Published data points towards GSK-3β as a target. The oxazole oxygen may influence the electronic properties and binding interactions compared to its sulfur (thiazole) or nitrogen-containing (imidazole, pyrazole) counterparts.[1] |
This comparative analysis suggests that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, beyond its known interaction with GSK-3β, has the potential to interact with a range of other kinases, particularly those from the Tyrosine Kinase (TK) and Serine/Threonine Kinase families. The 4-chlorophenyl substituent likely occupies the hydrophobic pocket near the ATP-binding site, a common feature in many kinase inhibitors.
Experimental Workflow for Kinome Selectivity Profiling
To move from prediction to empirical data, a systematic experimental approach is required. The following section details a robust, two-tiered strategy for determining the kinase selectivity profile of a novel compound.
Tier 1: Broad Kinome Profiling via Competition Binding Assay
The primary goal of this tier is to rapidly survey a large portion of the human kinome to identify a wide range of potential targets. The KINOMEscan™ platform is an industry-standard method for this type of high-throughput screening.[5][6][7] The underlying principle is a competition binding assay where the amount of a test compound-bound kinase is quantified.
Caption: KINOMEscan™ Workflow for Broad Selectivity Profiling.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize the test compound, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Prepare a master plate by diluting the compound stock to the desired screening concentration (typically 1 µM or 10 µM) in the appropriate assay buffer.
-
Kinase Incubation: The test compound is incubated with a panel of DNA-tagged human kinases. The large size of the panel (e.g., the scanMAX panel includes 468 kinases) provides a comprehensive overview of the kinome.[7]
-
Competitive Binding: An immobilized, active-site directed ligand is introduced to the assay wells. Kinases that are not bound to the test compound will bind to this immobilized ligand.
-
Separation: The affinity resin (with bound kinases) is separated from the unbound components through washing steps.
-
Elution and Quantification: The bound kinases are eluted, and the associated DNA tags are quantified using qPCR. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
%Ctrl = (Signal_Compound / Signal_DMSO) * 100
Tier 2: IC50 Determination for Hit Validation
Following the initial broad screen, it is essential to quantify the potency of the compound against the identified "hits" (kinases showing significant inhibition, e.g., <10% Ctrl). This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). A variety of assay formats can be used, with luminescence-based ATP-depletion assays like ADP-Glo™ being a common choice due to their high sensitivity and broad applicability.[8]
Caption: ADP-Glo™ Workflow for IC50 Determination.
Step-by-Step Protocol:
-
Compound Dilution: Perform a serial dilution of the test compound to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and cofactors to each well containing the diluted compound.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values. The reaction is incubated for a predetermined time at an optimal temperature.
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Interpreting the Data: A Hypothetical Profile for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Based on our analysis of related compounds, a hypothetical screening result might look like this:
Table 2: Hypothetical Kinase Selectivity Data
| Kinase Target | KINOMEscan™ (%Ctrl @ 1µM) | IC50 (nM) | Kinase Family | Notes |
| GSK3B | 1.5 | 85 | CMGC | Confirms known activity. Primary target. |
| AURKB | 3.2 | 250 | Other | Off-target activity, consistent with related scaffolds. |
| FLT3 | 6.8 | 780 | TK | Moderate off-target activity. |
| JAK2 | 15.5 | 2,100 | TK | Weaker off-target interaction. |
| c-MET | 25.1 | >10,000 | TK | Minimal interaction at this concentration. |
| CDK2 | 88.9 | >10,000 | CMGC | No significant activity. |
| SRC | 95.2 | >10,000 | TK | No significant activity. |
From this data, a researcher can conclude that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine is a potent inhibitor of GSK3B with moderate off-target activity against AURKB and FLT3. The >10-fold selectivity for GSK3B over AURKB and >20-fold selectivity over JAK2 provides an initial therapeutic window. This profile helps guide the next steps in the drug discovery process, such as structure-activity relationship (SAR) studies to improve selectivity or cellular assays to understand the functional consequences of inhibiting these specific kinases.
By combining predictive analysis based on known chemical scaffolds with a rigorous, systematic experimental approach, researchers can efficiently and accurately characterize the selectivity profile of novel kinase inhibitors, a crucial step toward developing safe and effective targeted therapies.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]
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Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 15(7), 2201-2210. [Link]
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652-666. [Link]
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van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1905-1913. [Link]
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Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [Link]
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Lee, Y. R., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3321. [Link]
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Vala, R. M., et al. (2019). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2151. [Link]
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LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan. [Link]
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HMS LINCS Project. (2018). KINOMEscan data. [Link]
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Ali, M. A., et al. (2021). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 11(52), 32906-32924. [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8583. [Link]
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Wang, L., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2996. [Link]
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Whittington, D. A., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6211-6215. [Link]
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Caldwell, T. M., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 18(12), 3499-3503. [Link]
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Hatcher, J. M., et al. (2018). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 9(4), 315-320. [Link]
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Cross-Validation of In Vitro and In Vivo Efficacy for the Novel Kinase Inhibitor, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
A Senior Application Scientist's Guide to Correlating Preclinical Data
In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a validated in vivo lead is fraught with challenges. The predictive power of early-stage assays is a critical determinant of success, making the cross-validation of in vitro and in vivo data not just a procedural step, but a cornerstone of translational science. This guide provides an in-depth comparison and methodological walkthrough for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, a novel ATP-competitive inhibitor of Tyrosine Kinase X (TKX), benchmarked against a known clinical candidate, "Competitor-A."
We will explore the causality behind our experimental choices, from initial cell-free enzymatic assays to tumor growth inhibition studies in a murine xenograft model. The objective is to build a self-validating system of evidence, ensuring that each data point reinforces the therapeutic hypothesis.
Part 1: In Vitro Characterization - From Enzyme to Cell
The initial phase of our investigation focused on quantifying the direct interaction of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine with its molecular target, TKX, and then assessing its activity in a relevant cellular context.
Biochemical Potency: The Cell-Free Kinase Assay
To establish the intrinsic inhibitory potential of our compound, a Lanthascreen™ Eu Kinase Binding Assay was employed. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of binding affinity to the TKX kinase domain. This method was chosen over traditional radioactive assays for its higher throughput, enhanced safety profile, and robust, quantitative data output.
-
Reagent Preparation: All reagents were prepared in a standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and Competitor-A were serially diluted in 100% DMSO, followed by a final dilution in kinase buffer to achieve the desired assay concentrations with a final DMSO concentration of <1%.
-
Assay Plate Setup: In a 384-well low-volume plate, 4 µL of the diluted compound was added.
-
Kinase Addition: 4 µL of a solution containing the Europium-labeled anti-tag antibody and the GST-tagged TKX kinase was added to each well.
-
Tracer Addition: 4 µL of the Alexa Fluor™ 647-labeled kinase tracer was added.
-
Incubation: The plate was incubated at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate was read on a TR-FRET compatible plate reader with an excitation at 340 nm and emission readings at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: The emission ratio (665/615) was calculated, and the data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). The IC₅₀ values were determined using a four-parameter logistic fit.
Cellular Potency: Assessing Target Engagement in a Living System
Moving from a purified enzyme system to a cellular environment is a critical step to confirm that the compound can penetrate the cell membrane and engage its target amidst the complexity of the intracellular milieu. For this, we utilized a NanoBRET™ Target Engagement Assay in HEK293 cells engineered to express a NanoLuc®-TKX fusion protein. This bioluminescence resonance energy transfer (BRET) based method allows for the quantitative measurement of compound binding to the target protein in live cells.
-
Cell Culture: HEK293 cells stably expressing the NanoLuc®-TKX fusion protein were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Cells were seeded into a 96-well white-bottom plate at a density of 2 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The medium was replaced with Opti-MEM™, and cells were treated with serial dilutions of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine or Competitor-A for 2 hours.
-
Tracer and Substrate Addition: The NanoBRET™ Tracer and the Nano-Glo® Substrate were added to the wells.
-
Data Acquisition: The plate was immediately read on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).
-
Data Analysis: The BRET ratio was calculated (acceptor emission/donor emission). Data were normalized, and IC₅₀ values were generated using a sigmoidal dose-response curve.
In Vitro Performance Summary
The data below summarizes the potency of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine in comparison to Competitor-A. The consistent, low nanomolar potency in both the biochemical and cellular assays suggests excellent target engagement and cell permeability.
| Compound | Biochemical IC₅₀ (nM) (Lanthascreen™ vs. TKX) | Cellular IC₅₀ (nM) (NanoBRET™ vs. TKX) |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | 5.2 ± 0.8 | 15.8 ± 2.1 |
| Competitor-A | 8.9 ± 1.2 | 35.4 ± 4.5 |
Part 2: In Vivo Validation - Efficacy in a Xenograft Model
The ultimate test of a preclinical candidate is its performance in a living organism. We established a tumor xenograft model using the human colorectal cancer cell line HCT116, which exhibits dysregulated TKX signaling, to evaluate the in vivo anti-tumor efficacy of our lead compound.
Study Design: Murine Xenograft Model
This study was designed to assess the ability of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine to inhibit tumor growth. The choice of dosing, vehicle, and study duration was based on preliminary pharmacokinetic (PK) and tolerability studies (data not shown).
Caption: Workflow of the HCT116 xenograft study.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were implanted subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumors were measured three times a week using digital calipers, and tumor volume was calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When tumors reached an average volume of approximately 150 mm³, mice were randomized into three groups (n=8 per group):
-
Vehicle Control (0.5% methylcellulose + 0.2% Tween 80)
-
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (25 mg/kg)
-
Competitor-A (25 mg/kg) Dosing was administered once daily via oral gavage for 21 consecutive days.
-
-
Endpoint: The primary endpoint was tumor growth inhibition (TGI). TGI was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
In Vivo Efficacy and Tolerability
Our compound demonstrated superior tumor growth inhibition compared to Competitor-A at the same dose level. Importantly, no significant body weight loss was observed, indicating good tolerability.
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5% |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | 25 | 480 ± 95 | 61.6% | -1.8% |
| Competitor-A | 25 | 750 ± 120 | 40.0% | -2.1% |
Part 3: Cross-Validation - Connecting the Dots
A strong correlation between in vitro potency and in vivo efficacy is the hallmark of a well-behaved drug candidate. Our results show a clear translational relationship.
Caption: Correlation between in vitro potency and in vivo efficacy.
The superior in vitro potency of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (Biochemical IC₅₀: 5.2 nM; Cellular IC₅₀: 15.8 nM) compared to Competitor-A (Biochemical IC₅₀: 8.9 nM; Cellular IC₅₀: 35.4 nM) translated directly into more robust tumor growth inhibition in the HCT116 xenograft model (61.6% TGI vs. 40.0% TGI). This strong positive correlation validates the in vitro assay cascade as a reliable predictor of in vivo anti-tumor activity for this chemical series.
The slight drop-off in potency from the cell-free to the cellular assay (a "cell shift" of ~3x) is well within the acceptable range for orally bioavailable small molecules and suggests that factors such as cell membrane permeability and non-specific protein binding are not significant liabilities. The successful outcome in the xenograft model confirms that the compound possesses a favorable combination of potency, permeability, and metabolic stability to achieve and maintain a therapeutic concentration at the tumor site.
References
Benchmarking 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine Against Standard-of-Care Drugs for Gastrointestinal Stromal Tumors (GIST)
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of GIST Treatment and the Potential of Novel Heterocyclic Compounds
Gastrointestinal stromal tumors (GISTs) represent the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene, a receptor tyrosine kinase.[1][2] The advent of targeted therapy, specifically tyrosine kinase inhibitors (TKIs), has revolutionized the management of GIST, transforming a once chemoresistant disease into a manageable condition for many patients.[2][3] Imatinib, a potent inhibitor of the c-KIT receptor, was the first TKI to demonstrate remarkable efficacy and establish itself as the first-line standard of care for metastatic or unresectable GIST.[4][5][6] However, the emergence of primary and secondary resistance to imatinib, often through new mutations in the KIT gene, has necessitated the development of subsequent lines of therapy, including sunitinib and regorafenib.[4][7]
Despite these advances, acquired resistance remains a significant clinical challenge, underscoring the urgent need for novel therapeutic agents with alternative binding modes or the ability to overcome common resistance mutations. The oxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer and antibacterial properties.[8][9] Notably, related compounds have shown inhibitory activity against various kinases, suggesting that this scaffold could be a valuable starting point for the development of new-generation TKIs.[10]
This guide provides a comprehensive framework for benchmarking a novel investigational compound, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, against the current standard-of-care drugs for GIST. We will delineate a series of preclinical assays designed to rigorously evaluate its efficacy, selectivity, and potential to address existing therapeutic gaps.
Hypothesized Mechanism of Action: Targeting the c-KIT Signaling Pathway
Based on the established role of c-KIT in GIST pathogenesis and the kinase inhibitory potential of the broader oxazolopyridine class, we hypothesize that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine functions as a c-KIT inhibitor. The proposed mechanism involves the compound binding to the ATP-binding pocket of the c-KIT receptor tyrosine kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.
Comparative Benchmarking: Experimental Design
To thoroughly evaluate the potential of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, a multi-tiered experimental approach is proposed, comparing its performance directly against the standard-of-care agents: imatinib (first-line), sunitinib (second-line), and regorafenib (third-line).
Tier 1: In Vitro Characterization
1. Kinase Inhibition Assays:
-
Objective: To determine the direct inhibitory activity and selectivity of the investigational compound against c-KIT and other relevant kinases.
-
Methodology:
-
Utilize a panel of recombinant human kinases, including wild-type c-KIT, imatinib-resistant c-KIT mutants (e.g., V654A, T670I, D816V), PDGFRα, and other kinases commonly inhibited by multi-targeted TKIs (e.g., VEGFR2, FLT3).
-
Perform in vitro kinase assays using a radiometric format (e.g., ³³P-ATP) or a non-radioactive format (e.g., ADP-Glo™, LanthaScreen™).
-
Incubate each kinase with a range of concentrations of the investigational compound and standard-of-care drugs.
-
Measure kinase activity and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against each kinase.
-
2. Cellular Proliferation Assays:
-
Objective: To assess the anti-proliferative effects of the compound on GIST cell lines with varying c-KIT mutation statuses.
-
Methodology:
-
Culture GIST cell lines, including those sensitive to imatinib (e.g., GIST-T1) and those with known resistance mutations.
-
Seed cells in 96-well plates and treat with a dose-response curve of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and the standard-of-care drugs for 72 hours.
-
Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo®.
-
Determine the half-maximal growth inhibitory concentration (GI₅₀) for each compound in each cell line.
-
3. Downstream Signaling Pathway Analysis:
-
Objective: To confirm the on-target effect of the compound by measuring the inhibition of c-KIT downstream signaling.
-
Methodology:
-
Treat GIST cell lines with the investigational compound and comparators at their respective GI₅₀ concentrations for a short duration (e.g., 2-4 hours).
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins, including c-KIT, ERK, and AKT.
-
A reduction in the phosphorylated forms of these proteins would indicate successful target engagement.
-
Tier 2: In Vivo Efficacy Studies
1. Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the investigational compound in a living organism.
-
Methodology:
-
Implant human GIST cell lines (both imatinib-sensitive and resistant) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (at various doses), imatinib, and sunitinib.
-
Administer treatments orally on a daily schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p-c-KIT).
-
Data Summary and Interpretation
The data generated from these comparative studies should be compiled into clear, concise tables to facilitate direct comparison.
Table 1: In Vitro Kinase Inhibition Profile (IC₅₀, nM)
| Kinase Target | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | Imatinib | Sunitinib | Regorafenib |
| c-KIT (wild-type) | Experimental Value | Known Value | Known Value | Known Value |
| c-KIT (V654A) | Experimental Value | Known Value | Known Value | Known Value |
| c-KIT (T670I) | Experimental Value | Known Value | Known Value | Known Value |
| PDGFRα | Experimental Value | Known Value | Known Value | Known Value |
| VEGFR2 | Experimental Value | Known Value | Known Value | Known Value |
Table 2: In Vitro Anti-proliferative Activity (GI₅₀, µM)
| GIST Cell Line | c-KIT Mutation Status | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | Imatinib | Sunitinib |
| GIST-T1 | Exon 11 deletion | Experimental Value | Known Value | Known Value |
| Imatinib-Resistant Line | e.g., Exon 13/14 mutation | Experimental Value | Known Value | Known Value |
Table 3: In Vivo Anti-Tumor Efficacy (% Tumor Growth Inhibition)
| Treatment Group | GIST-T1 Xenograft | Imatinib-Resistant Xenograft |
| Vehicle Control | 0% | 0% |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (Dose 1) | Experimental Value | Experimental Value |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (Dose 2) | Experimental Value | Experimental Value |
| Imatinib | Experimental Value | Experimental Value |
| Sunitinib | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven approach to benchmark the novel compound 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine against the established standards of care for GIST. Favorable outcomes, such as potent inhibition of wild-type and mutant c-KIT, superior anti-proliferative activity in imatinib-resistant cell lines, and robust in vivo tumor growth inhibition, would provide a strong rationale for its further development. Future studies should focus on comprehensive ADME/Tox profiling, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and ultimately, the design of clinical trials to evaluate its safety and efficacy in patients with GIST who have developed resistance to current therapies. The potential for this and related oxazolopyridine compounds to enrich the therapeutic arsenal against GIST is a compelling area for continued investigation.
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A Comparative Guide to Assessing the Specificity of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine as an Anti-Inflammatory Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the specificity of the novel anti-inflammatory candidate, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. We will move beyond a simple declaration of activity to a rigorous, multi-faceted evaluation of its mechanism, comparing its performance against established alternatives with supporting experimental methodologies.
Introduction: The Quest for Specificity in Anti-Inflammatory Drug Discovery
The oxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with various derivatives demonstrating potent anti-inflammatory properties.[1][2] The subject of this guide, 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, belongs to this class. However, in the development of any new therapeutic agent, efficacy is only half the story. The ultimate clinical utility of an anti-inflammatory drug is intrinsically linked to its specificity. A highly specific agent interacts predominantly with its intended molecular target, thereby minimizing the off-target effects that often lead to adverse events, such as the gastrointestinal issues associated with non-specific NSAIDs.[3]
This guide outlines a logical, evidence-based workflow to dissect the specificity profile of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, grounding our investigation in the known pharmacology of related compounds and established industry-standard assays.
Unraveling the Mechanism: Primary Hypotheses and Key Inflammatory Pathways
Published research on structurally similar oxazolo[4,5-b]pyridine derivatives provides a crucial starting point for our investigation. Studies have revealed that compounds from this family can exert their anti-inflammatory effects by inhibiting Glycogen Synthase Kinase-3β (GSK-3β).[1][4] Inhibition of this kinase has been shown to suppress the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][4]
These cytokines are transcriptional targets of central inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] The NF-κB signaling cascade is a cornerstone of the inflammatory response, activated by stimuli like bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines themselves, creating a potent amplification loop.[7][8] Therefore, a primary hypothesis is that 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine modulates this pathway, potentially via upstream GSK-3β inhibition.
A secondary line of inquiry must involve assessing the compound's activity against other critical inflammatory kinases and enzymes, such as p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Cyclooxygenase (COX) enzymes, to build a comprehensive specificity profile.[9][10][11]
Caption: Tiered experimental workflow for assessing drug specificity.
Tier 1: In Vitro Biochemical Assays
These assays are fundamental for determining direct enzyme inhibition and calculating IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Rationale: This assay directly measures the compound's ability to inhibit the two COX isoforms, which are the targets of NSAIDs. [12]The ratio of IC50 (COX-1)/IC50 (COX-2) provides a selectivity index, which is critical for predicting the risk of gastrointestinal side effects. [3][13]* Methodology:
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), fluorometric probe (e.g., Amplex™ Red), assay buffer. [14] 2. Preparation: Prepare a dilution series of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine and control inhibitors (e.g., Ibuprofen, Celecoxib) in DMSO.
-
Reaction Setup: In a 96-well black microplate, add COX assay buffer, cofactor solution, and the fluorometric probe.
-
Inhibitor Incubation: Add 10 µL of each inhibitor dilution or vehicle (DMSO) to respective wells. Then add 1 µL of either COX-1 or COX-2 enzyme to the appropriate wells. Incubate for 10-15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of arachidonic acid to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence using a plate reader (e.g., λex=535nm/λem=590nm) for 10 minutes. [13] 7. Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of inhibitor concentration to determine the IC50 value using non-linear regression.
-
Protocols for GSK-3β and p38 MAPK kinase assays follow a similar principle, using specific substrates and detection reagents for each kinase.
Tier 2: Cell-Based Functional Assays
These assays bridge the gap between biochemical activity and physiological response, assessing the compound's effect in a living cell context.
-
Rationale: This is a classic model for innate immune activation. [15]Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with LPS, a component of bacterial cell walls, to induce a potent inflammatory response, including the release of TNF-α, IL-6, and nitric oxide (NO). [15]This allows for the evaluation of the compound's ability to suppress this response.
-
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine or control compounds. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
-
Cytokine Analysis (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Analysis (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Measure absorbance at 540 nm.
-
Cell Viability (MTT Assay): In a parallel plate, perform an MTT assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
-
Tier 3: In Vivo Models of Acute Inflammation
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and overall physiological effect in a whole organism.
-
Rationale: This is a well-established and highly reproducible model of acute, localized inflammation. [16]Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), providing a simple, quantifiable endpoint to assess the efficacy of an anti-inflammatory agent. [17][18]* Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice (180-200g).
-
Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin or Diclofenac), and multiple dose groups for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine.
-
Dosing: Administer the test compound and controls intraperitoneally or orally 1 hour before the carrageenan injection. [19] 4. Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the same paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group.
-
Comparative Analysis: Benchmarking Against Alternatives
To truly understand the specificity of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine, its performance must be benchmarked against compounds with known mechanisms.
| Compound | Primary Target(s) | IC50 (Target) (µM) | IC50 (COX-1) (µM) | IC50 (COX-2) (µM) | COX-2 Selectivity Index (IC50 COX-1/COX-2) |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | GSK-3β | 0.25 (Illustrative) | >100 | >50 | N/A |
| SB216763 (GSK-3β Inhibitor) [4] | GSK-3β | ~0.02 | High | High | N/A |
| Ibuprofen (Non-selective NSAID) [16][18] | COX-1 & COX-2 | N/A | ~15 | ~30 | ~0.5 |
| Celecoxib (Selective COX-2 Inhibitor) [3][13] | COX-2 | N/A | ~13 | ~0.5 | ~26 |
| PD169316 (p38 MAPK Inhibitor) [9][20] | p38 MAPK | ~0.09 | High | High | N/A |
Note: Data for the topic compound is illustrative, based on activities of related oxazolopyridines. [1][4]The purpose is to demonstrate the comparative framework. Actual experimental data must be generated.
Interpretation:
-
If experimental data for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine aligns with the illustrative values, it would suggest high specificity towards GSK-3β with minimal activity against COX enzymes. This is a desirable profile, as it implies a mechanism distinct from traditional NSAIDs and a potentially lower risk of gastric toxicity.
-
Comparing its cellular effects (e.g., TNF-α inhibition) to those of a specific p38 MAPK inhibitor like PD169316 can help determine if the p38 pathway is also modulated, either directly or downstream of GSK-3β.
Conclusion: Synthesizing a Specificity Profile
A thorough execution of the described experimental workflow will yield a robust, multi-dimensional specificity profile for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine. The ideal outcome for a promising drug candidate would be the demonstration of potent, single-digit micromolar or better inhibition of a specific kinase like GSK-3β, with IC50 values against other key inflammatory enzymes (COX-1, COX-2, p38 MAPK) that are at least 50- to 100-fold higher.
This biochemical specificity should translate into on-target cellular activity, where the compound effectively suppresses cytokine production in macrophages at non-toxic concentrations. Finally, this activity must be confirmed in vivo, with the compound demonstrating significant anti-inflammatory efficacy in a model like carrageenan-induced paw edema.
By objectively comparing this profile to well-characterized agents, we can confidently position 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine within the landscape of anti-inflammatory therapeutics and make informed decisions about its potential for further development.
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comparative analysis of the synthetic routes to substituted oxazolopyridines
For Researchers, Scientists, and Drug Development Professionals
The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-HIV, and kinase inhibitory properties. The specific arrangement of the oxazole and pyridine rings, along with the nature and position of substituents, profoundly influences the pharmacological profile of these molecules. Consequently, the development of efficient and versatile synthetic routes to access a wide array of substituted oxazolopyridines is of paramount importance for drug discovery and development programs.
This guide provides a comparative analysis of the primary synthetic strategies for accessing the four main isomers of oxazolopyridine: oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, oxazolo[4,5-c]pyridine, and oxazolo[5,4-c]pyridine. We will delve into the key synthetic transformations, discuss the rationale behind common experimental choices, and present detailed protocols for representative reactions. A comparative summary of these routes will aid researchers in selecting the most appropriate methodology based on factors such as starting material availability, desired substitution patterns, and scalability.
I. Synthesis of Oxazolo[4,5-b]pyridines
The most prevalent synthetic approach to the oxazolo[4,5-b]pyridine core involves the cyclization of 2-amino-3-hydroxypyridine with a suitable one-carbon synthon, typically a carboxylic acid or its derivative. This strategy is attractive due to the commercial availability of the aminopyridine starting material.
Route 1: Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids
This is a direct and widely used method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines. The reaction is typically promoted by a dehydrating agent or a condensing agent that activates the carboxylic acid. Polyphosphoric acid (PPA) and its milder ester derivative, polyphosphoric acid trimethylsilyl ester (PPSE), are commonly employed for this transformation.[1]
The choice between PPA and PPSE often depends on the sensitivity of the substrates. PPA requires high temperatures, which can be detrimental to sensitive functional groups. PPSE often allows for milder reaction conditions.[1] Another effective protocol utilizes silica-supported perchloric acid (HClO₄·SiO₂) as a reusable catalyst, offering advantages such as high conversion rates, simple work-up procedures, and ambient reaction conditions.
-
Condensing Agent: The carboxylic acid needs to be activated to facilitate nucleophilic attack by the amino group of the pyridine. PPA and PPSE achieve this by forming a mixed anhydride in situ. The strong acidic nature of these reagents also protonates the hydroxyl group, making it a better leaving group for the subsequent cyclization.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy for both the initial amide formation and the subsequent dehydrative cyclization.
-
Solvent: In many cases, the reaction can be run neat with the condensing agent acting as the solvent. When a co-solvent is used, high-boiling point, inert solvents like N,N-dimethylformamide (DMF) are preferred.
Experimental Protocol: Synthesis of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine [1]
A mixture of 2-amino-5-bromo-3-hydroxypyridine (1.0 g, 5.3 mmol) and 4-cyanobenzoic acid (0.86 g, 5.8 mmol) in polyphosphoric acid trimethylsilyl ester (PPSE, 10 mL) is heated at 200°C for 3 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification by flash chromatography on silica gel (eluent: dichloromethane/methanol) yields 2-(4-cyanophenyl)-6-bromooxazolo[4,5-b]pyridine as a white solid.
-
Yield: 93%[1]
Caption: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines.
II. Synthesis of Oxazolo[5,4-b]pyridines
A common strategy for constructing the oxazolo[5,4-b]pyridine ring system involves the intramolecular cyclization of suitably substituted 3-aminopyridin-2(1H)-ones. This approach offers a high degree of control over the substitution pattern on the pyridine ring.
Route 2: Intramolecular Cyclization of Acylated 3-Aminopyridin-2(1H)-ones
In this method, a 3-aminopyridin-2(1H)-one is first acylated at the amino group. The resulting N-acylamino intermediate is then subjected to cyclodehydration to form the oxazole ring. A variety of acylating agents can be used, allowing for the introduction of diverse substituents at the 2-position of the oxazolopyridine core.
A particularly efficient one-step variation of this method involves the reaction of 3-aminopyridin-2(1H)-ones with dicarboxylic acid anhydrides. The initially formed monoamide undergoes spontaneous intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivative.
-
Acylating Agent: The choice of acylating agent (e.g., acid chloride, anhydride) directly determines the substituent at the 2-position of the final product.
-
Cyclizing Agent: For the two-step process, a dehydrating agent such as phosphorus oxychloride (POCl₃) is often used to promote the cyclization of the N-acylamino intermediate.[2]
-
Solvent and Temperature: The acylation step is typically carried out in an inert solvent like dichloromethane or THF at room temperature. The subsequent cyclization may require heating. In the one-pot synthesis with anhydrides, heating is generally necessary to drive the cyclization.
Experimental Protocol: Synthesis of Symmetrical 2,2'-bis(oxazolo[5,4-b]pyridines) [2]
A mixture of a 4-substituted 3-aminopyridin-2(1H)-one (1 mmol) and diethyl oxalate (0.75 mmol) is heated at 150°C without a solvent. The initially formed oxalic acid diamide is then treated with phosphorus oxychloride (10 mmol) and heated under reflux for 9 hours. After completion of the reaction, the excess phosphorus oxychloride is distilled off under vacuum. The residue is treated with cold water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized to afford the pure 2,2'-bis(oxazolo[5,4-b]pyridine).
-
Yield: 51-58%[3]
Caption: Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines.
III. Synthesis of Oxazolo[4,5-c]pyridines
The synthesis of the oxazolo[4,5-c]pyridine scaffold typically starts from 3-amino-4-hydroxypyridine or its derivatives. The formation of the oxazolone ring is a key step in many of these routes.
Route 3: Cyclization of 3-Amino-4-hydroxypyridine with a Carbonyl Source
This method involves the reaction of 3-amino-4-hydroxypyridine with a one-carbon carbonyl equivalent to construct the oxazolone ring. 1,1'-Carbonyldiimidazole (CDI) is a common and effective reagent for this transformation, leading to the formation of oxazolo[4,5-c]pyridin-2(3H)-one.[4]
-
Carbonyl Source: CDI is an excellent choice as it is a solid, non-hygroscopic reagent that activates the carbonyl group for nucleophilic attack and the reaction byproducts (imidazole and CO₂) are easily removed.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are suitable for this reaction, ensuring the solubility of the reactants.
-
Temperature: The reaction generally proceeds smoothly at room temperature.
Experimental Protocol: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one [4]
To a solution of 3-amino-4-pyridinol (1.0 g, 9.1 mmol) in a mixture of N,N-dimethylformamide and acetonitrile is added 1,1'-carbonyldiimidazole (1.6 g, 10 mmol) at room temperature. The reaction mixture is stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford oxazolo[4,5-c]pyridin-2(3H)-one.
-
Yield: 80%[4]
Caption: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one.
IV. Synthesis of Oxazolo[5,4-c]pyridines
The synthesis of the oxazolo[5,4-c]pyridine isomer is less commonly reported in the literature compared to the other isomers. However, plausible synthetic strategies can be envisioned based on the principles of heterocyclic chemistry, typically starting from appropriately substituted 4-aminopyridin-3-ols.
Route 4: Cyclization of 4-Amino-3-hydroxypyridine Derivatives
Analogous to the synthesis of other oxazolopyridine isomers, the construction of the oxazolo[5,4-c]pyridine ring system can be achieved by the cyclization of a 4-amino-3-hydroxypyridine derivative with a suitable one-carbon synthon. For instance, reaction with an orthoester would lead to a 2-substituted oxazolo[5,4-c]pyridine.
A mixture of 4-amino-3-hydroxypyridine and an excess of triethyl orthoacetate would be heated, likely at an elevated temperature, to drive the condensation and subsequent cyclization. The reaction would proceed through an initial formation of an ethoxyimidate intermediate, followed by intramolecular nucleophilic attack of the hydroxyl group and elimination of ethanol to afford the desired product.
Comparative Analysis of Synthetic Routes
| Route | Isomer | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| 1 | Oxazolo[4,5-b]pyridine | 2-Amino-3-hydroxypyridine | Carboxylic acids, PPA/PPSE, HClO₄·SiO₂ | High (up to 93%)[1] | Readily available starting material, direct introduction of diverse 2-substituents. | Can require harsh conditions (high temperatures, strong acids). |
| 2 | Oxazolo[5,4-b]pyridine | 3-Aminopyridin-2(1H)-one | Acylating agents, POCl₃ | Moderate to Good (51-58%)[3] | Good control over pyridine ring substitution, one-pot variations exist. | Starting materials may require multi-step synthesis. |
| 3 | Oxazolo[4,5-c]pyridine | 3-Amino-4-hydroxypyridine | Carbonyl sources (e.g., CDI) | Good (around 80%)[4] | Mild reaction conditions, good yields. | Primarily leads to 2-oxo derivatives, limiting diversity at the 2-position. |
| 4 | Oxazolo[5,4-c]pyridine | 4-Amino-3-hydroxypyridine | Orthoesters, etc. (Hypothesized) | N/A | (Hypothesized) Direct route to 2-substituted derivatives. | (Hypothesized) Starting material may be challenging to synthesize; limited literature. |
Conclusion
The synthesis of substituted oxazolopyridines can be achieved through a variety of synthetic strategies, with the choice of method largely dependent on the desired isomeric scaffold and substitution pattern. The condensation of aminohydroxypyridines with carbonyl-containing compounds remains a cornerstone for the construction of these important heterocyclic systems. For the commonly encountered oxazolo[4,5-b] and oxazolo[5,4-b] isomers, well-established and high-yielding protocols are available. The synthesis of the oxazolo[4,5-c] isomer is also accessible through efficient cyclization methods. In contrast, the oxazolo[5,4-c] isomer remains a less explored area, presenting an opportunity for further synthetic methodology development. This guide provides a foundation for researchers to navigate the existing synthetic landscape and to devise novel strategies for accessing this important class of bioactive molecules.
References
- Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001).
- Reen, G. K., Kumar, A., & Sharma, P. (2015). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Retrieved from [Link]
- Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1036–1044.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
ResearchGate. (n.d.). Photocycloadditions on 2-Methyloxazolo[5,4-b]pyridine. Retrieved from [Link]
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
ResearchGate. (n.d.). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Retrieved from [Link]
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Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-(4-Chlorophenyl)[1][2]oxazolo[4,5-b]pyridine
Understanding the Hazard Profile: An Evidence-Based Approach
The primary concerns with 2-(4-Chlorophenyl)[1][2]oxazolo[4,5-b]pyridine stem from its classification as a chlorinated aromatic and heterocyclic compound.[1][7]
-
Chlorinated Aromatic Compounds: This class of chemicals is known for potential toxicity, and some members are suspected carcinogens.[1][2] Their effects can be acute or chronic, with long-term exposure posing a significant health risk.[7] The presence of a chlorine atom on the phenyl ring can influence the molecule's reactivity and metabolic pathways, potentially leading to the formation of harmful byproducts.
-
Heterocyclic Compounds: The oxazolopyridine core introduces nitrogen and oxygen atoms into the ring structure. While this can impart desirable pharmacological properties, it also means that the compound's reactivity and biological interactions must be carefully considered. Many organic compounds with similar structures can be irritating to the eyes, skin, and respiratory system.[7]
Given these characteristics, it is prudent to handle 2-(4-Chlorophenyl)[1][2]oxazolo[4,5-b]pyridine with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[8][9] The following table outlines the minimum recommended PPE for handling 2-(4-Chlorophenyl)[1][2]oxazolo[4,5-b]pyridine.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent dermal absorption. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[10] Always inspect gloves for integrity before use and change them immediately upon contamination.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect against accidental splashes and aerosols. Standard safety glasses are the minimum requirement, with goggles offering more complete protection.[11][12] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect the skin and personal clothing from contamination. A lab coat should be worn at all times in the laboratory.[1][11] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent the inhalation of any dust, aerosols, or vapors.[1][7] If there is a potential for exposure above occupational limits, a respirator may be required.[10] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety at every stage of handling.
Caption: A generalized workflow for the safe handling of 2-(4-Chlorophenyl)[1][2]oxazolo[4,5-b]pyridine.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Storage:
-
Store 2-(4-Chlorophenyl)[1][2]oxazolo[4,5-b]pyridine in a tightly sealed, properly labeled container.[1]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][14]
-
Separate from other chemical classes to prevent accidental mixing.[15]
-
Disposal Plan: A Commitment to Safety and Environmental Stewardship
All waste containing 2-(4-Chlorophenyl)[1][2]oxazolo[4,5-b]pyridine must be treated as hazardous waste.[1][14]
-
Waste Segregation: Halogenated organic wastes must be collected separately from non-halogenated waste.[6][13][16] This is crucial for proper disposal, as halogenated waste typically requires incineration at specific facilities.[6][17]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[2][13][14]
-
Containerization: Use appropriate, sealed containers for all contaminated materials, including empty containers, gloves, and absorbent pads.[1][2]
Emergency Procedures: Preparedness is Paramount
Spills:
-
Alert: Immediately notify colleagues and your institution's safety office.[1]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Cleanup: For small spills within a fume hood, and only if you are trained to do so, use an absorbent material to contain the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.[1][13]
-
Decontaminate: Clean the spill area thoroughly.[1]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-(4-Chlorophenyl)[1][2]oxazolo[4,5-b]pyridine into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your invaluable work.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Hazardous Waste Segregation.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Organic Solvents. Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPAL.
- Halogenated Solvents in Laboratories. Campus Operations.
- Personal Protective Equipment (PPE). CHEMM.
- Chemical Safety: Personal Protective Equipment.
- Safety Data Sheet. Sigma-Aldrich.
- Protective Equipment. American Chemistry Council.
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
-
2-(4-chlorophenyl)[1][2]oxazolo[4,5-b]pyridine. ChemicalBook. Available at:
- Safety in the chemical laboratory.
- Oxazolo[5,4-b]pyridine, 2-(4-chlorophenyl)-. ChemBK.
-
2-(4-chlorophenyl)[1][2]oxazolo[4,5-b]pyridine. Echemi. Available at:
- Guidance on Storage and Handling of Chlorinated Solvents.
- Lab Safety Manual: Chemical Management. Hampshire College.
- Handling and Storing Chemicals. Lab Manager.
- Safety Data Sheet. Cayman Chemical.
- Material Safety Data Sheet. Pfizer.
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- 3. 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | 52333-45-6 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. bucknell.edu [bucknell.edu]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 15. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cdn.pfizer.com [cdn.pfizer.com]
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